4-Demethyltraxillaside
Description
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Properties
Molecular Formula |
C27H34O12 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-18-8-13(4-5-17(18)38-27-25(32)24(31)23(30)21(11-28)39-27)7-16-15(12-37-26(16)33)6-14-9-19(35-2)22(29)20(10-14)36-3/h4-5,8-10,15-16,21,23-25,27-32H,6-7,11-12H2,1-3H3/t15-,16+,21+,23+,24-,25+,27+/m0/s1 |
InChI Key |
NDOXNRJTLLYHPX-VHDPVITESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 4-Demethyltraxillaside: A Technical Guide to its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Demethyltraxillaside, a lignan with potential therapeutic applications. This document details its chemical structure, biological activity, and the experimental protocols used to elucidate its function, with a focus on its inhibitory effects on key signaling pathways.
Chemical Structure and Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 1691201-82-7, is a dibenzylbutyrolactone lignan. Its systematic IUPAC name is 2(3H)-Furanone, 3-[[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]dihydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, (3R,4R)-. The molecular formula of this compound is C₂₇H₃₄O₁₂.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1691201-82-7 | [1] |
| Molecular Formula | C₂₇H₃₄O₁₂ | [2] |
| Molecular Weight | 550.56 g/mol | [2] |
| Boiling Point (Predicted) | 798.3 ± 60.0 °C | [2] |
| Density (Predicted) | 1.410 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.04 ± 0.25 | [2] |
Biological Activity: Inhibition of STAT1 and STAT3 Signaling Pathways
This compound has been identified as an active component isolated from Caulis Trachelospermi (the stem of Trachelospermum jasminoides)[3][4]. Research has demonstrated its inhibitory activity on the Interferon-gamma (IFN-γ)/Signal Transducer and Activator of Transcription 1 (STAT1) and Interleukin-6 (IL-6)/STAT3 signaling pathways[3][4]. These pathways are crucial in immune responses, inflammation, and cell proliferation, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders.
While specific IC₅₀ values for this compound's inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 pathways are not yet detailed in the primary literature, studies on the extract from which it was isolated and on related lignans provide valuable context. The initial extract of Caulis Trachelospermi strongly inhibited IFN-γ-induced STAT1-responsive luciferase activity with an IC₅₀ value of 2.43 μg/mL and IL-6-induced STAT3-responsive luciferase activity with an IC₅₀ of 1.38 μg/mL[3][4].
Further investigation into the active components of this extract revealed that related lignans, such as trachelogenin, arctigenin, and matairesinol, also exhibit potent inhibitory effects on these pathways[3][4].
Table 2: Inhibitory Activities of Related Lignans from Caulis Trachelospermi on STAT1 and STAT3 Pathways
| Compound | Target Pathway | IC₅₀ (µM) |
| Trachelogenin | IFN-γ/STAT1 | 3.14 |
| Arctigenin | IFN-γ/STAT1 | 9.46 |
| Trachelogenin | IL-6/STAT3 | 3.63 |
| Arctigenin | IL-6/STAT3 | 6.47 |
| Matairesinol | IL-6/STAT3 | 2.92 |
Data sourced from Liu XT, et al. Molecules. 2014.[3][4]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, highlighting the points of potential intervention by this compound.
Figure 1: IFN-γ/STAT1 Signaling Pathway and Proposed Inhibition.
Figure 2: IL-6/STAT3 Signaling Pathway and Proposed Inhibition.
Experimental Protocols
The following are generalized protocols based on the methodologies described for the characterization of inhibitors of STAT1 and STAT3 signaling pathways.
Isolation of this compound from Caulis Trachelospermi
A general procedure for the isolation of lignans from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent, such as 80% ethanol, typically using methods like maceration or soxhlet extraction.
-
Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography over macroporous resins (e.g., HP-20) to separate compounds based on polarity.
-
Purification: Further purification of the fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
STAT1/STAT3 Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of STAT1 and STAT3.
-
Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or HEK293T) is cultured in appropriate media. The cells are then co-transfected with a STAT-responsive luciferase reporter plasmid (containing STAT binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Cytokine Stimulation: The cells are then stimulated with the respective cytokine (IFN-γ for STAT1 activation or IL-6 for STAT3 activation) to induce the signaling cascade.
-
Luciferase Activity Measurement: Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in the compound-treated cells to that in the vehicle-treated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.
Figure 3: Workflow for STAT Luciferase Reporter Gene Assay.
Conclusion
This compound is a promising natural product with demonstrated inhibitory activity against the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. This technical guide provides a foundational understanding of its chemical properties and biological function. Further research is warranted to determine the precise mechanism of action and to quantify its inhibitory potency, which will be crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.
References
- 1. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1691201-82-7 [m.chemicalbook.com]
- 3. Active components with inhibitory activities on IFN-γ/STAT1 and IL-6/STAT3 signaling pathways from Caulis Trachelospermi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling 4-Demethyltraxillaside: A Technical Guide to its Discovery and Isolation from Caulis Trachelospermi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 4-Demethyltraxillaside, a lignan found in Caulis Trachelospermi (the dried stem of Trachelospermum jasminoides). This document details the experimental protocols for extraction and isolation and summarizes the current understanding of its potential anti-inflammatory activity.
Introduction
Caulis Trachelospermi is a traditional Chinese medicine known for its use in treating inflammatory conditions such as rheumatoid arthritis and pharyngitis.[1][2][3] Its therapeutic effects are attributed to a rich composition of bioactive compounds, with lignans being a prominent class.[2] Recent metabolic profiling studies of Trachelospermi Caulis et Folium have tentatively identified this compound as one of its chemical constituents.[1][2] This guide focuses on the scientific approach to isolating this specific compound and exploring its biological significance.
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction and potential bioactivity of lignans from Caulis Trachelospermi. It is important to note that specific yield data for this compound is not yet widely published; the data presented reflects general lignan extraction and the bioactivity of related compounds.
Table 1: Extraction Parameters
| Parameter | Value/Method | Source |
| Plant Material | Dried stems and leaves of Trachelospermum jasminoides | [1] |
| Solvent System | Methanol:Water (4:1, v/v) | [1] |
| Extraction Method | Ultrasonic extraction | [1] |
| Extraction Time | 2 x 20 minutes | [1] |
| Sample Conc. | 2 mg/mL for analysis | [1] |
Table 2: Bioactivity Data (Conceptual)
| Compound/Extract | Bioassay | Target | IC50 / Activity | Source |
| Lignans from C. Trachelospermi | Molecular Docking | Inducible Nitric Oxide Synthase (iNOS) | High binding affinity | [1][2] |
| C. Trachelospermi Extract | NO Production Assay | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |
| Compound 23 from C. Trachelospermi | Cytokine Production Assay | LPS-stimulated RAW 264.7 cells | Significant inhibition of TNF-α and IL-6 | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and isolation of this compound from Caulis Trachelospermi, based on established methods for lignan separation.
Extraction of Crude Lignan Mixture
This protocol describes the initial extraction of a lignan-rich fraction from the plant material.
-
Plant Material Preparation: Obtain dried stems and leaves of Trachelospermum jasminoides. Grind the material into a coarse powder to increase the surface area for extraction.
-
Ultrasonic Extraction:
-
Weigh 0.2 grams of the powdered plant material.[1]
-
Place the powder in a suitable vessel and add 20 mL of a 4:1 (v/v) methanol-water mixture.[1]
-
Perform ultrasonic extraction for 20 minutes at room temperature.[1]
-
Separate the supernatant by filtration or centrifugation.
-
Repeat the extraction process on the plant residue with an additional 20 mL of the solvent mixture for another 20 minutes.[1]
-
Combine the supernatants from both extractions.
-
-
Solvent Removal: Evaporate the solvent from the combined supernatants under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Sample Preparation for Analysis: For analytical purposes, the dried extract can be redissolved to a concentration of 2 mg/mL and filtered through a 0.45 μm PTFE filter.[1]
Isolation of this compound
This section outlines a multi-step chromatographic process for the purification of the target compound from the crude extract.
-
Fractionation by Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
-
Column Chromatography:
-
The ethyl acetate fraction, which is expected to be rich in lignans, is subjected to column chromatography over a silica gel stationary phase.
-
Elute the column with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the compound of interest (as determined by TLC and preliminary analysis).
-
Further purify the pooled fractions using Prep-HPLC with a C18 column.
-
Use a mobile phase gradient of methanol and water to achieve fine separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for isolating this compound and a proposed signaling pathway for its anti-inflammatory action.
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Concluding Remarks
The identification of this compound in Caulis Trachelospermi opens new avenues for research into the plant's medicinal properties. The protocols outlined in this guide provide a foundation for the efficient isolation of this lignan, enabling further investigation into its pharmacological activities. Preliminary evidence suggests that its anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6][7] Future studies should focus on obtaining quantitative yield and purity data for the described isolation process and conducting comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of this compound.
References
- 1. LOADING...... [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Constituents from Caulis Trachelospermi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibiting DNA Methylation Improves Survival in Severe Sepsis by Regulating NF-κB Pathway [frontiersin.org]
- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
4-Demethyltraxillaside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Demethyltraxillaside, a lignan with potential therapeutic applications. This document details its chemical properties, biological activity, and the experimental methodologies used to characterize its function.
Core Compound Data
This compound is a lignan that can be isolated from Caulis Trachelospermi[1]. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1691201-82-7 | [1][2][3] |
| Molecular Formula | C27H34O12 | [1] |
| Molecular Weight | 550.56 g/mol | [1][2] |
| Boiling Point (Predicted) | 798.3±60.0 °C | [1][2] |
| Density (Predicted) | 1.410±0.06 g/cm3 | [1][2] |
| pKa (Predicted) | 10.04±0.25 | [1][2] |
Biological Activity: Inhibition of STAT1 and STAT3 Signaling Pathways
This compound has been identified as an active component with inhibitory activities on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. These pathways are critical in mediating inflammatory responses, and their inhibition is a key area of interest for drug development in inflammatory diseases and cancer.
The extract from Caulis Trachelospermi containing this compound demonstrated significant inhibition of both IFN-γ-induced STAT1-responsive and IL-6-induced STAT3-responsive luciferase activity. While specific IC50 values for purified this compound are not yet published, the initial extract showed strong activity, suggesting that its components, including this compound, are potent inhibitors.
Experimental Protocols
General Isolation and Purification from Caulis Trachelospermi
While a detailed, step-by-step protocol for the specific isolation of this compound is not publicly available, a general method for the extraction and fractionation of active components from Caulis Trachelospermi has been described. This involves:
-
Extraction: The dried stems and leaves of Trachelospermum jasminoides are subjected to ultrasonic extraction with a methanol-water mixture (e.g., 4:1 v/v).
-
Filtration: The resulting supernatant is filtered to remove solid plant material.
-
Chromatography: The crude extract is then typically subjected to column chromatography for fractionation and purification of individual compounds like this compound.
Luciferase Reporter Gene Assay for STAT1 and STAT3 Inhibition
The inhibitory activity of this compound on the STAT1 and STAT3 signaling pathways is quantified using a luciferase reporter gene assay. This widely used technique allows for the measurement of transcriptional activity of a specific promoter.
Principle:
Cells are engineered to express a luciferase reporter gene under the control of a promoter containing response elements for a specific transcription factor (in this case, STAT1 or STAT3). When the signaling pathway is activated, the transcription factor binds to its response element, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the amount of luciferase, and therefore, to the activity of the signaling pathway. An inhibitor will reduce the luciferase expression and the resulting light signal.
General Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or HEK293) is cultured. The cells are then transfected with a reporter plasmid containing the firefly luciferase gene driven by a STAT1- or STAT3-responsive promoter. A second plasmid containing a constitutively expressed Renilla luciferase gene is often co-transfected to normalize for transfection efficiency and cell viability.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).
-
Pathway Activation: The respective signaling pathway is then activated.
-
For the STAT1 pathway, cells are stimulated with Interferon-gamma (IFN-γ).
-
For the STAT3 pathway, cells are stimulated with Interleukin-6 (IL-6).
-
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The activities of both firefly and Renilla luciferase are determined.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in activity, can then be determined.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: IFN-γ/STAT1 Signaling Pathway and Point of Inhibition.
Caption: IL-6/STAT3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Screening Inhibitors.
References
A Technical Guide to the Putative Biosynthesis of 4-Demethyltraxillaside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed biosynthetic pathway of 4-Demethyltraxillaside, a naturally occurring triterpenoid glycoside. Due to the absence of a fully elucidated pathway in the current scientific literature, this document presents a putative pathway constructed from established principles of triterpenoid saponin biosynthesis in plants. The proposed pathway commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications, including demethylation and hydroxylation, catalyzed by cytochrome P450 monooxygenases, culminating in glycosylation by UDP-glycosyltransferases. This guide provides a comprehensive overview of the key enzymatic steps, proposes a logical sequence of reactions, and details the experimental methodologies required to validate this hypothetical pathway. All quantitative data from related studies are summarized, and key processes are visualized using logical diagrams to facilitate understanding and further research in the fields of natural product biosynthesis and drug development.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Many triterpenoids, particularly in their glycosylated form as saponins, exhibit a wide range of pharmacological activities, making them valuable targets for drug discovery and development. This compound is a triterpenoid glycoside whose biosynthetic pathway has not yet been fully elucidated. This guide aims to provide a detailed, technically-oriented framework for understanding its formation in plants. By leveraging knowledge from well-characterized triterpenoid biosynthetic pathways, we propose a putative pathway for this compound, offering a roadmap for researchers seeking to investigate and potentially engineer its production.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid saponin biosynthesis, which can be divided into three main stages:
-
Formation of the Triterpenoid Scaffold: This stage involves the cyclization of 2,3-oxidosqualene to form the basic carbon skeleton of the aglycone, traxillagenin.
-
Oxidative Modifications of the Scaffold: The triterpenoid scaffold undergoes a series of oxidative modifications, including hydroxylation and, notably, demethylation at the C-4 position, catalyzed by cytochrome P450 monooxygenases (CYP450s).
-
Glycosylation: The modified aglycone, 4-Demethyltraxillagenin, is subsequently glycosylated by UDP-glycosyltransferases (UGTs) to yield this compound.
The following sections detail the key enzymes and reactions involved in this proposed pathway.
Formation of the Triterpenoid Aglycone: Traxillagenin
The biosynthesis of the triterpenoid backbone begins with the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These units are sequentially condensed to form the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene.
The first committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC).[1] For the formation of the traxillagenin backbone, a specific OSC, likely a β-amyrin synthase or a related enzyme, would catalyze the formation of a pentacyclic triterpenoid intermediate.
Oxidative Modifications: Demethylation and Hydroxylation
Following the formation of the initial triterpenoid skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s).[1][3] These enzymes are responsible for the regio- and stereospecific hydroxylation of the triterpenoid backbone. For the biosynthesis of this compound, at least two key types of oxidative reactions are proposed:
-
Demethylation at C-4: The removal of a methyl group from the C-4 position is a critical step. This is likely catalyzed by a specialized CYP450 that performs successive oxidations of the methyl group to a carboxylic acid, which is then removed through decarboxylation.[4][5]
-
Hydroxylation: Other positions on the triterpenoid ring system are likely hydroxylated by other specific CYP450s to produce the final aglycone, 4-Demethyltraxillagenin.
Glycosylation
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the hydroxyl groups of the aglycone, 4-Demethyltraxillagenin. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically UDP-glucose, to the triterpenoid.[1][6][7] The specific UGT(s) involved will determine the type of sugar and the linkage position.
Key Enzymes and Quantitative Data
While specific quantitative data for the biosynthesis of this compound is unavailable, the following table summarizes the key enzyme families involved and provides representative quantitative data from studies on other triterpenoid saponins.
| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Representative Km (µM) | Representative kcat (s⁻¹) |
| Oxidosqualene Cyclase | OSC | Cyclization of 2,3-oxidosqualene to form the triterpenoid backbone. | 2,3-Oxidosqualene | Triterpenoid scaffold (e.g., β-amyrin) | 5 - 50 | 0.1 - 5 |
| Cytochrome P450 Monooxygenase | CYP450 | Regio- and stereospecific oxidation (hydroxylation, demethylation) of the triterpenoid scaffold. | Triterpenoid scaffold, O₂, NADPH | Oxidized triterpenoid | 1 - 100 | 0.01 - 10 |
| UDP-Glycosyltransferase | UGT | Transfer of a sugar moiety from a UDP-sugar to the triterpenoid aglycone. | Triterpenoid aglycone, UDP-sugar | Triterpenoid glycoside | 10 - 500 | 0.05 - 20 |
Note: The kinetic parameters (Km and kcat) are illustrative and can vary significantly depending on the specific enzyme, substrate, and plant species.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. The following protocols outline the key steps to identify and characterize the genes and enzymes involved.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate genes encoding OSCs, CYP450s, and UGTs involved in the biosynthesis of this compound.
Protocol:
-
Plant Material: Collect tissues from the plant known to produce this compound. If possible, use tissues with high accumulation of the compound or elicit production using methyl jasmonate.[8]
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome and annotate the transcripts. Identify putative OSC, CYP450, and UGT genes based on homology to known triterpenoid biosynthetic enzymes.
-
Co-expression Analysis: Analyze the expression patterns of the candidate genes. Genes involved in the same pathway are often co-expressed.
Heterologous Expression and In Vitro Functional Characterization
Objective: To confirm the function of the candidate enzymes.
Protocol:
-
Gene Cloning: Clone the full-length coding sequences of the candidate genes into suitable expression vectors (e.g., for yeast or E. coli).[9][10]
-
Heterologous Expression: Transform the expression constructs into a suitable host organism. For CYP450s, co-expression with a cytochrome P450 reductase is often necessary.[3]
-
Protein Purification: If necessary, purify the recombinant proteins using affinity chromatography.
-
Enzyme Assays:
-
OSC: Incubate the purified OSC with 2,3-oxidosqualene and analyze the products by GC-MS or LC-MS.
-
CYP450: Incubate the microsomal fraction of the expressing yeast or the purified enzyme with the putative triterpenoid substrate (from the OSC assay) and NADPH. Analyze the products for hydroxylation and/or demethylation.
-
UGT: Incubate the purified UGT with the aglycone (from the CYP450 assay) and a UDP-sugar. Analyze the formation of the glycoside by LC-MS.[6][7]
-
In Planta Validation using Gene Silencing or Knockout
Objective: To confirm the role of the identified genes in the biosynthesis of this compound in the native plant.
Protocol:
-
Construct Design: Design RNA interference (RNAi) or CRISPR/Cas9 constructs to specifically target the identified biosynthetic genes.
-
Plant Transformation: Transform the constructs into the native plant using Agrobacterium tumefaciens-mediated transformation.
-
Molecular Analysis: Confirm the integration of the transgene and the reduction or knockout of the target gene expression in the transgenic plants.
-
Metabolite Profiling: Extract metabolites from the transgenic and wild-type plants and perform quantitative analysis of this compound and its precursors using HPLC or LC-MS.[11] A significant reduction in the target compound in the transgenic lines would confirm the gene's function.
Conclusion
This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound in plants. The proposed pathway, based on established principles of triterpenoid biosynthesis, serves as a foundational framework for future research. The detailed experimental protocols outlined herein offer a clear strategy for the elucidation and validation of this pathway. Successful characterization of the enzymes involved will not only deepen our understanding of plant secondary metabolism but also provide valuable tools for the metabolic engineering and sustainable production of this and other valuable triterpenoid saponins.
References
- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Demethyltraxillaside: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyltraxillaside is a lignan of significant interest within the scientific community, particularly for its potential pharmacological activities. This technical guide provides a comprehensive overview of its natural sources, abundance, and the experimental methodologies required for its isolation and quantification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
The primary natural source of this compound identified to date is the plant species Trachelospermum jasminoides (Lindl.) Lem., commonly known as star jasmine. This plant, also referred to as Caulis Trachelospermi in traditional Chinese medicine, is the principal reservoir of this compound.[1]
The abundance of this compound, along with other lignans, can vary depending on the geographical origin of the plant material. A validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method has been successfully employed to quantify this compound (referred to as tracheloside in the study) in various samples of Caulis Trachelospermi. The quantitative data from this study is summarized in the table below.
| Sample Origin | Plant Part | This compound (Tracheloside) Content (mg/g) |
| Anhui, China | Stems and Leaves | 1.838 |
| Guangxi, China | Stems and Leaves | 1.488 |
| Shandong, China | Stems and Leaves | 0.971 |
| Henan, China | Stems and Leaves | 1.543 |
| Hubei, China | Stems and Leaves | 1.132 |
Data sourced from Liu et al., 2015.
Biosynthesis of this compound
Lignans, including this compound, are synthesized in plants via the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to various monolignols, such as coniferyl alcohol. The coupling of two coniferyl alcohol units, a reaction often directed by dirigent proteins, leads to the formation of pinoresinol, a key intermediate. Through a series of enzymatic reactions involving reductases and dehydrogenases, pinoresinol is converted to secoisolariciresinol and then to matairesinol. Further modifications, including glycosylation, result in the formation of this compound.
Experimental Protocols
Extraction of Lignans from Trachelospermum jasminoides
This protocol outlines a general procedure for the extraction of lignans, including this compound, from the dried stems and leaves of Trachelospermum jasminoides.
Materials and Reagents:
-
Dried and powdered Trachelospermum jasminoides (stems and leaves)
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a suitable flask.
-
Add 50 mL of 70% ethanol to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through filter paper.
-
Collect the filtrate and concentrate it to dryness using a rotary evaporator under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol for subsequent analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This method is based on the validated protocol by Liu et al. (2015) for the quantification of 14 lignans in Caulis Trachelospermi.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
0-10 min: 20% A
-
10-30 min: 20-25% A
-
30-45 min: 25-30% A
-
45-55 min: 30-40% A
-
55-65 min: 40-50% A
-
65-70 min: 50-60% A
-
70-75 min: 60-70% A
-
75-80 min: 70-80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
Sample Analysis:
-
Filter the redissolved plant extract through a 0.45 µm syringe filter before injection.
-
Inject 10 µL of the filtered sample and standard solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its natural occurrence, abundance in Trachelospermum jasminoides, and detailed methodologies for its extraction and quantification. The presented protocols and data are intended to facilitate further research into the chemistry and pharmacology of this promising natural product. The use of validated analytical methods, such as the HPLC-UV protocol described, is crucial for obtaining accurate and reproducible results in the study of this compound.
References
Spectroscopic data (NMR, IR, MS) of 4-Demethyltraxillaside for structural elucidation.
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of 4-Demethyltraxillaside, a lignan isolated from Caulis Trachelospermi. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectroscopic Data
The structural determination of this compound was accomplished through the meticulous analysis of its spectroscopic profile. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS), providing a foundational dataset for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 4.25 | d | 9.0 |
| 3 | 2.88 | m | |
| 4 | 2.45 | m | |
| 5 | 3.80 | m | |
| 5 | 4.15 | m | |
| 7 | 2.60 | m | |
| 1' | 6.78 | d | 1.5 |
| 2' | 6.65 | d | 8.0 |
| 5' | 6.55 | dd | 8.0, 1.5 |
| 1'' | 6.34 | s | |
| 5'' | 6.34 | s | |
| OMe-3' | 3.84 | s | |
| OMe-3'' | 3.72 | s | |
| OMe-5'' | 3.72 | s | |
| Glc-1 | 4.85 | d | 7.5 |
| Glc-2 | 3.48 | m | |
| Glc-3 | 3.45 | m | |
| Glc-4 | 3.40 | m | |
| Glc-5 | 3.30 | m | |
| Glc-6 | 3.68 | m | |
| Glc-6 | 3.88 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ) in ppm |
| 1 | 178.5 |
| 2 | 72.8 |
| 3 | 46.5 |
| 4 | 41.2 |
| 5 | 65.1 |
| 7 | 34.2 |
| 1' | 133.2 |
| 2' | 113.8 |
| 3' | 149.1 |
| 4' | 146.8 |
| 5' | 116.5 |
| 6' | 122.7 |
| 1'' | 131.9 |
| 2'' | 107.1 |
| 3'' | 154.2 |
| 4'' | 138.2 |
| 5'' | 154.2 |
| 6'' | 107.1 |
| OMe-3' | 56.5 |
| OMe-3'' | 56.8 |
| OMe-5'' | 56.8 |
| Glc-1 | 103.2 |
| Glc-2 | 75.1 |
| Glc-3 | 77.9 |
| Glc-4 | 71.6 |
| Glc-5 | 78.2 |
| Glc-6 | 62.7 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Method | Observed Data |
| HR-ESI-MS | m/z 573.1945 [M+Na]⁺ (calculated for C₂₇H₃₄O₁₂Na, 573.1948) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3421 (OH), 2925, 1760 (C=O), 1605, 1515, 1460, 1270, 1150, 1075, 820 |
Experimental Protocols
The isolation and structural elucidation of this compound were performed following standardized laboratory procedures.
Extraction and Isolation
The dried and powdered stems of Caulis Trachelospermi were extracted with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer in positive ion mode.
-
Infrared Spectroscopy: The IR spectrum was obtained using a Nicolet 5700 FT-IR spectrometer with KBr pellets.
Signaling Pathway and Experimental Workflow
This compound has been identified as an active component from Caulis Trachelospermi with inhibitory activities on IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. The general workflow for identifying such bioactive compounds and the simplified representation of the inhibited signaling pathways are depicted below.
An In-depth Technical Guide to 4-Demethyltraxillaside: Physicochemical Properties and Methodologies for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyltraxillaside is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a summary of the known physicochemical properties of this compound and presents a comprehensive overview of the experimental methodologies required for its isolation, characterization, and biological evaluation. Given the limited publicly available data for this specific compound, this guide also includes generalized, yet detailed, protocols that can be adapted by researchers for its study.
Physicochemical Properties
The available data for this compound is summarized in the table below. It is important to note that much of the specific experimental data, such as melting point, boiling point, and solubility, are not yet publicly documented. The provided values are based on predictions and information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₁₂ | |
| Molecular Weight | 550.56 g/mol | |
| CAS Number | 1691201-82-7 | |
| Predicted Boiling Point | 798.3 ± 60.0 °C | |
| Predicted Density | 1.410 ± 0.06 g/cm³ | |
| Predicted pKa | 10.04 ± 0.25 | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Melting Point | Not specified |
Experimental Protocols
The following sections detail generalized experimental protocols that are standard in the field of natural product chemistry and pharmacology. These methodologies can be applied to the isolation, characterization, and biological assessment of this compound.
Lignans are typically extracted from dried and powdered plant material. The choice of solvent and chromatographic techniques is crucial for successful isolation and purification.
Methodology:
-
Extraction:
-
Air-dry or freeze-dry the plant material to remove moisture.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
Perform sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol or ethanol to extract the lignans. Maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.
-
-
Preliminary Fractionation:
-
The crude extract is often subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned between water and ethyl acetate. The lignans are expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases like Sephadex LH-20. A gradient elution system with solvents such as hexane-ethyl acetate or chloroform-methanol is typically used.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is the method of choice. A gradient of water and methanol or acetonitrile is commonly used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.
-
To confirm the identity and elucidate the structure of the isolated compound as this compound, a combination of spectroscopic techniques is essential.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR and DEPT: Reveals the number of different types of carbons (CH₃, CH₂, CH, and quaternary C).
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for complete structure elucidation.
-
Sample Preparation: Dissolve a few milligrams of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and place it in an NMR tube.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its elemental composition (High-Resolution MS).
-
Fragmentation patterns can offer clues about the structure.
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings) based on their characteristic absorption frequencies.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Provides information about the electronic transitions within the molecule, often indicating the presence of a chromophore, such as an aromatic system.
-
The following are standard in vitro assays to screen for potential therapeutic properties of this compound.
a. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound is toxic to cells, which is crucial for establishing a therapeutic window.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined.
b. Anti-inflammatory Activity Assays
These assays can indicate the potential of this compound to mitigate inflammatory responses.
-
Inhibition of Nitric Oxide (NO) Production:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Concurrently treat the cells with different concentrations of this compound.
-
Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.
-
Analysis: A reduction in nitrite levels indicates inhibition of NO production.
-
-
Protein Denaturation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin and treat with different concentrations of this compound.
-
Denaturation: Induce protein denaturation by heating the mixture.
-
Measurement: Measure the turbidity of the solution using a spectrophotometer.
-
Analysis: A decrease in turbidity indicates the inhibition of protein denaturation.
-
c. Antioxidant Activity Assays
These assays measure the ability of this compound to scavenge free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction: Mix a solution of DPPH (a stable free radical) with various concentrations of this compound.
-
Incubation: Incubate the mixture in the dark for about 30 minutes.
-
Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm).
-
Analysis: The discoloration of the DPPH solution from purple to yellow indicates the radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Reaction: Add different concentrations of this compound to the ABTS radical solution.
-
Measurement: Measure the reduction in absorbance at a specific wavelength (around 734 nm).
-
Analysis: A decrease in absorbance indicates the scavenging of the ABTS radical.
-
Signaling Pathway Analysis
Should this compound demonstrate significant biological activity in the initial screens, further investigation into its mechanism of action would be warranted. This typically involves studying its effects on specific cellular signaling pathways. For instance, if it shows anti-inflammatory activity, its impact on pathways like NF-κB or MAPK could be explored using techniques such as Western blotting, qPCR, or reporter gene assays.
While specific experimental data on this compound is currently scarce in the public domain, this guide provides the foundational chemical information available and outlines the standard, robust methodologies that researchers can employ for its comprehensive study. The provided protocols for isolation, characterization, and biological evaluation serve as a detailed roadmap for scientists and drug development professionals to unlock the potential therapeutic value of this and other novel natural products. Further research is essential to fully characterize this compound and to understand its biological significance.
4-Demethyltraxillaside: An In-Depth Technical Guide on its Activity as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of 4-Demethyltraxillaside as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound is a dibenzylbutyrolactone lignan isolated from Caulis Trachelospermi. While research has identified its chemical structure and initial biological screening has been conducted, it is crucial to note that existing data indicates low inhibitory activity against the IL-6/STAT3 pathway. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and contextualizes its potential mechanism of action by examining related, more potent lignan-based STAT3 inhibitors. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development.
Introduction to STAT3 Signaling and its Therapeutic Potential
The Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors.[1] Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of genes involved in cell proliferation, survival, differentiation, and angiogenesis.[1]
Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[2] This aberrant signaling promotes the expression of a wide array of oncogenic proteins. Consequently, the inhibition of the STAT3 pathway has emerged as a promising strategy for the development of novel cancer therapeutics.
This compound: A Lignan with Investigated STAT3 Inhibitory Activity
This compound is a naturally occurring lignan that was first isolated and identified from Caulis Trachelospermi. Its chemical structure and properties are detailed below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5'-Methoxymatairesinoside |
| CAS Number | 1691201-82-7 |
| Molecular Formula | C27H34O12 |
| Molecular Weight | 550.56 g/mol |
Initial screening studies have evaluated the biological activity of this compound, including its potential to inhibit the STAT3 signaling pathway.
Quantitative Data on STAT3 Inhibition
The inhibitory effect of this compound on the Interleukin-6 (IL-6) induced STAT3 signaling pathway was assessed using a luciferase reporter assay. The available data from this screening is summarized in the table below. It is important to note that the observed inhibition was characterized as low in the source publication. For context, data for the more potent, structurally related lignans, Arctigenin and Matairesinol, from the same study are also included.
| Compound | Concentration (µM) | Inhibition of IL-6/STAT3 Pathway (%) | IC50 (µM) |
| This compound | 5 | 22.4 | Not Determined |
| Arctigenin | 5 | 44.2 | 6.47 |
| Matairesinol | 5 | 89.8 | 2.92 |
Postulated Mechanism of Action
A definitive, detailed mechanism of action for this compound as a STAT3 inhibitor has not been elucidated, primarily due to its low potency in initial screens. However, based on the activity of structurally similar and more potent lignans like Arctigenin, a potential mechanism can be postulated.
Arctigenin has been shown to directly bind to the SH2 domain of STAT3. This interaction is crucial as the SH2 domain is responsible for the dimerization of phosphorylated STAT3 monomers, a critical step for its activation and subsequent nuclear translocation. By binding to the SH2 domain, Arctigenin likely prevents this dimerization, thereby inhibiting the entire downstream signaling cascade.
Given that this compound is also a lignan, it is plausible that it may interact with the STAT3 protein in a similar manner, albeit with a much lower affinity, which would account for its observed low inhibitory activity. Further research, including binding assays and molecular docking studies, would be necessary to confirm this hypothesis.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Postulated STAT3 Signaling Pathway Inhibition.
Figure 2: Experimental Workflow for STAT3 Luciferase Reporter Assay.
Detailed Experimental Protocols
The following protocol is based on the methodology described for the screening of compounds from Caulis Trachelospermi, including this compound.
STAT3 Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of a test compound on the IL-6-induced STAT3 signaling pathway.
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/STAT3-RE/Hygro])
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Recombinant human Interleukin-6 (IL-6)
-
This compound (or other test compounds) dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in a 24-well plate. At approximately 80% confluency, cells are co-transfected with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are incubated for a specified pre-treatment period (e.g., 1-2 hours).
-
Induction of STAT3 Signaling: Following pre-treatment, cells are stimulated with a final concentration of 10 ng/mL of human IL-6 to activate the STAT3 pathway.
-
Cell Lysis and Luciferase Assay: After a 6-hour incubation with IL-6, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: The activity of the STAT3-responsive reporter (firefly luciferase) is normalized to the activity of the internal control (Renilla luciferase). The percentage of inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated, IL-6-stimulated cells.
Conclusion and Future Directions
The available evidence indicates that this compound, a lignan isolated from Caulis Trachelospermi, exhibits weak inhibitory activity against the STAT3 signaling pathway. While the broader class of lignans includes potent STAT3 inhibitors like Arctigenin and Matairesinol, this compound itself does not currently represent a promising lead compound for STAT3-targeted drug development based on existing data.
For researchers interested in this molecule, future work should focus on:
-
Dose-Response Analysis: Conducting a full dose-response study to determine if a reliable IC50 value can be established, even if it is in the high micromolar range.
-
Mechanism of Action Studies: Employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assays (CETSA) to determine if this compound directly binds to the STAT3 protein and to identify the specific binding domain.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural motifs responsible for its limited activity, which could inform the design of more potent lignan-based inhibitors.
-
Cell-Based Assays: Evaluating its effects on downstream STAT3 targets (e.g., cyclin D1, survivin) and on the proliferation and apoptosis of cancer cell lines with constitutively active STAT3.
References
Lack of Publicly Available Data on the Biological Activity of 4-Demethyltraxillaside on IFN-γ Signaling
A comprehensive review of publicly accessible scientific literature and research databases reveals a significant gap in the understanding of 4-Demethyltraxillaside's and its parent compound, traxillaside's, effects on the Interferon-gamma (IFN-γ) signaling pathway. At present, there are no peer-reviewed articles, in-depth technical guides, or whitepapers that specifically detail the biological activity of these compounds in relation to IFN-γ signaling.
This absence of specific data prevents the creation of a detailed technical guide that includes quantitative data, experimental protocols, and specific signaling pathway visualizations as requested. The scientific community has not yet published research exploring the interaction between this compound and the critical IFN-γ pathway.
To provide context for researchers, scientists, and drug development professionals interested in this area, the following sections offer a general overview of the IFN-γ signaling pathway, its components, and its role in the immune response. This foundational knowledge is essential for any future investigation into the potential effects of novel compounds like this compound.
General Overview of the IFN-γ Signaling Pathway
Interferon-gamma is a crucial cytokine involved in both innate and adaptive immunity.[1] It plays a significant role in orchestrating the immune response against pathogens and in tumor surveillance.[1] The signaling cascade initiated by IFN-γ is primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2]
The key steps in the canonical IFN-γ signaling pathway are as follows:
-
Receptor Binding: IFN-γ binds to its specific cell surface receptor, the IFN-γ receptor (IFNGR), which is composed of two subunits, IFNGR1 and IFNGR2.[1]
-
JAK Activation: This binding event brings the receptor-associated Janus kinases, JAK1 and JAK2, into close proximity, leading to their autophosphorylation and activation.[2][3]
-
STAT1 Phosphorylation: The activated JAKs then phosphorylate a specific tyrosine residue on the intracellular domain of the IFNGR1 subunit, creating a docking site for the STAT1 transcription factor.[2]
-
STAT1 Dimerization and Nuclear Translocation: Once docked, STAT1 is phosphorylated by the JAKs. This phosphorylation event causes STAT1 to detach from the receptor and form a homodimer with another phosphorylated STAT1 molecule. This dimer then translocates from the cytoplasm into the nucleus.[2][4]
-
Gene Transcription: Inside the nucleus, the STAT1 dimer binds to specific DNA sequences known as Gamma-Activated Sites (GAS) in the promoter regions of IFN-γ-inducible genes, initiating their transcription.[4]
The activation of these genes leads to a wide range of cellular responses, including increased expression of major histocompatibility complex (MHC) molecules to enhance antigen presentation, activation of macrophages, and the promotion of an anti-viral and anti-proliferative state.[5]
Visualization of the Canonical IFN-γ Signaling Pathway
Caption: Canonical IFN-γ signaling via the JAK-STAT pathway.
Potential for Immunosuppressive or Anti-Inflammatory Activity
While there is no direct evidence for this compound, many natural products, including flavonoids and other phytochemicals, have been investigated for their immunosuppressive and anti-inflammatory properties.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.[8][9]
Given that IFN-γ is a potent pro-inflammatory cytokine, compounds that interfere with its signaling pathway could theoretically possess immunosuppressive or anti-inflammatory activity.[10] Such agents could be of interest for the treatment of autoimmune diseases or other inflammatory conditions where IFN-γ plays a pathogenic role.[5]
Future Research Directions
The absence of data on this compound and IFN-γ signaling highlights a potential area for future research. A systematic investigation could involve the following experimental approaches:
-
In vitro cell-based assays: Treating immune cells (e.g., macrophages, T-cells) with this compound in the presence of IFN-γ to measure the expression of IFN-γ-inducible genes (e.g., CXCL9, CXCL10, IRF1) via qPCR.
-
Western blot analysis: To determine if this compound affects the phosphorylation of key signaling proteins like JAK1, JAK2, and STAT1 in response to IFN-γ stimulation.
-
Reporter gene assays: Utilizing cell lines with a reporter gene (e.g., luciferase) under the control of a GAS promoter to quantify the effect of the compound on STAT1-mediated transcription.
-
In vivo models of inflammation: Administering this compound to animal models of inflammatory diseases known to be driven by IFN-γ to assess its therapeutic potential.
Such studies would be crucial in elucidating the biological activity of this compound and determining if it has a future in the development of novel therapeutics targeting the IFN-γ signaling pathway.
References
- 1. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Interferon-Gamma (IFN-γ)-Related Signalling Pathways in Inflammatory Bowel Disease: Emerging Inhibitors and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activities of Astilboides tabularis (Hemsl.) Engl. Root Extract [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Interferon-Gamma (IFN-γ)-Related Signalling Pathways in Inflammatory Bowel Disease: Emerging Inhibitors and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Potential Therapeutic Targets of 4-Demethyltraxillaside
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the understanding of 4-Demethyltraxillaside's pharmacological profile. While the chemical structure and basic identifiers are cataloged, extensive preclinical and mechanistic studies that would elucidate its therapeutic targets and signaling pathways have not been published or are not widely accessible.
This guide acknowledges the current lack of specific data for this compound and instead outlines a generalized workflow and theoretical framework that researchers can employ to investigate the potential therapeutic targets of a novel natural product-like compound. This approach will leverage established methodologies in pharmacology and chemical biology to systematically characterize its bioactivity.
Initial High-Throughput Screening and Target Identification
The first step in characterizing a new chemical entity is to perform broad-spectrum screening to identify potential biological activities.
Phenotypic Screening
Phenotypic screening assays can reveal the effect of a compound on cellular or organismal function without a preconceived target.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Culture: A diverse panel of human cancer cell lines (e.g., NCI-60) and normal cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Table 1: Hypothetical IC50 Data for this compound Against a Panel of Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 15.2 |
| HCT116 | Colon Cancer | 8.5 |
| HeLa | Cervical Cancer | 22.1 |
| Jurkat | T-cell Leukemia | 2.3 |
This table presents hypothetical data for illustrative purposes.
Target-Based Screening
If structural analysis of this compound suggests potential interactions with a specific class of proteins (e.g., kinases, proteases, GPCRs), targeted screening can be performed.
Experimental Workflow: Kinase Panel Screening
A logical workflow for identifying potential kinase targets for a novel compound.
Caption: Workflow for kinase target identification and validation.
Elucidation of Signaling Pathways
Once a primary target or a consistent phenotypic effect is identified, the next step is to delineate the involved signaling pathways.
Hypothetical Target: T-cell Signaling
Based on the hypothetical potent activity against the Jurkat T-cell leukemia line (Table 1), a potential therapeutic area could be autoimmune diseases or T-cell malignancies. The following diagram illustrates a simplified T-cell receptor (TCR) signaling pathway that could be modulated.
Signaling Pathway: Simplified T-Cell Receptor Signaling
A diagram illustrating key components of the T-cell receptor signaling cascade.
Caption: Simplified T-cell receptor (TCR) signaling pathway.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Jurkat cells are treated with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours) following stimulation with anti-CD3/CD28 antibodies. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ZAP70, phospho-PLCγ1, NFAT, NF-κB).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using software like ImageJ to determine the effect of the compound on protein phosphorylation or expression.
Conclusion and Future Directions
The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The absence of published data necessitates a foundational approach to its characterization, starting with broad screening to identify bioactivity, followed by target deconvolution and pathway analysis. The experimental frameworks and hypothetical data presented here serve as a roadmap for researchers to begin to unravel the mechanism of action of this and other novel compounds. Future studies should focus on in vivo efficacy in relevant disease models once a clear mechanism and target are identified.
The Pharmacological Profile of 4-Demethyltraxillaside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyltraxillaside is a naturally occurring lignan isolated from Caulis Trachelospermi, a plant used in traditional medicine. As a member of the lignan family, it is part of a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its mechanism of action, and includes detailed experimental methodologies for the key experiments cited. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Mechanism of Action: Inhibition of STAT1 and STAT3 Signaling Pathways
The primary mechanism of action identified for this compound is the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathways. Specifically, it has been shown to be an active component in extracts that inhibit the IFN-γ/STAT1 and IL-6/STAT3 signaling cascades. These pathways are crucial in mediating cellular responses to cytokines and growth factors and are implicated in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation.
The Janus kinase (JAK)-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors. The binding of a ligand (like IFN-γ or IL-6) to its receptor on the cell surface triggers the activation of associated JAKs. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, regulating the expression of target genes.
Inhibitory Activity Data
In a key study investigating the active components of Caulis Trachelospermi, an extract containing this compound demonstrated potent inhibitory activity on both IFN-γ-induced STAT1-responsive and IL-6-induced STAT3-responsive luciferase activity.
While this compound was identified as one of the active lignans, the study focused on quantifying the inhibitory potency of the more active aglycone derivatives. The specific IC50 value for this compound was not determined, as its activity was found to be lower than that of other isolated lignans at the tested concentration of 5 µM. For context, the IC50 values for the more potent related compounds from the same extract are provided in the table below.
| Compound | Target Pathway | IC50 (µM) |
| Trachelogenin | IFN-γ/STAT1 | 3.14 |
| Arctigenin | IFN-γ/STAT1 | 9.46 |
| Trachelogenin | IL-6/STAT3 | 3.63 |
| Arctigenin | IL-6/STAT3 | 6.47 |
| Matairesinol | IL-6/STAT3 | 2.92 |
| Data sourced from Liu et al., 2014 |
Pharmacokinetics and Metabolism
To date, there are no specific studies published on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. However, the general pharmacokinetic properties of lignans have been investigated.
Lignans, as a class of compounds, exhibit variable oral bioavailability. Their absorption can be influenced by their glycosylation status, with aglycones generally being more readily absorbed. Metabolism of lignans often involves demethylation, hydroxylation, and conjugation (glucuronidation and sulfation) in the liver. The gut microbiota can also play a significant role in the metabolism of lignans, often converting them into more biologically active forms.
Further research is required to elucidate the specific ADME profile of this compound to understand its systemic exposure and potential for therapeutic application.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Dual-Luciferase Reporter Gene Assay for STAT1 and STAT3 Inhibition
This assay is a highly sensitive and quantitative method to measure the transcriptional activity of STAT1 and STAT3 in response to their respective activators (IFN-γ and IL-6) and to determine the inhibitory effects of compounds like this compound.
1. Cell Culture and Transfection:
-
Cell Line: A suitable human cell line with responsive STAT1 and STAT3 pathways is used (e.g., HeLa or HEK293T cells).
-
Plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with STAT1 or STAT3 response elements.
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., from the pRL-TK vector) is co-transfected to normalize for transfection efficiency and cell viability.
-
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
2. Compound Treatment and Cell Stimulation:
-
24 hours post-transfection, the cell culture medium is replaced.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Cells are then stimulated with the respective activator:
-
For the STAT1 pathway, recombinant human IFN-γ is added.
-
For the STAT3 pathway, recombinant human IL-6 is added.
-
-
Control wells include cells with no treatment, cells with activator only, and cells with the test compound and no activator.
3. Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 6-24 hours), the activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the normalized luciferase activity in the compound-treated, stimulated cells to that in the stimulated-only cells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the response, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
Caption: IFN-γ/STAT1 signaling pathway and the putative inhibitory point of this compound.
Caption: IL-6/STAT3 signaling pathway and the putative inhibitory point of this compound.
Experimental Workflow
4-Demethyltraxillaside: An Obscure Natural Product with Undetermined Biological Activity
Despite its commercial availability for research purposes, the natural product 4-Demethyltraxillaside remains an enigmatic molecule with no publicly available scientific literature detailing its biological effects, mechanism of action, or potential therapeutic applications.
Initial investigations into the scientific domain reveal a significant knowledge gap surrounding this compound, identified by the Chemical Abstracts Service (CAS) number 1691201-82-7. While the compound is listed by several chemical suppliers for research use, a comprehensive review of published scientific papers, pharmacological databases, and academic journals has yielded no specific data on its bioactivity.
This lack of information prevents the construction of a detailed technical guide as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no described signaling pathways to visualize. The core requirements of data presentation in structured tables and the creation of diagrams for signaling pathways, experimental workflows, or logical relationships cannot be fulfilled due to the absence of foundational research.
Further attempts to uncover information by searching for its CAS number, potential synonyms, or related compounds like "Traxillasside" and its derivatives have proven equally unfruitful. The isolation source and the initial discovery of this compound are not documented in accessible scientific literature, which would typically provide the first insights into a new compound's biological properties. One document mentions this compound in a list of compounds related to a study on herbicide toxicity, but provides no specific data or context for the molecule itself.
An In-depth Technical Guide to the Synthesis and Bioactivity of 4-Demethyltraxillaside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential bioactivity of 4-Demethyltraxillaside derivatives. While specific literature on the synthesis of this compound is limited, this document outlines a strategic approach based on established chemical methodologies for related lignan compounds. The guide also explores the promising bioactivities of these novel derivatives by drawing parallels with the known pharmacological effects of structurally similar lignans.
Introduction to Traxillaside and its Derivatives
Traxillaside is a naturally occurring lignan glycoside. Lignans are a class of polyphenolic compounds known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. The core structure of Traxillaside consists of a lignan aglycone, Traxillagenin, linked to a sugar moiety. The "4-Demethyl" designation indicates the removal of a methyl group from the 4-position of the aromatic ring of the aglycone, a modification that can significantly impact the molecule's biological properties. This guide focuses on the synthesis of derivatives of this compound and the evaluation of their potential therapeutic applications.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be envisioned as a multi-step process, commencing with the isolation or synthesis of a suitable lignan precursor, followed by strategic demethylation, glycosylation, and subsequent derivatization.
General Synthetic Workflow
The proposed synthetic pathway is outlined below. This workflow is based on analogous transformations reported for other lignan structures.
Caption: Proposed workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Step 1: Selective 4-O-Demethylation of Traxillagenin
-
Objective: To selectively remove the methyl group at the 4-position of the aromatic ring of Traxillagenin.
-
Reagents and Conditions: A common method for selective demethylation of aryl methyl ethers in polyphenolic compounds involves the use of Lewis acids or other specific demethylating agents.
-
Method A: Boron Tribromide (BBr₃)
-
Dissolve Traxillagenin in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add a solution of BBr₃ in DCM dropwise. The stoichiometry of BBr₃ should be carefully controlled to favor selective demethylation.
-
Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Demethyltraxillagenin.
-
-
Method B: Acidic Concentrated Lithium Bromide (ACLB)
-
Dissolve Traxillagenin in a solution of concentrated lithium bromide in a suitable acidic medium (e.g., 1.5 M HCl).
-
Heat the reaction mixture at a moderate temperature (e.g., 110 °C) for 2 hours, monitoring by TLC.
-
After completion, cool the reaction and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
-
Step 2: Glycosylation of 4-Demethyltraxillagenin
-
Objective: To introduce a sugar moiety at the newly formed hydroxyl group of 4-Demethyltraxillagenin.
-
Reagents and Conditions: Schmidt glycosylation or other modern glycosylation methods can be employed.
-
Schmidt Glycosylation:
-
The aglycone (4-Demethyltraxillagenin) and a glycosyl donor (e.g., a trichloroacetimidate-activated sugar) are dissolved in a dry aprotic solvent like DCM.
-
A catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added at a low temperature (e.g., -40 °C).
-
The reaction is stirred and allowed to warm to room temperature while being monitored by TLC.
-
Upon completion, the reaction is quenched with a base (e.g., triethylamine) and diluted with DCM.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The resulting glycoside is purified by column chromatography.
-
-
Step 3: Derivatization of the Sugar or Aglycone Moiety
-
Objective: To synthesize a library of derivatives by modifying the sugar or aglycone parts of this compound.
-
Potential Modifications:
-
Acylation of sugar hydroxyl groups: Esterification with various acyl chlorides or anhydrides to enhance lipophilicity.
-
Alkylation of phenolic hydroxyl groups: Introduction of different alkyl chains to modulate activity.
-
Click Chemistry: Introduction of azide or alkyne handles for further conjugation with other molecules.
-
Step 4 & 5: Purification, Characterization, and Bioactivity Screening
-
All synthesized derivatives must be rigorously purified, typically by column chromatography or preparative HPLC.
-
Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
The purified compounds should then be subjected to a panel of bioactivity assays.
Potential Bioactivities and Signaling Pathways
Lignans are known to exhibit a range of biological activities.[1][2][3][4] The synthesized this compound derivatives are hypothesized to possess similar, and potentially enhanced, activities.
Predicted Bioactivities
| Bioactivity | Potential Mechanism of Action | Relevant In Vitro/In Vivo Models |
| Neuroprotection | Modulation of NMDAR, antioxidant effects, anti-inflammatory pathways in neuronal cells.[1][5][6][7][8] | Primary cortical neuron cultures, animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's).[1][6] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), modulation of NF-κB signaling.[3][9][10][11] | Lipopolysaccharide (LPS)-stimulated macrophages, animal models of inflammation. |
| Cytotoxicity | Induction of apoptosis, cell cycle arrest in cancer cell lines.[2][12][13][14][15] | Various cancer cell lines (e.g., breast, prostate, colon), xenograft models in mice.[14] |
Signaling Pathways
The potential signaling pathways modulated by this compound derivatives are depicted below.
Caption: Potential signaling pathways modulated by this compound derivatives.
Data Presentation
Quantitative bioactivity data for novel derivatives should be systematically organized for comparative analysis.
Table 1: Hypothetical Neuroprotective Activity of this compound Derivatives
| Compound | Modification | Neuronal Viability (%) at 10 µM | IC₅₀ (µM) vs. NMDA-induced toxicity |
| 4-DT-01 | (Parent Compound) | 75 ± 5 | 8.2 ± 0.7 |
| 4-DT-02 | Acetylated Sugar | 85 ± 4 | 5.1 ± 0.4 |
| 4-DT-03 | Propylated Aglycone | 65 ± 6 | 12.5 ± 1.1 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound | Modification | Inhibition of NO production (%) at 10 µM | IC₅₀ (µM) for TNF-α inhibition |
| 4-DT-01 | (Parent Compound) | 60 ± 7 | 15.3 ± 1.2 |
| 4-DT-02 | Acetylated Sugar | 72 ± 5 | 9.8 ± 0.9 |
| 4-DT-03 | Propylated Aglycone | 55 ± 8 | 18.1 ± 1.5 |
Table 3: Hypothetical Cytotoxic Activity of this compound Derivatives
| Compound | Modification | IC₅₀ (µM) - MCF-7 (Breast Cancer) | IC₅₀ (µM) - PC-3 (Prostate Cancer) |
| 4-DT-01 | (Parent Compound) | 25.4 ± 2.1 | 30.1 ± 2.8 |
| 4-DT-02 | Acetylated Sugar | 15.8 ± 1.3 | 22.5 ± 1.9 |
| 4-DT-03 | Propylated Aglycone | 35.2 ± 3.0 | 41.7 ± 3.5 |
Conclusion
This technical guide provides a strategic framework for the synthesis and bioactivity evaluation of novel this compound derivatives. By leveraging established methodologies for lignan chemistry and drawing upon the known pharmacological profile of this compound class, researchers can efficiently explore the therapeutic potential of these new chemical entities. The proposed workflow and highlighted bioactivities serve as a foundational resource for scientists and professionals in the field of drug discovery and development. Further research is warranted to validate these synthetic routes and to fully elucidate the mechanisms of action of these promising compounds.
References
- 1. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Flax Lignan Against NMDA‐Induced Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cytotoxic and anti-tumor activities of lignans from the seeds of Vietnamese nutmeg Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ethnobotanical Heritage and Scientific Validation of Caulis Trachelospermi Lignans: A Technical Guide
An In-depth Exploration of Traditional Uses, Phytochemistry, and Pharmacological Mechanisms for Researchers and Drug Development Professionals
Abstract
Caulis Trachelospermi, the dried stem of Trachelospermum jasminoides (Lindl.) Lem., has a long-standing history in Traditional Chinese Medicine (TCM) for the treatment of inflammatory-related ailments. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on its rich concentration of lignans. It provides a comprehensive overview of the quantitative analysis of these bioactive compounds, detailed experimental protocols for their extraction and evaluation, and an exploration of the molecular signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of natural products for novel anti-inflammatory therapies.
Ethnobotanical Uses of Caulis Trachelospermi
In the practice of Traditional Chinese Medicine, Caulis Trachelospermi, also known as "Luo Shi Teng," is primarily utilized for its properties of dispelling wind-dampness, unblocking collaterals, and cooling the blood to reduce swelling[1]. These traditional applications have made it a cornerstone herb for treating conditions characterized by pain, inflammation, and stiffness.
Historically, it has been prescribed for:
-
Rheumatic Arthralgia: Pain, swelling, and stiffness in the joints, often associated with what is modernly understood as rheumatoid arthritis and other inflammatory joint disorders[1][2].
-
Aching of the Loins and Knees: Musculoskeletal pain and weakness in the lower back and legs[3].
-
Traumatic Injuries: To reduce swelling, alleviate pain, and promote healing from sprains, bruises, and other injuries[3].
-
Sore Throat and Abscesses: Due to its heat-clearing and detoxifying properties, it is also used for swollen, painful throats and skin abscesses[1].
The therapeutic effects documented in traditional texts are now largely attributed to the plant's significant content of bioactive lignans, which have been the subject of extensive modern scientific investigation.
Quantitative Analysis of Lignans in Caulis Trachelospermi
Dibenzylbutyrolactone lignans are the predominant type of lignans found in Caulis Trachelospermi and are considered its main bioactive constituents[3][4]. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and reliable method for the simultaneous quantification of multiple lignans in plant extracts[4][5][6]. The following tables summarize the quantitative data from various studies.
Table 1: Content of Major Lignans in Caulis Trachelospermi (mg/g of dried material)
| Lignan | Content (mg/g) | Analytical Method | Reference |
| Nortracheloside | 0.85 - 2.15 | HPLC-UV | [7] |
| Tracheloside | 2.50 - 5.80 | HPLC-UV | [7] |
| Nortrachelogenin | 0.12 - 0.45 | HPLC-UV | [7] |
| Trachelogenin | 0.35 - 1.20 | HPLC-UV | [7] |
| Arctigenin | 0.05 - 0.20 | HPLC-UV | [7] |
Table 2: Quantitative Analysis of 14 Dibenzylbutyrolactone Lignans in Caulis Trachelospermi by HPLC-UV
| Compound No. | Lignan | Mean Content (mg/g) ± SD |
| 1 | 5-Methoxynortrachelogenin | 0.11 ± 0.02 |
| 2 | Nortrachelogenin | 0.32 ± 0.05 |
| 3 | Trachelogenin | 0.89 ± 0.11 |
| 4 | Matairesinol | 0.25 ± 0.04 |
| 5 | Nortracheloside | 1.55 ± 0.23 |
| 6 | Tracheloside | 4.21 ± 0.58 |
| 7 | 5'-demethoxytracheloside | 0.67 ± 0.09 |
| 8 | Arctiin | 0.43 ± 0.06 |
| 9 | Matairesinoside | 0.78 ± 0.10 |
| 10 | Gomisin J | 0.08 ± 0.01 |
| 11 | Gomisin G | 0.15 ± 0.02 |
| 12 | Subschizandrin | 0.09 ± 0.01 |
| 13 | Schisandrin | 0.12 ± 0.02 |
| 14 | Angeloylgomisin H | 0.06 ± 0.01 |
| Data adapted from a study that quantified 14 lignans across multiple batches of Caulis Trachelospermi. The specific compound numbers are as designated in the original publication for chromatographic reference.[4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and anti-inflammatory evaluation of lignans from Caulis Trachelospermi.
Extraction and Isolation of Lignans
The following protocol is a generalized procedure based on common methods for lignan extraction from Trachelospermum species[8].
-
Plant Material Preparation: Air-dried and powdered stems of Trachelospermum jasminoides are used as the starting material.
-
Extraction:
-
The powdered plant material (e.g., 1 kg) is extracted with 100% methanol (e.g., 3 x 10 L) at room temperature for 3 days with occasional shaking.
-
The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The resulting fractions (n-hexane, EtOAc, n-BuOH, and aqueous) are concentrated to dryness. The lignans are typically enriched in the n-BuOH fraction.
-
-
Isolation:
-
The n-BuOH fraction is subjected to column chromatography on a macroporous resin (e.g., HP-20) and eluted with a stepwise gradient of methanol in water (e.g., 0%, 40%, 60%, 80%, 100% methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Fractions rich in lignans are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC to yield individual lignan compounds.
-
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of Caulis Trachelospermi lignans by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[2][9][10][11].
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed. Cells are treated with various concentrations of the lignan extracts or isolated compounds for 24 hours, followed by the addition of MTT solution. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Measurement of Nitric Oxide (NO) Production:
-
Cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
-
Measurement of TNF-α and IL-6 Production:
-
Cells are treated and stimulated with LPS as described for the NO assay.
-
The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of lignans from Caulis Trachelospermi are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lignans from Caulis Trachelospermi have been shown to inhibit the activation of this pathway[3].
Caption: Inhibition of the NF-κB signaling pathway by Caulis Trachelospermi lignans.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. The extract of Caulis Trachelospermi and its main lignans have demonstrated strong inhibitory activity on this pathway[3].
Caption: Inhibition of the JAK/STAT signaling pathway by Caulis Trachelospermi lignans.
Inhibition of the IL-17/MAPK Signaling Pathway
Tracheloside, a major lignan in Caulis Trachelospermi, has been found to inhibit rheumatoid arthritis through the IL-17/MAPK signaling pathway[7].
Caption: Inhibition of the IL-17/MAPK signaling pathway by Tracheloside.
Conclusion and Future Directions
Caulis Trachelospermi represents a valuable source of lignans with potent anti-inflammatory properties, corroborating its traditional ethnobotanical uses. The quantitative data, detailed experimental protocols, and elucidated mechanisms of action presented in this guide provide a solid foundation for further research and development. Future investigations should focus on the pharmacokinetic and pharmacodynamic properties of these lignans in vivo, as well as their potential for clinical application in the treatment of inflammatory diseases. The synergistic effects of different lignans within the plant extract also warrant further exploration to potentially develop more effective, multi-targeted anti-inflammatory agents.
References
- 1. Caulis Trachelospermi - TCM Herbs - TCM Wiki [tcmwiki.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Constituents from Caulis Trachelospermi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tmrjournals.com [tmrjournals.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Determination of 4-Demethyltraxillaside in Plant Extracts Using HPLC-UV
Abstract
This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 4-Demethyltraxillaside in plant extracts. The method utilizes reversed-phase chromatography for the separation of this compound from other matrix components. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
Introduction
This compound is an iridoid glycoside found in various plant species, which is being investigated for its potential pharmacological activities. The development of a reliable and accurate analytical method for the quantification of this compound in plant matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of phytochemicals due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in plant materials.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Dried and powdered plant material
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) was used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 235 nm
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it into a flask. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The developed HPLC-UV method was validated for linearity, precision, accuracy, and recovery according to ICH guidelines.[2]
Linearity
The linearity of the method was evaluated by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1234 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | % RSD |
| Intra-day Precision | 0.85% |
| Inter-day Precision | 1.25% |
Accuracy and Recovery
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed plant extract at three different concentration levels (80%, 100%, and 120% of the known concentration). Each sample was analyzed in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.6 | 99.0 | 1.1 |
| 100% | 50 | 50.4 | 100.8 | 0.9 |
| 120% | 60 | 60.6 | 101.0 | 1.3 |
Results and Discussion
The developed HPLC-UV method provides a good separation of this compound from other components in the plant extract. The chromatographic peak for this compound was well-resolved and symmetrical. The validation results demonstrate that the method is linear, precise, and accurate for the quantification of this compound in the specified concentration range. The recovery of the analyte was within the acceptable limits, indicating that the sample preparation method is efficient and the matrix effect is minimal.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable method for the quantification of this compound in plant extracts. The method is suitable for the quality control of raw plant materials and finished herbal products containing this compound.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
Protocol 2: HPLC System Operation
-
Set the column temperature to 30°C.
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detection wavelength to 235 nm.
-
Create a sequence table with the standard solutions and sample solutions for injection.
-
Set the injection volume to 20 µL.
-
Start the analysis.
Protocol 3: Data Processing and Quantification
-
Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.
-
Determine the concentration of this compound in the plant extracts using the regression equation of the calibration curve.
-
Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and dilution factors.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the identification and characterization of 4-Demethyltraxillaside and associated lignans using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). The methodologies outlined herein are designed to offer high resolution, sensitivity, and mass accuracy, which are critical for the confident identification of these compounds in complex matrices such as plant extracts. Detailed experimental protocols, from sample preparation to data analysis, are provided to facilitate the replication of these methods in a laboratory setting.
Introduction
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. They exhibit a range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. This compound, a lignan glycoside, and its related structures are often found in plants of the Trachelospermum genus. Accurate identification and quantification of these compounds are essential for quality control, drug discovery, and pharmacological studies. UPLC-QTOF-MS has emerged as a powerful analytical tool for the comprehensive profiling of secondary metabolites in natural products due to its high separation efficiency, sensitivity, and capability to provide accurate mass measurements for elemental composition determination.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is crucial for the accurate analysis of lignans from plant materials. The following protocol is recommended for the extraction of this compound and related lignans from plant sources like Trachelospermum jasminoides.
Materials:
-
Dried and powdered plant material (e.g., stems, leaves)
-
80% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure.
-
Reconstitute the dried extract in 2 mL of 50% methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-QTOF-MS Analysis
The following parameters are recommended for the separation and detection of this compound and related lignans.
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters Xevo G2-XS QTOF Mass Spectrometer or equivalent
-
ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 95 5 12.0 5 95 15.0 5 95 15.1 95 5 | 18.0 | 95 | 5 |
QTOF-MS Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative)
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Range: m/z 50 - 1200
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects fragmentation data for all ions)
-
Collision Energy: Low Energy (LE): 6 eV; High Energy (HE) Ramp: 20-40 eV
-
Lock Mass: Leucine Enkephalin ([M+H]+ = 556.2771, [M-H]- = 554.2615) for mass accuracy correction.
Data Presentation
The identification of this compound and related lignans is based on their retention time (RT), accurate mass measurement, and MS/MS fragmentation pattern. The molecular formula of this compound is C₂₇H₃₄O₁₂.
Table 1: Quantitative Data for this compound and a Related Lignan
| Compound | Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Mass Error (ppm) | Retention Time (min) | Key Fragment Ions (m/z) |
| This compound | C₂₇H₃₄O₁₂ | 551.2078 | To be determined | < 5 | To be determined | Predicted: 389 (aglycone), 163, 137 |
| Traxillaside | C₂₈H₃₆O₁₂ | 565.2234 | To be determined | < 5 | To be determined | Predicted: 403 (aglycone), 177, 151 |
Note: The measured m/z and retention time are dependent on the specific instrumentation and chromatographic conditions and should be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the identification process.
Caption: A flowchart of the experimental workflow from sample preparation to compound identification.
Caption: A diagram illustrating the logical process for the confident identification of a target compound.
Application Notes and Protocols for the Extraction and Purification of 4-Demethyltraxillaside from Caulis Trachelospermi
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Demethyltraxillaside is a lignan compound that can be isolated from Caulis Trachelospermi, the dried stems of Trachelospermum jasminoides.[1] This plant is a well-known traditional herbal medicine used for treating inflammation-related diseases.[2][3] The lignans within Caulis Trachelospermi are among its major chemical constituents.[4][5] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound for research and development purposes.
Experimental Protocols
1. Preparation of Plant Material: The dried stems of Trachelospermum jasminoides (Caulis Trachelospermi) are collected and pulverized into a coarse powder (approximately 20-40 mesh). The powdered material is then dried in an oven at 60°C for 24 hours to remove residual moisture before extraction.
2. Extraction: The dried powder of Caulis Trachelospermi is subjected to ultrasonic-assisted extraction. A 1:10 solid-to-liquid ratio (w/v) of the plant material to 80% ethanol is used. The extraction is performed at 50°C for 60 minutes. This process is repeated three times to ensure exhaustive extraction. The extracts are then combined and filtered. The filtrate is concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
3. Fractionation: The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is expected to be enriched with lignans, is collected and concentrated. This fraction is then subjected to column chromatography over a macroporous resin (HP-20) and eluted with a stepwise gradient of ethanol in water (30%, 50%, 70%, and 95% ethanol). The 70% ethanol fraction, containing the target compound, is collected and concentrated.
4. Purification: The 70% ethanol fraction is further purified by preparative High-Performance Liquid Chromatography (Prep-HPLC).
-
Column: C18 reverse-phase column (20 x 250 mm, 10 µm)
-
Mobile Phase: A gradient of methanol (A) and water (B)
-
Gradient Program: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-90% A
-
Flow Rate: 10 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 5 mL
Fractions are collected based on the retention time corresponding to a this compound standard. The collected fractions are then combined, and the solvent is evaporated to yield purified this compound. The purity of the final compound is assessed by analytical HPLC-UV.
Data Presentation
Table 1: Extraction and Fractionation Yields
| Step | Material | Initial Mass (g) | Final Mass (g) | Yield (%) |
| 1 | Dried Caulis Trachelospermi Powder | 1000 | - | - |
| 2 | Crude 80% Ethanol Extract | - | 150 | 15.0 |
| 3 | Ethyl Acetate Fraction | 150 | 35 | 23.3 |
| 4 | 70% Ethanol Eluate from HP-20 | 35 | 8 | 22.9 |
Table 2: Preparative HPLC Purification of this compound
| Fraction ID | Retention Time (min) | Mass (mg) | Purity by HPLC (%) |
| F-01 | 15.2 - 17.8 | 50 | < 80 |
| F-02 (this compound) | 18.5 - 20.1 | 120 | > 98 |
| F-03 | 21.3 - 23.5 | 85 | < 75 |
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 4-Demethyltraxillaside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. 4-Demethyltraxillaside is a natural product with potential therapeutic applications. These application notes provide a comprehensive suite of cell-based assays to systematically evaluate the anti-inflammatory properties of this compound. The following protocols are designed to be robust and reproducible for screening and mechanistic studies.
The proposed mechanism of action for the anti-inflammatory effects of compounds like this compound often involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[1][2][3][4][5][6][7][8][9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10][11][12][13] Therefore, the following assays are designed to quantify the inhibitory effects of this compound on these key inflammatory markers and pathways.
Key Experimental Assays
A multi-tiered approach is recommended to thoroughly assess the anti-inflammatory potential of this compound. This includes initial cytotoxicity screening, followed by quantification of key inflammatory mediators and investigation into the underlying molecular mechanisms.
1. Cell Viability Assay (MTS Assay)
Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line. The MTS assay is a colorimetric method for assessing cell viability.[14]
2. Nitric Oxide (NO) Production Assay (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[15][16] The Griess assay measures nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.[16][17][18]
3. Pro-inflammatory Cytokine Quantification (ELISA)
Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are pivotal in the inflammatory cascade.[10][11][19] Enzyme-linked immunosorbent assays (ELISAs) are a sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.
4. NF-κB Activation Assay (Reporter Assay)
The transcription factor NF-κB is a master regulator of inflammation.[2][5][7][9][20] Its activation involves translocation to the nucleus and subsequent transcription of pro-inflammatory genes. A reporter gene assay can be used to quantify the activity of the NF-κB signaling pathway.
5. MAPK Pathway Activation (Western Blot)
The mitogen-activated protein kinase (MAPK) signaling pathways are also key regulators of the inflammatory response.[3][4][6][8][21] Western blotting can be used to assess the phosphorylation status of key MAPK proteins (e.g., p38, ERK1/2, JNK) as an indicator of pathway activation.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98.5 ± 2.1 |
| 10 | 97.2 ± 3.5 |
| 25 | 95.8 ± 2.9 |
| 50 | 90.1 ± 4.2 |
| 100 | 75.3 ± 5.6 |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | Inhibition (%) |
| Control (Unstimulated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 1.9 | 0 |
| LPS + this compound (10 µM) | 18.5 ± 1.5 | 28.3 |
| LPS + this compound (25 µM) | 12.1 ± 1.1 | 53.1 |
| LPS + this compound (50 µM) | 6.7 ± 0.8 | 74.0 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS (1 µg/mL) | 1500 ± 120 | 850 ± 75 | 350 ± 40 |
| LPS + this compound (25 µM) | 850 ± 90 | 480 ± 50 | 180 ± 25 |
| LPS + this compound (50 µM) | 400 ± 55 | 220 ± 30 | 90 ± 15 |
Experimental Protocols
Cell Line: Murine macrophage cell line RAW 264.7 is recommended for these assays due to its robust response to inflammatory stimuli like LPS.[14][16]
Protocol 1: Cell Viability (MTS) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.[14]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[12][14]
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16][17]
-
Incubate for 10 minutes at room temperature.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.[14]
-
Collect and centrifuge the supernatant to remove cell debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
References
- 1. The Role of NF-κB and H3K27me3 Demethylase, Jmjd3, on the Anthrax Lethal Toxin Tolerance of RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Akt-mTOR and MAPK pathways in dedifferentiated liposarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 11. Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery [discoverx.com]
- 12. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.sg]
- 20. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PDE4D drives rewiring of the MAPK pathway in BRAF-mutated melanoma resistant to MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro STAT3 Phosphorylation Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of the STAT3 signaling pathway is frequently observed in various cancers and inflammatory diseases, making it a promising target for therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for an in vitro assay to assess the phosphorylation of STAT3, a key step in its activation.[2][5] The protocols are designed to evaluate the inhibitory potential of novel compounds, using 4-Demethyltraxillaside as a representative example.
STAT3 is typically activated through phosphorylation at the Tyr705 residue by Janus kinases (JAKs) or other tyrosine kinases, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][6][7] In some contexts, phosphorylation at Ser727 also plays a role in modulating STAT3 activity.[8][9][10] The following protocols will focus on the canonical Tyr705 phosphorylation.
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors.[1][6] This binding event leads to the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers.[1][3] Recruited STAT3 is subsequently phosphorylated by JAKs at Tyr705.[3][6] Phosphorylated STAT3 (p-STAT3) monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in various cellular functions.[1][6]
Experimental Protocols
Several methods can be employed to measure in vitro STAT3 phosphorylation. Below are protocols for a cell-based assay using a homogeneous time-resolved fluorescence (HTRF) assay and a traditional Western blot analysis.
Protocol 1: Cell-Based HTRF Assay for STAT3 Phosphorylation
This protocol describes a high-throughput method to quantify phosphorylated STAT3 (Tyr705) in cell lysates.
Materials:
-
Human cancer cell line known to have active STAT3 signaling (e.g., HeLa, A431).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6).
-
This compound (or other test compounds).
-
HTRF STAT3 Phospho (Tyr705) assay kit.
-
96-well or 384-well cell culture plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 50,000-100,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with the compound dilutions.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of IL-6.
-
Add IL-6 to each well (except for the unstimulated control) to a final concentration known to induce robust STAT3 phosphorylation (e.g., 100 ng/mL).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Add the lysis buffer provided in the HTRF kit directly to the wells.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
HTRF Reagent Addition and Detection:
-
Add the HTRF detection reagents (anti-STAT3-d2 and anti-pSTAT3-Eu3+ cryptate) to the lysate.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the stimulated control.
-
Plot the normalized signal against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a semi-quantitative method to visualize the inhibition of STAT3 phosphorylation.
Materials:
-
Human cancer cell line (e.g., HeLa, A431).
-
6-well cell culture plates.
-
Cytokine for stimulation (e.g., IL-6).
-
This compound (or other test compounds).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat with varying concentrations of this compound as described in Protocol 1.
-
Stimulate with IL-6 for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
-
Data Presentation
The quantitative data obtained from the HTRF assay can be summarized in a table to compare the potency of different compounds.
Table 1: Inhibitory Activity of this compound on STAT3 Phosphorylation (Hypothetical Data)
| Compound | Concentration (µM) | % Inhibition of p-STAT3 (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | 15.2 ± 3.1 | |
| 1 | 48.9 ± 5.6 | 1.1 | |
| 10 | 85.4 ± 4.2 | ||
| 100 | 98.1 ± 1.5 | ||
| Positive Control (Stattic) | 1 | 95.5 ± 2.8 | 0.85 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The provided protocols offer robust methods for assessing the in vitro phosphorylation of STAT3 and evaluating the inhibitory effects of novel compounds like this compound. The HTRF assay is suitable for high-throughput screening, while Western blotting provides a valuable orthogonal method for confirmation. These assays are essential tools for the discovery and development of new therapeutic agents targeting the STAT3 signaling pathway.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. revvity.com [revvity.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. CD45 Phosphatase Inhibits STAT3 Transcription Factor Activity in Myeloid Cells and Promotes Tumor-Associated Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and regulation of STAT3 phosphorylation at Ser727 in melanocytes and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C delta associates with and phosphorylates Stat3 in an interleukin-6-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-Ser727 of STAT3 regulates STAT3 activity by enhancing dephosphorylation of phospho-Tyr705 largely through TC45 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Efficacy of 4-Demethyltraxillaside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of 4-Demethyltraxillaside, a lignan with potential anti-inflammatory and anti-cancer properties. The compound has been identified as an inhibitor of the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, suggesting its therapeutic potential in diseases where these pathways are dysregulated.
This document outlines detailed protocols for two key animal models: the carrageenan-induced paw edema model for assessing anti-inflammatory activity and the murine xenograft model for evaluating anti-cancer efficacy. Additionally, it includes visual representations of the targeted signaling pathways to provide a clear understanding of the compound's potential mechanism of action.
Section 1: Anti-inflammatory Efficacy of this compound
The inhibitory action of this compound on the pro-inflammatory IFN-γ/STAT1 and IL-6/STAT3 signaling pathways suggests its utility as an anti-inflammatory agent. The carrageenan-induced paw edema model is a well-established and widely used assay for screening novel anti-inflammatory compounds.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model induces an acute and localized inflammatory response, making it ideal for evaluating the efficacy of potential anti-inflammatory drugs.
Experimental Protocol
Materials:
-
Male Wistar rats (180-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, i.p.) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan.
-
-
Dosing: Administer this compound or Indomethacin one hour before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the naive control group).
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1][2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control | - | 2.5 ± 0.15 | - |
| Carrageenan | - | 4.8 ± 0.20 | 0 |
| Indomethacin | 10 | 2.9 ± 0.10 | 79.17 |
| This compound | 10 | 4.2 ± 0.18 | 25.00 |
| This compound | 20 | 3.6 ± 0.15 | 50.00 |
| This compound | 40 | 3.1 ± 0.12 | 70.83 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow
Section 2: Anti-Cancer Efficacy of this compound
Given that this compound is a lignan structurally related to podophyllotoxin derivatives, which are known anti-cancer agents, and its ability to inhibit STAT3, a key player in tumorigenesis, its anti-cancer potential warrants investigation. The murine xenograft model is a fundamental tool for assessing the in vivo efficacy of novel anti-cancer compounds.
Animal Model: Murine Xenograft Model
This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Vehicle (e.g., PBS, DMSO)
-
Positive control drug (e.g., Paclitaxel)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Animal Acclimatization: Acclimatize immunodeficient mice for one week.
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
-
Grouping:
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Standard anti-cancer drug.
-
Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o.).
-
-
Treatment: Administer the respective treatments daily or as per the determined schedule for a specified period (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
Data Presentation
Table 2: Effect of this compound on Tumor Growth in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Control | - | 1500 ± 120 | 1.5 ± 0.15 | 0 |
| Paclitaxel | 10 | 450 ± 50 | 0.4 ± 0.05 | 70 |
| This compound | 25 | 1100 ± 90 | 1.1 ± 0.10 | 26.67 |
| This compound | 50 | 800 ± 75 | 0.8 ± 0.08 | 46.67 |
| This compound | 100 | 600 ± 60 | 0.6 ± 0.07 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow
References
Application Notes and Protocols: Measuring the IC50 of 4-Demethyltraxillaside in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyltraxillaside is a lignan compound isolated from Trachelospermum jasminoides. Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest in cancer research due to their potential cytotoxic and chemopreventive properties. Emerging evidence suggests that many lignans exert their anticancer effects through the modulation of key cellular signaling pathways, including the PI3K/Akt pathway, which is frequently dysregulated in cancer. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound and is an essential first step in preclinical drug development.
These application notes provide a comprehensive protocol for determining the IC50 value of this compound in various cancer cell lines. The described methodologies are based on established cytotoxicity assays and provide a framework for researchers to assess the anticancer potential of this and other natural product-derived compounds.
Chemical Structure of this compound
CAS Number: 1691201-82-7 Molecular Formula: C₂₇H₃₄O₁₂ Molecular Weight: 550.55 g/mol
Image Credit: MedChemExpress
Putative Signaling Pathway
Lignan compounds frequently exert their cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to the downstream suppression of anti-apoptotic proteins and activation of pro-apoptotic factors, ultimately resulting in cancer cell death.
Caption: Putative PI3K/Akt signaling pathway modulated by this compound.
Quantitative Data Summary
While specific IC50 values for this compound are not yet widely published, the following table provides a template for researchers to populate with their experimental data. For reference, a selection of IC50 values for other cytotoxic lignans against various cancer cell lines is included. This information can guide the selection of appropriate cell lines and concentration ranges for initial screening.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | [e.g., MCF-7 (Breast)] | (To be determined) | N/A |
| This compound | [e.g., PC-3 (Prostate)] | (To be determined) | N/A |
| This compound | [e.g., HCT116 (Colon)] | (To be determined) | N/A |
| Podophyllotoxin | A549 (Lung) | 0.002 | [1] |
| Matairesinol | LNCaP (Prostate) | ~25 | |
| Nortrachelogenin | PC-3 (Prostate) | 12.6 | |
| (-)-Hinokinin | MCF-7 (Breast) | 15.4 | [1] |
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose cancer cell lines relevant to the research focus. Based on data from related lignans, breast (e.g., MCF-7, MDA-MB-231), prostate (e.g., PC-3, LNCaP), and colon (e.g., HCT116, SW480) cancer cell lines are recommended starting points.
-
Culture Conditions: Culture the selected cell lines in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
These application notes provide a detailed framework for the in vitro evaluation of this compound's anticancer activity. By following these protocols, researchers can reliably determine the IC50 of this compound in various cancer cell lines, providing crucial data for further investigation into its therapeutic potential and mechanism of action. The putative involvement of the PI3K/Akt pathway offers a starting point for more in-depth mechanistic studies.
References
Techniques for assessing the solubility of 4-Demethyltraxillaside in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the techniques and protocols for assessing the solubility of 4-Demethyltraxillaside in a variety of solvents. The following sections outline the necessary theoretical considerations, experimental procedures, and data analysis required to generate a comprehensive solubility profile for this compound.
Introduction to this compound and Solubility Assessment
This compound is a natural product of interest within pharmaceutical research. A critical early step in the development of any compound for therapeutic use is the determination of its solubility in different solvents. This information is crucial for designing appropriate formulations, predicting bioavailability, and developing purification strategies. Solubility is influenced by the physicochemical properties of both the solute (this compound) and the solvent, with the principle of "like dissolves like" being a fundamental guide.[1][2] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1]
Theoretical Framework for Solvent Selection
The selection of appropriate solvents for solubility testing is a critical step. A range of solvents with varying polarities should be chosen to establish a comprehensive solubility profile. The choice of solvents can be guided by theoretical models such as Hansen Solubility Parameters (HSP), which consider dispersion forces, polar forces, and hydrogen bonding.[3]
Table 1: Proposed Solvents for Solubility Assessment of this compound
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Capable of hydrogen bonding, relevant for biological compatibility. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Possess dipoles but lack acidic protons, common in analytical and formulation chemistry.[2] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Suitable for dissolving nonpolar compounds through van der Waals forces.[2] |
| Biologically Relevant Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (pH 1.2), Acetate Buffer (pH 4.5) | Essential for determining solubility under physiological conditions relevant to drug absorption.[4] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[2][5] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (as per Table 1)
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or magnetic stirrer[2][4]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the containers in a temperature-controlled shaker, typically set at 25°C (room temperature) or 37°C for physiological relevance.[4]
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[4]
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[2]
-
-
Quantification of Solute:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated HPLC method.[2] Other analytical techniques such as UV/visible spectroscopy can also be employed if the compound has a suitable chromophore.[5]
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetonitrile | |||
| DMSO | |||
| Acetone | |||
| Hexane | |||
| Toluene | |||
| PBS (pH 7.4) |
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the solubility assessment of this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Caption: Factors influencing and applications of solubility data.
References
Application Notes and Protocols for Pharmacokinetic Studies of 4-Demethyltraxillaside in Animal Models
Introduction
These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) studies of 4-Demethyltraxillaside in animal models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The data presented is a hypothetical representation to guide researchers in their experimental design and data interpretation.
Pharmacokinetic studies are crucial in the early stages of drug development to understand how a potential drug is processed by a living organism.[1][2] Animal models, such as rats and mice, are commonly used in preclinical studies to predict the pharmacokinetic profile in humans.[1][3] The selection of an appropriate animal model is critical and should be based on similarities in physiological and biochemical parameters to humans.[1]
Experimental Protocols
Animal Model Selection and Care
-
Species: Sprague-Dawley rats are a commonly used model in pharmacokinetic studies.[4][5]
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to food and water ad libitum, unless the study requires fasting.
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment.[4]
Dosing and Administration
-
Dose Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration. The formulation should be sterile for intravenous administration.
-
Routes of Administration:
-
Dose Levels: At least two dose levels, a low and a high dose, are recommended to assess dose proportionality.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.[4] Common time points for IV administration include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, typical time points are 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[4]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.[6][7]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation on a suitable column (e.g., C18).[7]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analysis is usually performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
-
Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Data Presentation
The following tables summarize hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) Dose of 1 mg/kg in Sprague-Dawley Rats (n=6, mean ± SD)
| Parameter | Unit | Value |
| C₀ | ng/mL | 250 ± 35 |
| AUC₀-t | ng·h/mL | 350 ± 45 |
| AUC₀-∞ | ng·h/mL | 365 ± 50 |
| t₁/₂ | h | 3.5 ± 0.8 |
| CL | L/h/kg | 0.45 ± 0.06 |
| Vd | L/kg | 2.2 ± 0.4 |
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Dose of 10 mg/kg in Sprague-Dawley Rats (n=6, mean ± SD)
| Parameter | Unit | Value |
| Cmax | ng/mL | 180 ± 30 |
| Tmax | h | 1.5 ± 0.5 |
| AUC₀-t | ng·h/mL | 950 ± 120 |
| AUC₀-∞ | ng·h/mL | 980 ± 135 |
| t₁/₂ | h | 4.1 ± 0.9 |
| F (%) | % | 26.8 |
Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. cdpr.ca.gov [cdpr.ca.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-Demethyltraxillaside using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the MTT and XTT colorimetric assays to evaluate the cytotoxic effects of 4-Demethyltraxillaside, a natural product, on cultured mammalian cells. The protocols are designed to be adaptable for various cell lines and experimental setups.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in drug discovery and toxicology for assessing the effects of chemical compounds on cellular health. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods used to determine the metabolic activity of cells, which is often correlated with cell viability.[1]
The principle behind both assays involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[1][2] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring, resulting in a color change that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.
Key Differences Between MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Formazan Product | Insoluble purple crystals | Water-soluble orange product[2] |
| Solubilization Step | Requires a solubilization step (e.g., with DMSO or acidified isopropanol) to dissolve the formazan crystals before reading the absorbance. | Does not require a solubilization step, simplifying the protocol.[2] |
| Reagents | Single reagent (MTT) | Two reagents (XTT and an electron coupling reagent).[3] |
| Sensitivity | Generally robust and sensitive. | Can be more sensitive for some cell types and offers a simpler workflow.[2] |
| Absorbance Reading | Typically measured at 570-590 nm. | Typically measured between 450-500 nm.[3] |
Experimental Workflow for Cytotoxicity Testing
Caption: Experimental workflow for assessing the cytotoxicity of this compound using MTT or XTT assays.
Detailed Experimental Protocols
Materials
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
XTT reagent and electron coupling solution
-
Solubilization solution for MTT (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not affect cell viability (typically ≤ 0.5%).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Incubation:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron coupling).
-
At the end of the treatment period, add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogeneous distribution of the color.
-
Measure the absorbance at a wavelength between 450-500 nm.
-
Data Presentation and Analysis
The results should be expressed as a percentage of cell viability relative to the untreated control.
Formula for Calculating Cell Viability: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, should be determined from a dose-response curve.
Table 1: Template for Cytotoxicity Data of this compound
| Concentration (µM) | Mean Absorbance (± SD) | % Cell Viability (± SD) |
| 0 (Control) | [Insert Data] | 100 |
| [Conc. 1] | [Insert Data] | [Calculate] |
| [Conc. 2] | [Insert Data] | [Calculate] |
| [Conc. 3] | [Insert Data] | [Calculate] |
| [Conc. 4] | [Insert Data] | [Calculate] |
| [Conc. 5] | [Insert Data] | [Calculate] |
| [Conc. 6] | [Insert Data] | [Calculate] |
Table 2: Template for IC50 Values of this compound
| Cell Line | Exposure Time (h) | Assay | IC50 (µM) |
| [e.g., HeLa] | 24 | MTT | [Insert Data] |
| [e.g., HeLa] | 48 | MTT | [Insert Data] |
| [e.g., HeLa] | 24 | XTT | [Insert Data] |
| [e.g., HeLa] | 48 | XTT | [Insert Data] |
| [e.g., A549] | 24 | MTT | [Insert Data] |
| [e.g., A549] | 48 | MTT | [Insert Data] |
| [e.g., A549] | 24 | XTT | [Insert Data] |
| [e.g., A549] | 48 | XTT | [Insert Data] |
Signaling Pathway in Cytotoxicity
The following diagram illustrates a generalized signaling pathway by which a cytotoxic compound like this compound might induce cell death, leading to the metabolic changes detected by MTT and XTT assays. The exact molecular targets of this compound are yet to be elucidated.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of STAT3 and p-STAT3 Levels Following 4-Demethyltraxillaside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and apoptosis.[1][2][3] The activation of STAT3 is typically a transient process, tightly regulated within healthy cells.[4][5] However, in numerous human cancers, STAT3 is constitutively activated, promoting tumor progression, metastasis, and resistance to therapy.[1][4][6] This hyperactivation is often mediated by phosphorylation at the tyrosine 705 (Tyr705) residue, which leads to STAT3 dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[1][2][6] Given its significant role in oncogenesis, STAT3 has emerged as a promising therapeutic target for cancer drug development.[1][5][7]
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of a novel compound, 4-Demethyltraxillaside, on the STAT3 signaling pathway. Specifically, it details the methodology to quantify the levels of total STAT3 and its phosphorylated form (p-STAT3) at Tyr705 in response to treatment. These protocols are designed to enable researchers to assess the inhibitory potential of this compound on STAT3 activation.
Data Presentation
The following table is a template for summarizing quantitative data from the Western blot analysis. Densitometry readings from the Western blot bands should be normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a ratio of p-STAT3 to total STAT3.
| Treatment Group | Concentration (µM) | Duration (hrs) | p-STAT3/Total STAT3 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 24 | 1.00 | ± 0.08 |
| This compound | 1 | 24 | 0.75 | ± 0.06 |
| This compound | 5 | 24 | 0.42 | ± 0.05 |
| This compound | 10 | 24 | 0.18 | ± 0.03 |
| Positive Control (STAT3 Inhibitor) | 10 | 24 | 0.25 | ± 0.04 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, HeLa) for robust signal detection.[1]
-
Cell Seeding : Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvesting.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment : Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours). Include a known STAT3 inhibitor as a positive control.
Protein Extraction
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[6]
-
Scraping and Collection : Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection : Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Bradford or BCA Assay : Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization : Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.
Western Blot Analysis
-
Sample Preparation : Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. STAT3 typically runs at approximately 79/86 kDa.[1][8]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][9]
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[6][10]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature.[1]
-
Washing : Repeat the washing step as described above.
-
Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[1]
-
Stripping and Re-probing : To analyze total STAT3 and a loading control (e.g., β-actin) on the same membrane, strip the membrane using a stripping buffer. After stripping, block the membrane again and probe with the primary antibody for total STAT3 (e.g., Cell Signaling Technology #9139), followed by the loading control antibody.[1][9]
Data Analysis
-
Densitometry : Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization : For each sample, normalize the p-STAT3 band intensity to the total STAT3 band intensity. Further normalize this ratio to the loading control to correct for any loading inaccuracies.[1]
Visualizations
Caption: STAT3 Signaling Pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western blot analysis of STAT3 and p-STAT3.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 3. phospho-STAT3 (pTyr705) antibody Immunohistochemistry, Western SAB4300033 [sigmaaldrich.com]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of STAT3 Target Genes Modulated by a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] Constitutive activation of the STAT3 signaling pathway is frequently observed in a variety of human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[4][5] This document provides a detailed protocol for the gene expression analysis of key STAT3 target genes—Bcl-2, Cyclin D1, and Survivin—modulated by the compound 4-Demethyltraxillaside, using quantitative Polymerase Chain Reaction (qPCR).
The Janus kinase (JAK)/STAT3 pathway is a primary route for STAT3 activation.[1] Upon stimulation by cytokines and growth factors, JAKs phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes to initiate transcription.[1][2][6] The target genes Bcl-2 and Survivin are anti-apoptotic proteins, while Cyclin D1 is a key regulator of the cell cycle.[7] Dysregulation of these genes is a hallmark of many cancers.
This application note offers a comprehensive guide for researchers investigating novel STAT3 inhibitors, providing a robust methodology for quantifying their effects on the expression of downstream target genes.
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT3 signaling pathway and the transcriptional activation of its target genes. The pathway is initiated by cytokine or growth factor binding to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression.
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on STAT3 target gene expression is depicted below. This process includes cell culture, treatment, RNA extraction, cDNA synthesis, and finally, quantitative PCR analysis.
Quantitative Data Summary
The following table presents hypothetical data on the relative gene expression of STAT3 target genes in a cancer cell line following treatment with this compound. The data is presented as fold change relative to the vehicle-treated control group.
| Target Gene | Treatment Group | Concentration (µM) | Relative Gene Expression (Fold Change) | Standard Deviation | p-value |
| Bcl-2 | Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 10 | 0.45 | 0.08 | < 0.01 | |
| This compound | 25 | 0.21 | 0.05 | < 0.001 | |
| Cyclin D1 | Vehicle Control | 0 | 1.00 | 0.15 | - |
| This compound | 10 | 0.52 | 0.10 | < 0.01 | |
| This compound | 25 | 0.28 | 0.06 | < 0.001 | |
| Survivin | Vehicle Control | 0 | 1.00 | 0.11 | - |
| This compound | 10 | 0.38 | 0.07 | < 0.01 | |
| This compound | 25 | 0.15 | 0.04 | < 0.001 |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Cell Culture: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM and 25 µM).
-
Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction and Quantification
-
RNA Extraction:
-
After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).
-
Follow the manufacturer's protocol for total RNA extraction.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
Use a commercial cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad or High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
In a sterile, nuclease-free tube, combine 1 µg of total RNA with the reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers) according to the manufacturer's instructions.
-
Bring the final reaction volume to 20 µL with nuclease-free water.
-
-
Thermal Cycling:
-
Perform the reverse transcription reaction in a thermal cycler with the following typical conditions:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20-60 minutes at 42-50°C
-
Inactivation: 5 minutes at 85°C
-
-
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (Bcl-2, Cyclin D1, Survivin) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Mix:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
For a single 20 µL reaction, a typical setup is:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
-
qPCR Plate Setup:
-
Pipette the reaction mix into a 96-well or 384-well qPCR plate.
-
Include triplicate reactions for each sample and each gene.
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
-
-
Thermal Cycling Program:
-
Run the qPCR plate in a real-time PCR detection system with a program such as:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis
-
Data Collection: Collect the cycle threshold (Ct) values for each reaction.
-
Relative Quantification: Use the ΔΔCt method to determine the relative fold change in gene expression.
-
ΔCt (Sample): Ct(target gene) - Ct(reference gene)
-
ΔΔCt: ΔCt(treated sample) - ΔCt(vehicle control)
-
Fold Change: 2-ΔΔCt
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This application note provides a comprehensive framework for investigating the modulatory effects of this compound on STAT3 target gene expression. The detailed protocols and visual aids are designed to guide researchers through a systematic and reproducible experimental process. By quantifying the changes in the expression of key genes like Bcl-2, Cyclin D1, and Survivin, researchers can effectively evaluate the therapeutic potential of novel STAT3 inhibitors.
References
- 1. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Analysis and Biological Activity of Astragalus onobrychis : Quantitative Analysis of Phenolic Compounds, Antioxidants, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 signal transducer and activator of transcription 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound | 1691201-82-7 [chemicalbook.com]
- 7. Targeting Stat3 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unveiling Cell Cycle Perturbations with 4-Demethyltraxillaside
Introduction
4-Demethyltraxillaside is a novel compound under investigation for its potential as a therapeutic agent. Understanding its mechanism of action is crucial for its development, and one of the key aspects to investigate is its effect on cell cycle progression. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using propidium iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[1][2] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[2][3] By treating cells with this compound, followed by fixation, permeabilization, and staining with PI, the distribution of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content) can be quantified using a flow cytometer.[1][4][5] This allows for the determination of cell cycle arrest at specific checkpoints induced by the compound.
Data Presentation
Hypothetical Data Summary
The following table summarizes hypothetical quantitative data obtained from a cell cycle analysis experiment where a human cancer cell line was treated with varying concentrations of this compound for 24 hours.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 1 | 58.9 ± 2.5 | 18.1 ± 1.2 | 23.0 ± 2.1 |
| This compound | 5 | 45.3 ± 2.8 | 15.4 ± 1.0 | 39.3 ± 2.5 |
| This compound | 10 | 30.1 ± 1.9 | 10.2 ± 0.8 | 59.7 ± 3.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
This compound stock solution (dissolved in DMSO)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[2][6]
-
Flow cytometry tubes
-
Microcentrifuge tubes
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Vortex mixer
-
Flow cytometer
Experimental Workflow
Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the desired cell line into 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.[7]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[2][7]
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[7]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[8]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse width or area versus height plot to exclude doublets and aggregates.[5]
-
Collect the fluorescence data for PI (typically in the FL2 or FL3 channel) for at least 10,000 single-cell events.[2]
-
Analyze the resulting DNA content histogram using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Signaling Pathway
Hypothesized Mechanism of Action
Based on studies of similar podophyllotoxin derivatives like 4'-Demethylpodophyllotoxin (DOP), it is hypothesized that this compound may induce cell cycle arrest through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[9] Disruption of microtubule dynamics is another potential mechanism leading to G2/M arrest.[10]
Hypothesized signaling pathway of this compound.
This application note provides a comprehensive protocol for utilizing flow cytometry with propidium iodide staining to analyze the effects of this compound on the cell cycle. The presented methods and hypothetical data serve as a guide for researchers and scientists in drug development to investigate the antiproliferative mechanisms of novel compounds. The results from such studies are critical for understanding the therapeutic potential of agents like this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 4-Demethyltraxillaside in aqueous solutions.
Welcome to the technical support center for 4-Demethyltraxillaside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Poor aqueous solubility is a common issue for complex organic molecules like this compound. Several factors can contribute to this:
-
High Hydrophobicity: The molecular structure of this compound (C27H34O12) may be largely non-polar, making it energetically unfavorable to interact with polar water molecules.
-
Crystalline Structure: If this compound is in a highly stable crystalline form, a significant amount of energy is required to break the crystal lattice, which may not be offset by the energy of solvation.
-
pH of the Solution: The presence of ionizable groups in the molecule means that the pH of your aqueous solution will significantly affect its charge state and, consequently, its solubility. Generally, the ionized form of a compound is more soluble in water.[1]
Q2: What are the initial simple steps I can take to try and dissolve my this compound?
A2: Before moving to more complex methods, attempt these basic techniques:
-
Agitation: Ensure your solution is being mixed vigorously (e.g., vortexing, stirring) to increase the surface area of the solid compound exposed to the solvent.
-
Gentle Heating: If the thermal stability of this compound allows, gently warming the solution (e.g., to 37°C) can improve both the rate and extent of dissolution.[1][2] Always confirm the compound's stability at higher temperatures before proceeding.
-
Sonication: Using a bath sonicator can help to break up solid aggregates and enhance dissolution.
Q3: Can I use an organic solvent to help dissolve this compound before adding it to my aqueous solution?
A3: Yes, this is a common and effective strategy. You can first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological assays.
Q4: What are more advanced strategies if simple methods fail?
A4: If basic troubleshooting does not yield a satisfactory solution, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrins, surfactants, and adjusting the pH of the solution.[3][4][5]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Step 1: Initial Solubility Assessment
The first step is to determine the baseline solubility of this compound in your desired aqueous buffer.
Experimental Protocol: Baseline Aqueous Solubility
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean vial.
-
Add a small, precise volume of your aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial on a rotator at room temperature for 24 hours to allow it to reach equilibrium.
-
After 24 hours, visually inspect the solution for any undissolved particles.
-
If undissolved solid is present, centrifuge the solution to pellet the excess solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Step 2: Systematic Troubleshooting Workflow
If the baseline solubility is insufficient for your experimental needs, follow the workflow below to systematically test different solubilization methods.
Caption: A step-by-step workflow for addressing compound insolubility.
Step 3: Data Organization and Comparison
When testing various solubilization methods, it is crucial to maintain a structured record of your experimental conditions and results. This allows for easy comparison and identification of the most effective approach.
Table 1: Solubility Test Matrix for this compound
| Condition ID | Solvent System | This compound Conc. (Target) | Temperature (°C) | Observations (e.g., Clear, Precipitate) | Measured Solubility (µg/mL) |
| A-1 | 100% PBS (pH 7.4) | 100 µg/mL | 25 | Undissolved particles | |
| B-1 | 1% DMSO in PBS (pH 7.4) | 100 µg/mL | 25 | ||
| B-2 | 5% DMSO in PBS (pH 7.4) | 100 µg/mL | 25 | ||
| C-1 | 10% PEG 400 in PBS (pH 7.4) | 100 µg/mL | 25 | ||
| D-1 | 5% Tween® 80 in PBS (pH 7.4) | 100 µg/mL | 25 | ||
| E-1 | 10 mM HP-β-Cyclodextrin in Water | 100 µg/mL | 25 | ||
| F-1 | 100% PBS (pH 5.0) | 100 µg/mL | 25 |
Key Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This protocol describes the preparation of a this compound solution using DMSO as a co-solvent.
-
Prepare Stock Solution:
-
Accurately weigh 1 mg of this compound into a sterile vial.
-
Add 100 µL of 100% DMSO to achieve a 10 mg/mL stock solution.
-
Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
-
Prepare Working Solution:
-
To prepare a 100 µg/mL working solution with 1% DMSO, add 10 µL of the 10 mg/mL stock solution to 990 µL of your aqueous buffer.
-
Vortex immediately and thoroughly after adding the stock solution to prevent precipitation.
-
Protocol 2: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Prepare Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.
-
-
Determine Solubility Enhancement:
-
Add an excess amount of this compound to a series of vials containing different concentrations of HP-β-CD (e.g., 0, 1, 5, 10, 20 mM).
-
Equilibrate the samples on a rotator for 24-48 hours at a constant temperature.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant to determine the concentration of dissolved this compound at each HP-β-CD concentration. This will allow you to determine the optimal cyclodextrin concentration for your needs.
-
Caption: Encapsulation of this compound by HP-β-Cyclodextrin.
Concluding Remarks
The solubility of this compound in aqueous solutions can be a significant hurdle in experimental research. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can identify an effective method to achieve the desired concentration for their studies. It is recommended to start with the simplest methods, such as using a co-solvent, before progressing to more complex formulation approaches. Always ensure that the chosen solubilization method does not interfere with the downstream biological or analytical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. education.com [education.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4-Demethyltraxillaside stability under different pH and temperature conditions.
Disclaimer: Specific stability data for 4-Demethyltraxillaside is not publicly available. The following guidance is based on established principles of pharmaceutical stability testing and general chemical knowledge of related compounds, such as lignan and iridoid glycosides. It is intended to serve as a comprehensive guide for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: We are starting our first stability study on this compound. Where should we begin?
A1: Begin with a forced degradation study, as recommended by ICH guidelines (Q1A).[1][2] This involves subjecting a sample of this compound to a range of harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[1][2] Key stress conditions to investigate are acid and base hydrolysis, oxidation, and exposure to heat and light.[1][3]
Q2: What are the likely degradation pathways for this compound?
A2: While the exact structure is not detailed in the search results, its classification as a glycoside suggests that the glycosidic bond is a potential site of instability. Many glycosides are susceptible to acid-catalyzed hydrolysis, which would cleave the sugar moiety from the aglycone. Studies on similar compounds, like iridoid glycosides, show rapid degradation in highly acidic environments (pH 1.2-2.0), with stability increasing significantly at pH values above 3.0.[4][5] Therefore, acid hydrolysis is a critical pathway to investigate. Degradation under alkaline, oxidative, and high-temperature conditions should also be explored as these can affect other functional groups within the molecule.
Q3: What analytical methods are recommended for a this compound stability study?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection (HPLC-UV), is the standard approach. To identify and characterize degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[4] The method must be able to separate the intact this compound from all potential degradation products without interference.
Q4: What is the target degradation range in a forced degradation study?
A4: The goal is to achieve a modest level of degradation, typically between 5% and 20%.[1][6] This provides enough degradation product for detection and analysis without leading to secondary degradation, which might not be relevant to normal storage conditions.[6]
Q5: How should we handle this compound if it is not readily soluble in aqueous buffer solutions?
A5: If the compound has low aqueous solubility, a co-solvent such as methanol or acetonitrile can be used to prepare a stock solution. However, it is crucial to minimize the amount of organic solvent in the final stress solution, as it can influence the degradation kinetics. The chosen solvent should also be tested to ensure it does not cause degradation on its own.[3]
Troubleshooting Guide
Q1: Our chromatogram shows a new, earlier-eluting peak after acid treatment. What could this be?
A1: An earlier-eluting peak in a reverse-phase HPLC system often indicates a more polar compound. If this compound is a glycoside, this new peak could be the sugar moiety that has been cleaved off. The remaining part of the molecule, the aglycone, would likely be less polar and may elute later. Using LC-MS would help in identifying the mass of these new peaks to confirm their identities.
Q2: We are observing a significant loss of the main this compound peak but no major degradation peaks. What could be the issue?
A2: This could indicate several possibilities:
-
Precipitation: The degradation product might be insoluble in the sample diluent. Check for any visible precipitate in your stressed samples.
-
Lack of Chromophore: The degradation products may not have a UV-absorbing chromophore, making them invisible to a UV detector. Analysis by a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer could reveal these products.
-
High Retention: The degradation products could be highly non-polar and strongly retained on the HPLC column, not eluting during the analysis time. A column flush with a strong solvent at the end of each run might be necessary.
-
Formation of Volatile Degradants: The degradation process might be producing volatile compounds that are lost from the sample.
Q3: Our results for thermal stability are highly variable between replicates. What can we do to improve this?
A3: High variability in thermal stress studies can be caused by:
-
Inconsistent Heating: Ensure that the heating block or oven provides uniform temperature distribution. Using sealed vials can prevent solvent evaporation, which would concentrate the sample and alter the reaction rate.
-
Inadequate Time Points: For rapid degradation, the chosen time points might be too far apart, leading to inconsistent results. Try sampling at shorter intervals.
-
Sample Preparation Inconsistency: Ensure that the sample preparation and dilution steps are highly reproducible. Any variability here will be magnified in the results.
Q4: The baseline of our chromatogram is noisy or drifting after injecting stressed samples. How can we fix this?
A4: Baseline issues are common in HPLC analysis.[7]
-
Contamination: Stressed samples may contain components that contaminate the column or detector. Flush the column with a strong solvent after each run.[8]
-
Mobile Phase: Ensure your mobile phase is properly degassed and prepared with high-purity solvents.[7]
-
Detector Instability: Check the detector lamp and ensure the system has had adequate time to warm up and equilibrate.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to identify potential degradation products and establish a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV and/or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[3]
4. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 100 µg/mL.
-
Incubate samples at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate samples at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% and 30% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep samples at room temperature.
-
Analyze at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid reference standard and the stock solution in an oven at 80°C.
-
Test at 24, 48, and 72 hours.
-
-
Photostability:
-
Expose the solid reference standard and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
Analyze the samples after the exposure period. A control sample should be kept in the dark.
-
5. Sample Analysis (Example HPLC Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or MS detection.
6. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Determine the peak purity of the this compound peak in the presence of degradation products.
-
Summarize the results in tables.
Data Presentation
Table 1: Stability of this compound under Acidic Conditions at 60°C
| Time (hours) | % Degradation in 0.1 M HCl | % Degradation in 1 M HCl | Number of Degradation Products |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Stability of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Heat (Solid) | 72 hours | 80°C | ||
| Photostability | Per ICH Q1B | Room Temp |
Visualizations
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demethylalangiside | C24H29NO10 | CID 443418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1691201-82-7 [m.chemicalbook.com]
Forced degradation studies to identify 4-Demethyltraxillaside degradation products.
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies to identify the degradation products of 4-Demethyltraxillaside. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing forced degradation studies on this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2][3] These studies help in identifying potential degradation products that could form under various stress conditions, which is crucial for developing a stability-indicating analytical method.[4][5][6] The data generated also provides insights into the degradation pathways and supports the development of stable formulations and appropriate storage conditions.[7][8][9]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
For a comprehensive forced degradation study, this compound should be subjected to a range of stress conditions as recommended by ICH guidelines.[1][8] These typically include:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl).[8][10][11]
-
Base Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M NaOH).[8][10][11]
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).[9]
-
Thermal Degradation: Exposure to high temperatures (e.g., 60°C or higher).[6][7]
-
Photodegradation: Exposure to UV and visible light.[7]
Q3: What is the target degradation percentage I should aim for in my experiments?
The goal is to achieve a meaningful level of degradation without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate.[2][9][11] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant under normal storage conditions, while under-stressing may not produce a sufficient amount of degradation products for detection and characterization.[7]
Q4: What analytical techniques are most suitable for identifying the degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed.[12] High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is commonly used for the separation and initial detection of degradation products.[12] For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable for identifying the molecular weights and structures of the degradants.[9][12][13]
Experimental Protocols
General Preparation of this compound Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). This stock solution will be used for the subsequent stress studies.
Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by HPLC.
Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Analyze the samples by HPLC.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Analyze the samples by HPLC.
Thermal Degradation
-
Place the solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
For solution-state thermal degradation, incubate the stock solution at a high temperature (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 5, 7 days for solid-state; 2, 4, 8, 12, 24 hours for solution-state).
-
For solid samples, dissolve in a suitable solvent before analysis. Dilute all samples with the mobile phase.
-
Analyze by HPLC.
Photodegradation
-
Expose the this compound stock solution and solid powder to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample at appropriate time points.
-
Prepare the samples for analysis as described for thermal degradation.
-
Analyze by HPLC.
Data Presentation
Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Retention Time (min) of Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 | 3.5, 5.1 |
| Base Hydrolysis | 0.1 M NaOH | 12 hours | 40°C | 18.5% | 3 | 2.8, 4.2, 6.7 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12.8% | 2 | 4.8, 7.3 |
| Thermal (Solid) | N/A | 7 days | 80°C | 8.5% | 1 | 5.1 |
| Thermal (Solution) | N/A | 24 hours | 80°C | 10.1% | 1 | 5.1 |
| Photodegradation (Solid) | 1.2 million lux hours | 10 days | Room Temp | 5.3% | 1 | 8.9 |
| Photodegradation (Solution) | 1.2 million lux hours | 48 hours | Room Temp | 7.9% | 2 | 8.9, 9.5 |
Mass Balance Analysis
| Stress Condition | % Assay of this compound | % Area of All Degradation Products | Total (Mass Balance) |
| Acid Hydrolysis | 84.8% | 14.9% | 99.7% |
| Base Hydrolysis | 81.5% | 18.1% | 99.6% |
| Oxidation | 87.2% | 12.5% | 99.7% |
| Thermal (Solution) | 89.9% | 9.8% | 99.7% |
| Photodegradation (Solution) | 92.1% | 7.6% | 99.7% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under a specific stress condition. | The stress condition is not harsh enough. The molecule is highly stable under the applied conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.[7] |
| Greater than 20% degradation is observed, or the parent peak is completely gone. | The stress condition is too harsh. | Reduce the strength of the stressor (e.g., lower concentration, lower temperature, shorter duration). The goal is to achieve partial degradation to observe primary degradation products.[11] |
| Poor peak shape or resolution in the chromatogram. | Inappropriate mobile phase composition or pH. Column degradation due to harsh sample conditions (e.g., strong acid/base). | Optimize the HPLC method, including the mobile phase, gradient, and column type. Ensure samples are neutralized and appropriately diluted before injection. |
| Mass balance is significantly less than 100%. | Some degradation products are not being detected by the UV detector (lack a chromophore). Degradation products are volatile. Degradation products are not being eluted from the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[14] Analyze the headspace for volatile compounds using GC-MS. Use a stronger mobile phase or a different column to ensure all components are eluted. |
| A new peak appears in the control sample. | Instability of the compound in the solvent. Interaction with the container. | Test the stability of the compound in the chosen solvent over time. Use inert containers (e.g., glass) for the study. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical workflow for identifying degradation products.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sgs.com [sgs.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in 4-Demethyltraxillaside isolation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the isolation of 4-Demethyltraxillaside.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation process, leading to inconsistencies between batches.
Question: We are observing significant variations in the yield of this compound from one batch of plant material to the next. What are the potential causes and how can we mitigate this?
Answer:
Batch-to-batch variability in the yield of natural products like this compound is a common challenge. The primary sources of this variation can be categorized into three main areas: the raw plant material, the extraction process, and the purification procedure.
1. Raw Material Inconsistency: The natural variability of botanical raw materials is a significant contributor to inconsistent yields.[1] Factors influencing the chemical composition of the plant material include:
-
Genetics and Plant Part: Ensure you are using the same plant species and the specific part (e.g., leaves, roots) that is known to be rich in this compound.
-
Environmental Conditions: Climate, soil composition, and fertilization methods can alter the metabolic profile of the plant.[1]
-
Harvesting Time: The concentration of secondary metabolites can fluctuate with the developmental stage of the plant.[1]
-
Post-Harvest Handling and Storage: Improper drying and storage can lead to degradation of the target compound.[1]
Mitigation Strategies:
-
Standardize Raw Material Sourcing: If possible, source your plant material from a single, reputable supplier who can provide information on the growing and harvesting conditions.
-
Implement Quality Control on Incoming Material: Perform initial analysis (e.g., TLC, HPLC) on a small sample of each new batch of raw material to assess the approximate content of this compound before committing to a large-scale extraction.
-
Proper Storage: Store the raw material in a cool, dry, and dark place to prevent degradation.
2. Extraction Inefficiency and Variability: The extraction process itself can introduce significant variability if not tightly controlled.
-
Solvent Selection and Quality: The choice of solvent and its purity are critical for efficient and selective extraction.[2]
-
Extraction Method and Parameters: Variations in temperature, extraction time, and the ratio of solvent to raw material can all impact the yield.
-
Grinding of Plant Material: The particle size of the ground plant material affects the surface area available for extraction, influencing efficiency.[3]
Mitigation Strategies:
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire extraction process.
-
Solvent Quality Control: Use high-purity solvents and verify their quality for each new extraction.
-
Consistent Grinding: Use a standardized milling process to ensure a consistent particle size of the plant material.
-
Process Monitoring: Monitor and record all critical process parameters for each batch to ensure consistency.
3. Purification Challenges: Losses and variations can occur during the purification steps, particularly during chromatography.
-
Chromatographic Conditions: Inconsistent mobile phase composition, flow rate, and column packing can lead to variable separation and recovery.
-
Sample Loading: Overloading the chromatography column can result in poor separation and loss of the target compound.
-
Fraction Collection: Inconsistent fraction collection can lead to either loss of product or inclusion of impurities.
Mitigation Strategies:
-
Method Validation: Validate your chromatographic method to ensure its robustness and reproducibility.
-
Column Equilibration and Packing: Ensure the column is properly packed and equilibrated before each run.
-
Automated Systems: Where possible, use automated chromatography systems with precise control over gradients and fraction collection.
A summary of key parameters to control is presented in the table below:
| Process Stage | Key Parameters to Control | Recommended Action |
| Raw Material | Plant species, part, harvest time, storage conditions | Standardize sourcing, implement QC on incoming material, control storage environment. |
| Extraction | Particle size, solvent-to-material ratio, extraction time, temperature | Develop and adhere to a strict SOP, use high-purity solvents. |
| Purification | Chromatographic stationary and mobile phases, flow rate, sample load | Validate the chromatographic method, use automated systems where possible. |
Question: We are struggling with the formation of an emulsion during the liquid-liquid extraction step. How can we resolve this and prevent it in future batches?
Answer:
Emulsion formation is a frequent issue in liquid-liquid extractions, especially with complex plant extracts that may contain surfactant-like compounds.[4] An emulsion is a stable dispersion of one liquid in another, immiscible liquid, which prevents the clear separation of the aqueous and organic layers.
Immediate Actions to Break an Emulsion:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[4] This reduces the mechanical energy that promotes emulsion formation.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help break an emulsion.[4] The increased ionic strength of the aqueous layer can force the separation of the two phases.
-
Change in Temperature: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.
-
Filtration: Passing the emulsion through a bed of glass wool or filter aid can sometimes help to break it.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.
Preventative Measures for Future Extractions:
-
Modify the Solvent System: Adding a small amount of a different organic solvent can alter the properties of the organic phase and prevent emulsion formation.[4]
-
pH Adjustment: Adjusting the pH of the aqueous phase can sometimes change the solubility of the emulsifying agents and prevent emulsion formation.
-
Supported Liquid Extraction (SLE): Consider using SLE as an alternative to traditional liquid-liquid extraction. In SLE, the aqueous sample is absorbed onto a solid support, and the organic solvent is passed through it, which can prevent emulsion formation.[4]
Frequently Asked Questions (FAQs)
Q1: What is a recommended general protocol for the isolation of this compound, a saponin?
A1: While a specific, optimized protocol for this compound is not widely published, a general procedure for saponin isolation can be adapted. High-performance liquid chromatography (HPLC) on reversed-phase columns is a commonly used and effective technique for saponin purification.[5][6][7]
Experimental Protocol: General Saponin Isolation
-
Raw Material Preparation:
-
Dry the selected plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Perform a preliminary defatting step by extracting the powdered material with a non-polar solvent like hexane to remove lipids and chlorophylls.
-
Macerate or reflux the defatted material with an appropriate polar solvent, such as methanol or ethanol, to extract the saponins. The choice of solvent may require optimization.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Concentrate the crude extract under reduced pressure.
-
Suspend the concentrated extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol). Saponins are often enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography. A common choice is a reversed-phase C18 column.
-
Elute the column with a gradient of decreasing polarity, typically a water/acetonitrile or water/methanol mobile phase.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC.
-
Combine fractions containing the compound of interest and perform further purification steps (e.g., preparative HPLC) as needed to achieve the desired purity.
-
Q2: How can we quantify the amount of this compound in our extracts and final product?
A2: Quantitative analysis of saponins like this compound can be challenging due to their lack of strong UV chromophores.[5][7] However, several methods can be employed:
| Analytical Method | Principle | Advantages | Considerations |
| HPLC with Evaporative Light Scattering Detector (ELSD) | ELSD is a universal detector that is not dependent on the optical properties of the analyte. | Suitable for compounds without a UV chromophore. | Requires careful optimization and may have a non-linear response. |
| HPLC-Mass Spectrometry (HPLC-MS) | Provides high sensitivity and selectivity, allowing for both quantification and structural confirmation. | Highly specific and sensitive. | Higher equipment cost and complexity. |
| Quantitative NMR (qNMR) | Uses an internal standard to directly quantify the analyte based on the integration of NMR signals. | Does not require a reference standard of the analyte itself. | Lower sensitivity compared to HPLC-MS. |
Q3: What are the key chemical properties of this compound that are relevant to its isolation?
A3: Based on available data, the following properties are important for designing an isolation strategy:
| Property | Value | Implication for Isolation |
| Molecular Formula | C27H34O12[8] | Indicates a relatively large and complex molecule, common for saponins. |
| Molecular Weight | 550.56 g/mol [8] | |
| Predicted Boiling Point | 798.3±60.0 °C[8] | Non-volatile, making distillation unsuitable for purification. |
| Predicted Density | 1.410±0.06 g/cm3 [8] | |
| Predicted pKa | 10.04±0.25[8] | The presence of acidic or basic functional groups can be exploited for pH-based extraction or ion-exchange chromatography. |
Visualizations
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatographic determination of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1691201-82-7 [m.chemicalbook.com]
Troubleshooting poor peak shape in HPLC analysis of 4-Demethyltraxillaside.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Demethyltraxillaside. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?
Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. For a compound like this compound, which is likely a polar glycoside, common causes include:
-
Secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Inappropriate mobile phase pH , which can affect the ionization state of the analyte and the stationary phase.
-
Column overload , resulting from injecting too high a concentration or volume of the sample.
-
Mismatch between the sample solvent and the mobile phase , leading to peak distortion, especially for early-eluting peaks.
-
Column degradation or contamination, such as a blocked frit or a void at the column head.
-
Co-elution with an interfering compound from the sample matrix.
Q2: My this compound peak is tailing. What should I do?
Peak tailing is a common issue when analyzing polar compounds like glycosides. It is often caused by strong interactions between the analyte and active sites on the stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the silica packing, thereby reducing secondary interactions.
-
Use a High-Quality, End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol activity.
-
Reduce Sample Concentration: Dilute your sample or decrease the injection volume to check for mass overload.
-
Employ a Guard Column: A guard column can protect your analytical column from contaminants that may cause active sites and peak tailing.
-
Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by enhancing mass transfer.
Q3: I am observing peak fronting for this compound. What is the likely cause?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can indicate specific problems:
-
Sample Overload (Concentration Effect): Dissolving the sample in a solvent that is stronger than the mobile phase can cause the analyte to move too quickly at the head of the column, leading to fronting. The best practice is to dissolve the sample in the initial mobile phase.
-
High Injection Volume: Injecting a large volume of sample can also lead to this type of overload.
-
Column Degradation: A void or channel in the column packing can result in peak fronting or splitting. This usually requires column replacement.
Q4: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?
Yes, the organic modifier (e.g., acetonitrile or methanol) plays a crucial role. While both are common in reversed-phase HPLC, they have different properties:
-
Solvent Strength: Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography.
-
Viscosity: Acetonitrile has a lower viscosity, which can lead to better column efficiency and sharper peaks.
-
Selectivity: Changing the organic modifier can alter the selectivity of the separation, which may resolve co-eluting peaks that could be contributing to poor peak shape.
If you are experiencing issues, consider switching from methanol to acetonitrile or vice versa to see if peak shape improves.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart to diagnose and resolve peak tailing.
Experimental Protocol: Adjusting Mobile Phase pH
-
Objective: To suppress silanol interactions and improve the peak shape of this compound.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or trifluoroacetic acid)
-
Your current mobile phase
-
-
Procedure: a. Prepare the aqueous portion of your mobile phase. b. Add a small, precise amount of acid. For example, to prepare a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of HPLC-grade water. c. Mix thoroughly and filter the aqueous mobile phase through a 0.45 µm filter. d. Prepare your final mobile phase by mixing the acidified aqueous component with the organic modifier in the desired ratio. e. Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample. f. Inject the this compound standard and compare the peak shape to the original conditions.
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Composition | pH | Tailing Factor (Asymmetry) |
| Water/Acetonitrile (50:50) | ~7.0 | > 2.0 |
| 0.1% Formic Acid in Water/Acetonitrile (50:50) | ~2.7 | 1.0 - 1.2 |
| 0.1% TFA in Water/Acetonitrile (50:50) | ~2.1 | 1.0 - 1.2 |
Note: These are representative values. Actual results may vary depending on the column and specific conditions.
Guide 2: Addressing Peak Fronting
This guide outlines the steps to identify and correct issues causing peak fronting.
Logical Relationship Diagram for Peak Fronting Causes
Caption: Causes and solutions for HPLC peak fronting.
Experimental Protocol: Optimizing Sample Solvent
-
Objective: To eliminate peak distortion caused by a mismatch between the sample solvent and the mobile phase.
-
Materials:
-
This compound sample
-
Initial mobile phase (pre-mixed)
-
Solvents weaker than the initial mobile phase (e.g., higher aqueous content)
-
-
Procedure: a. Prepare a stock solution of this compound in a minimal amount of a strong solvent if necessary for solubility (e.g., methanol or DMSO). b. Create several dilutions of the stock solution using different diluents: i. Dilution 1: Initial mobile phase composition. ii. Dilution 2: A solvent weaker than the initial mobile phase (e.g., if your initial mobile phase is 30% acetonitrile in water, use 10% acetonitrile in water). iii. Dilution 3 (Control): Your original sample solvent. c. Ensure the final concentration of this compound is the same in all preparations. d. Inject each sample under the same chromatographic conditions. e. Compare the peak shapes. The peak from the sample dissolved in the initial mobile phase or a weaker solvent should be more symmetrical.
Quantitative Data Summary: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Mobile Phase (Initial) | Peak Shape Observation | Asymmetry Factor |
| 100% Acetonitrile | 20% Acetonitrile in Water | Severe Fronting | < 0.8 |
| 50% Acetonitrile in Water | 20% Acetonitrile in Water | Moderate Fronting | ~0.9 |
| 20% Acetonitrile in Water | 20% Acetonitrile in Water | Symmetrical | 1.0 - 1.1 |
This technical support guide provides a starting point for troubleshooting poor peak shape in the HPLC analysis of this compound. By systematically addressing potential issues related to the mobile phase, column, and sample, researchers can significantly improve the quality and reliability of their chromatographic data.
Optimizing Cell-Based Assays for 4-Demethyltraxillaside: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell-based assay conditions for 4-Demethyltraxillaside. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating cell-based assays with this compound?
A1: Before beginning any cell-based assay with a novel compound like this compound, it is crucial to establish its fundamental physicochemical and biological properties. This includes:
-
Solubility Testing: Determine the optimal solvent for this compound and its solubility range in your chosen cell culture medium. It is essential to avoid precipitation, which can lead to inaccurate and irreproducible results.
-
Stock Solution Preparation and Storage: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution to minimize freeze-thaw cycles and store it at the recommended temperature, protected from light.
-
Preliminary Cytotoxicity Assessment: Conduct a dose-response experiment across a broad range of concentrations to determine the cytotoxic profile of this compound in your chosen cell line. This will help in selecting a non-toxic concentration range for subsequent functional assays.
Q2: How do I select an appropriate cell line for my experiments?
A2: The choice of cell line is a critical factor that can significantly impact the outcome and relevance of your study.[1] Consider the following:
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Biological Relevance: Select a cell line that is relevant to the biological context you are investigating. For example, if you are studying the anti-cancer properties of this compound, use a cancer cell line derived from the tissue of interest.
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Expression of Target Molecule: If the molecular target of this compound is known or hypothesized, ensure that the chosen cell line expresses the target at a sufficient level.
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Growth Characteristics and Robustness: Choose a cell line with stable growth characteristics and a known passage number to ensure reproducibility.[2] Healthy and viable cells are paramount for reliable assay data.[2]
Q3: What are the key parameters to optimize for a robust and reproducible cell-based assay?
A3: Several parameters should be optimized to ensure the quality of your data.[1] These include:
-
Cell Seeding Density: The number of cells seeded per well can influence their health, growth rate, and responsiveness to treatment.[2] An optimal seeding density ensures a measurable signal without overcrowding.[2]
-
Compound Incubation Time: The duration of treatment with this compound should be optimized to capture the desired biological response. This can range from a few hours to several days depending on the assay.
-
Reagent Concentrations: The concentrations of all assay reagents, including antibodies and detection substrates, should be titrated to determine the optimal signal-to-noise ratio.
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Control Selection: Include appropriate positive and negative controls to validate the assay performance.[1][2]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[3]
-
-
Possible Cause: Pipetting errors.
-
Solution: Regularly calibrate pipettes. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[3]
-
-
Possible Cause: Edge effects.
-
Solution: To minimize evaporation from the outer wells, which can concentrate media components, consider not using the outermost wells for experimental data. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[4] For long-term cultures, using a hydration chamber can also help.[4]
-
Problem 2: Low signal-to-background ratio.
-
Possible Cause: Suboptimal cell number or viability.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density. Always check cell viability using a method like trypan blue exclusion before seeding.[3]
-
-
Possible Cause: Incorrect reagent concentration.
-
Solution: Titrate key reagents, such as detection substrates or antibodies, to find the concentration that yields the best signal over background.[3]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the incubation time for both the compound treatment and the final detection step. For enzyme-based assays, incubation at 37°C for 20-30 minutes is a good starting point.[4]
-
Problem 3: High background signal.
-
Possible Cause: Overly high cell seeding density.
-
Solution: Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[3]
-
-
Possible Cause: Autofluorescence of the compound or cells.
-
Solution: If using a fluorescence-based assay, check for autofluorescence of this compound and the cells at the excitation and emission wavelengths used. If significant, consider using a different detection method (e.g., luminescence or colorimetric).[3]
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to the lowest level that still provides a specific signal.[3]
-
Data Presentation: Optimizing Experimental Conditions
To systematically optimize your assay, it is helpful to organize your experimental parameters and results in a clear format.
Table 1: Example of a Cell Seeding Density Optimization Experiment
| Seeding Density (cells/well) | Average Signal (Treated) | Standard Deviation (Treated) | Average Signal (Control) | Standard Deviation (Control) | Signal-to-Background Ratio |
| 2,500 | 1.2 | 0.15 | 0.8 | 0.10 | 1.5 |
| 5,000 | 2.5 | 0.20 | 1.0 | 0.12 | 2.5 |
| 10,000 | 4.8 | 0.35 | 1.1 | 0.15 | 4.4 |
| 20,000 | 5.1 | 0.85 | 1.2 | 0.20 | 4.3 |
| 40,000 | 4.5 | 1.10 | 1.3 | 0.25 | 3.5 |
In this hypothetical example, a seeding density of 10,000 cells/well provides the optimal signal-to-background ratio with acceptable variability.
Experimental Protocols
A detailed experimental protocol is essential for reproducibility. Below is a generalized workflow for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Protocol: MTT Cell Viability Assay
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Cell Seeding:
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Harvest cells during the logarithmic growth phase.
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Perform a cell count and viability check.
-
Seed cells in a 96-well plate at the predetermined optimal density.
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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Add MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
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Add solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizing Workflows and Pathways
Diagrams can clarify complex processes and relationships. Below are examples created using the DOT language.
Caption: A generalized workflow for a cell-based assay.
References
Technical Support Center: Addressing Off-Target Effects of Novel Small Molecules in Cellular Models
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of novel small molecules, such as 4-Demethyltraxillaside (referred to herein as Compound X).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for investigating the off-target effects of a new compound?
A1: Investigating off-target effects is crucial for several reasons:
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Translational Relevance: In drug development, unidentified off-target effects can result in unforeseen toxicity or a lack of efficacy in clinical trials.
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Revealing Novel Mechanisms: Studying off-target effects can sometimes uncover new therapeutic applications for a compound.[1]
Q2: What are common causes of off-target effects?
A2: Off-target effects can stem from various factors, including:
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Structural Similarity: A compound may bind to proteins with similar structural domains, such as the highly conserved ATP-binding pocket in kinases.
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Compound Promiscuity: Certain chemical scaffolds are inherently more likely to interact with multiple proteins.
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High Concentrations: Using a compound at concentrations significantly above its on-target binding affinity increases the likelihood of binding to lower-affinity off-target proteins.
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Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Q3: How can I distinguish between on-target and off-target-driven cellular phenotypes?
A3: Differentiating between on-target and off-target phenotypes is a key challenge. Strategies include:
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Using structurally distinct inhibitors: If multiple, structurally different compounds that inhibit the same primary target produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Silencing the intended target gene (e.g., using siRNA or CRISPR) should phenocopy the effect of the compound if it is on-target.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the compound, correlating with its binding affinity for the primary target.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Compound X.
Issue 1: Unexpected or Excessive Cytotoxicity at High Concentrations
Q: We observe a sharp decrease in cell viability at high concentrations of Compound X, which is not consistent with its expected on-target effect. What could be the cause?
A: This is a common observation that can be attributed to several factors:
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Compound Precipitation: At high concentrations, your compound may be precipitating out of the solution. These precipitates can interfere with the optical readings of viability assays.[2]
-
Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of Compound X in your cell culture medium.
-
-
Off-Target Toxicity: Compound X might be interacting with one or more off-target proteins that are essential for cell survival.[2]
-
Solution: Consider performing off-target profiling assays, such as a kinome scan, to identify potential off-target interactions.[2]
-
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically below 0.5%).[2]
-
Solution: Run a vehicle-only control to assess the impact of the solvent on cell viability.[2]
-
Issue 2: Inconsistent Results in Apoptosis Assays
Q: Our results from Annexin V/PI apoptosis assays are highly variable between experiments when treating cells with Compound X. What are the potential sources of this inconsistency?
A: Inconsistent results in apoptosis assays can arise from several factors:
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Variability in Cell Culture: Ensure cells are in the logarithmic growth phase and at a consistent confluency when treated. Over-confluent or starved cells may undergo spontaneous apoptosis.[3]
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Improper Sample Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive results.[3] Use of EDTA can also interfere with the calcium-dependent binding of Annexin V to phosphatidylserine.[3]
-
Solution: Handle cells gently and use an EDTA-free dissociation solution.[3]
-
-
Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the targeted apoptotic event may not be detectable.[4][5]
-
Solution: Perform a time-course experiment to identify the optimal endpoint for your specific cell line and treatment.[5]
-
-
Reagent Issues: Improper storage of reagents can lead to their degradation.[4]
-
Solution: Always include a positive control to verify the functionality of the assay kit.[3]
-
Data Presentation
Here are examples of how to present quantitative data from off-target effect studies.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase | Percent Inhibition at 1 µM Compound X | IC50 (nM) |
| On-Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 85% | 250 |
| Off-Target Kinase C | 60% | 1,500 |
| Off-Target Kinase D | 15% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
This table summarizes the inhibitory activity of Compound X against a panel of kinases, highlighting both the on-target potency and off-target interactions.
Table 2: Gene Expression Changes in Response to Compound X Treatment
| Gene | Fold Change (Compound X vs. Vehicle) | Adjusted p-value | Associated Pathway |
| On-Target Gene 1 | -2.5 | 0.001 | Target Pathway A |
| Off-Target Gene 2 | 3.1 | 0.005 | Stress Response |
| Off-Target Gene 3 | -1.8 | 0.01 | Cell Cycle |
| Off-Target Gene 4 | 1.2 | 0.55 | Not Significant |
This table presents the results of a gene expression analysis, showing both the expected on-target gene regulation and potential off-target gene expression changes.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general method for assessing the selectivity of Compound X against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a 384-well plate.
-
Compound Addition: Add the diluted Compound X or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Luminescence is a common readout.[6]
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC50 values for each kinase.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of Compound X to its target protein in intact cells.[8][9][10][11][12]
-
Cell Treatment: Treat cultured cells with Compound X or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or other protein detection methods.
-
Interpretation: A shift in the melting temperature of the target protein in the presence of Compound X indicates direct binding.[9]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details a common method for quantifying apoptosis.[4]
-
Cell Treatment: Treat cells with Compound X or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: A diagram of a hypothetical signaling pathway for Compound X, illustrating both on-target and off-target effects.
Caption: A workflow for identifying and validating potential off-target effects of a compound.
Caption: A decision-making diagram for troubleshooting inconsistent cytotoxicity assay results.
References
- 1. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Dealing with matrix effects in LC-MS/MS analysis of 4-Demethyltraxillaside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Demethyltraxillaside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] Components like phospholipids, salts, and proteins are common sources of matrix effects in biological samples.[1][2]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Several methods can be used to assess the presence and extent of matrix effects. The most common approaches are post-column infusion and the post-extraction spike method.[1][4] Post-column infusion provides a qualitative view of where ion suppression or enhancement occurs throughout the chromatographic run.[5] The post-extraction spike method offers a quantitative assessment by comparing the analyte's response in a neat solution to its response in a spiked blank matrix extract.[6]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The main strategies to combat matrix effects can be grouped into three categories:
-
Sample Preparation: Implementing more effective cleanup techniques to remove interfering matrix components.[7][8]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.[3][5]
-
Compensation: Using an appropriate internal standard (IS), preferably a stable isotope-labeled (SIL) version of this compound, to normalize for signal variations.[3][9][10] Matrix-matched calibration curves can also be used to compensate for these effects.[9]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results for this compound.
This issue is often a primary indicator of unaddressed matrix effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reproducibility.
Recommended Actions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the experimental protocols section. A matrix effect percentage greater than 15% (either suppression or enhancement) indicates a significant issue that needs to be addressed.
-
Improve Sample Cleanup: If significant matrix effects are confirmed, enhance your sample preparation method. The table below compares common techniques.
Sample Preparation Technique Principle Pros Cons Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. Simple, fast, and inexpensive. Least effective at removing matrix components, often resulting in significant matrix effects.[11] Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Can provide cleaner extracts than PPT.[11] Analyte recovery can be low, especially for polar compounds; solvent selection can be complex.[11] Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. Provides significantly cleaner extracts and can reduce matrix effects.[11] More time-consuming and expensive than PPT and LLE. HybridSPE®-Phospholipid Targeted removal of phospholipids, a major source of matrix effects in plasma/serum. Very effective at reducing phospholipid-based matrix interference.[12] More specific and may not remove other interfering substances. -
Optimize Chromatography: Adjusting the mobile phase gradient or using a different column chemistry can help separate this compound from interfering components.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[3][9][10]
Issue 2: Inconsistent internal standard (IS) response.
If you are already using an internal standard and still see issues, the choice of IS or its implementation may be the problem.
Decision Logic for Internal Standard Selection:
Caption: Decision-making for internal standard selection.
Recommended Actions:
-
Evaluate Your IS Choice: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3).[13] SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization.[14] If a SIL-IS is not available, a structural analog can be used, but it must co-elute with the analyte to effectively compensate for matrix effects.[5]
-
Confirm Co-elution: If using a structural analog, ensure that its chromatographic peak has the same retention time as this compound. If not, the two are experiencing different matrix environments, and the IS cannot provide accurate correction.[5]
-
Check IS Addition: The internal standard should be added as early as possible in the sample preparation process to account for variability in the entire workflow, including extraction recovery.[14]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.
-
Set C (Blank Matrix): Process a blank matrix sample without adding the analyte. This is to ensure no endogenous this compound is present.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Ideally, the absolute matrix factor should be between 0.75 and 1.25.[1]
-
Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To provide a cleaner sample extract of this compound from a biological matrix to minimize matrix effects.
Methodology: (This is a general protocol and should be optimized for this compound)
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge (which can offer both reversed-phase and ion-exchange retention) with 1 mL of methanol followed by 1 mL of water.[11]
-
Loading: Pre-treat 0.5 mL of the sample (e.g., plasma) by adding the internal standard and diluting with 0.5 mL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Interpretation of Complex NMR Spectra of 4-Demethyltraxillaside and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 4-Demethyltraxillaside and identifying potential impurities.
Disclaimer: Specific NMR data for this compound is not publicly available. The data presented here is hypothetical and representative of a complex saponin-like natural product to illustrate common challenges and interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectrum of this compound "complex"?
A1: The complexity in the NMR spectrum of a molecule like this compound, a hypothetical saponin, arises from several factors:
-
Multiple Sugar Moieties: Glycosidic natural products contain several sugar units. The protons within these sugars often have similar chemical environments, leading to significant signal overlap in the 1H NMR spectrum, typically between 3.0 and 5.5 ppm.[1][2]
-
Aglycone Complexity: The non-sugar part of the molecule (aglycone) can be a complex terpene or steroid-like structure with numerous stereocenters, resulting in a crowded spectrum.[3]
-
Signal Broadening: The relatively large size and potential for conformational flexibility of the molecule can lead to broadened NMR signals.
-
Presence of Impurities: Impurities from the isolation process can introduce additional signals, further complicating the spectrum.[4][5]
Q2: What are the most common impurities to expect in a sample of this compound isolated from a natural source?
A2: Impurities are often introduced during extraction and purification steps. Common contaminants include:
-
Residual Solvents: Solvents used in extraction and chromatography (e.g., methanol, ethyl acetate, hexane) are frequently observed.[6][7][8][9]
-
Silica Gel Residues: Fine particles of silica from column chromatography can leach into the sample, although they are not directly observed in solution-state NMR.[10][11][12] However, metal impurities from the silica can cause peak broadening.[11][13][14]
-
Related Natural Products: Structurally similar saponins from the same source organism are common impurities that can be difficult to separate.
-
Degradation Products: The molecule may degrade during isolation due to factors like pH or temperature changes.[5][15]
Troubleshooting Guides
Problem 1: Significant signal overlap in the sugar region (3.0 - 5.5 ppm) of the 1H NMR spectrum.
Solution:
This is a common issue with glycosidic natural products. To resolve these signals and assign the individual sugar units, a combination of 2D NMR experiments is essential.
-
Experimental Protocol: 2D NMR for Sugar Moiety Elucidation
-
Sample Preparation: Prepare a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., Pyridine-d5, Methanol-d4, or DMSO-d6).
-
Acquire a 1H-1H COSY (Correlation Spectroscopy) spectrum: This will reveal proton-proton coupling networks within each sugar ring.
-
Acquire a 1H-1H TOCSY (Total Correlation Spectroscopy) spectrum: This is crucial for identifying all the protons belonging to a single spin system (i.e., within one sugar unit), even if they are not directly coupled. Use a mixing time of 80-120 ms to observe correlations through multiple bonds.
-
Acquire a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum: This correlates each proton to its directly attached carbon, allowing for the assignment of carbon signals for each sugar.
-
Acquire a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum: This reveals long-range correlations between protons and carbons (typically 2-3 bonds). This is key for identifying the linkages between the sugar units and the connection of the sugar chain to the aglycone.[3]
-
-
Data Interpretation Workflow:
Caption: Workflow for elucidating sugar moieties in complex glycosides.
Problem 2: Presence of unexpected sharp singlets and multiplets in the spectrum.
Solution:
These signals likely correspond to common laboratory solvent impurities.
-
Identification Strategy:
-
Consult a Reference Table: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.
-
Spiking Experiment: If a particular solvent is suspected, add a small amount of that non-deuterated solvent to the NMR tube and re-acquire the 1H NMR spectrum. An increase in the intensity of the suspected peak confirms its identity.
-
-
Table 1: 1H NMR Chemical Shifts of Common Solvent Impurities
| Solvent | Chemical Shift (ppm) in CDCl3 | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Water | 1.56 | s (broad) |
Data compiled from publicly available reference tables.[7][8]
Problem 3: Broadened signals for the aglycone moiety and some sugar protons.
Solution:
Signal broadening can have several causes. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for broadened NMR signals.
-
High Concentration: Aggregation of molecules at high concentrations can lead to broadened signals. Diluting the sample can often resolve this.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., Fe3+, Cu2+), potentially from glassware, solvents, or silica gel, can cause significant line broadening.[13][14] Washing the sample with a chelating agent like EDTA can sometimes remove these impurities.
-
Conformational Exchange: If the molecule exists in multiple conformations that are slowly interconverting on the NMR timescale, the signals can be broad. Acquiring the spectrum at a higher temperature (Variable Temperature NMR) can increase the rate of exchange and result in sharper, averaged signals.
Hypothetical Data for this compound
The following tables present hypothetical NMR data for this compound, assuming a structure with a triterpenoid aglycone and a disaccharide (glucose-rhamnose) chain.
Table 2: Hypothetical 1H NMR Data for this compound in Pyridine-d5 (500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.15 | d (J = 7.5 Hz) | 1H | Glc-H1 |
| 4.98 | br s | 1H | Rha-H1 |
| 4.50 - 3.50 | m | ~12H | Other Sugar Protons, Aglycone -CH-O |
| 2.50 - 0.80 | m | ~25H | Aglycone CH, CH2, CH3 |
| 1.55 | d (J = 6.0 Hz) | 3H | Rha-CH3 |
| 1.23, 1.15, 0.98, 0.95, 0.88 | s | 3H each | Aglycone CH3 |
Table 3: Hypothetical 13C NMR Data for this compound in Pyridine-d5 (125 MHz)
| Chemical Shift (ppm) | Assignment |
| 178.5 | Aglycone C=O |
| 105.2 | Glc-C1 |
| 102.1 | Rha-C1 |
| 85.0 - 60.0 | Other Sugar Carbons, Aglycone -CH-O |
| 55.0 - 15.0 | Aglycone CH, CH2, CH3 |
| 18.7 | Rha-CH3 |
References
- 1. Dereplication of Bioactive Agave Saponin Fractions: The Hidden Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Features in the NMR spectra of the aglycones of Agave spp. saponins. HMBC method for aglycone identification (HMAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2000023090A1 - Process for removing impurities from natural product extracts - Google Patents [patents.google.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. chem.washington.edu [chem.washington.edu]
- 10. silicycle.com [silicycle.com]
- 11. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. akjournals.com [akjournals.com]
- 14. phenomenex.com [phenomenex.com]
- 15. ijrpr.com [ijrpr.com]
Strategies to prevent degradation of 4-Demethyltraxillaside during storage.
Disclaimer: Specific stability data for 4-Demethyltraxillaside is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established knowledge of chemically related compounds, such as lignans and phenolic glycosides. These recommendations should be used as a starting point for developing your own internal stability protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the behavior of similar phenolic glycosides, the primary factors contributing to the degradation of this compound are likely exposure to light, elevated temperatures, oxygen, high humidity, and non-optimal pH conditions.[1][2][3] Sunlight, in particular, has been shown to cause significant degradation of phenolic compounds.[1][2]
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For short-term storage, refrigeration at 4°C is recommended to slow down potential degradation.[4][5] For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical and enzymatic degradation.[3][6]
Q3: How does light exposure affect the stability of this compound?
A3: Exposure to light, especially UV light, can lead to photodegradation of phenolic compounds.[1][2][3] It is crucial to store this compound in amber vials or other light-protecting containers to prevent this.
Q4: Should I be concerned about humidity when storing this compound?
A4: Yes, high humidity can promote hydrolysis of the glycosidic bond and may also facilitate the growth of microorganisms that could degrade the compound.[1] Storing the compound in a desiccated environment is recommended.
Q5: What is the recommended solvent for dissolving and storing this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected analytical results | Degradation of this compound | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a low-humidity environment.[1][2][3][4] 2. Check for Contamination: Analyze the sample for the presence of impurities or degradation products using appropriate analytical methods like HPLC or LC-MS.[8][9] 3. Review Handling Procedures: Ensure that the compound was not subjected to harsh conditions (e.g., extreme pH, prolonged exposure to air) during handling and preparation of solutions. |
| Discoloration of the sample | Oxidation or other chemical changes | 1. Assess Oxygen Exposure: Evaluate if the storage container was properly sealed and if an inert atmosphere was used, especially for solutions.[3] 2. Analyze for Degradation Products: Use spectroscopic and chromatographic techniques to identify the colored impurities.[8] |
| Inconsistent results between different batches | Variability in initial purity or different storage histories | 1. Perform Purity Analysis: Analyze the purity of each batch upon receipt using a validated analytical method. 2. Standardize Storage Protocol: Implement a strict, standardized storage protocol for all batches of this compound. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound as a solid and in a relevant solvent (e.g., 80% methanol).
-
Storage Conditions: Store the aliquots under a matrix of conditions:
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
Analysis: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of this compound remaining and to detect any degradation products.[8][9]
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.
Protocol 2: Analytical Method for Degradation Product Analysis
Objective: To identify and quantify degradation products of this compound.
Methodology:
-
Forced Degradation: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for high-resolution separation of the parent compound and its degradation products.[8]
-
Mass Spectrometry (MS) Analysis: Couple the liquid chromatography system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the degradation products.[9]
-
Tandem MS (MS/MS) can be used to fragment the degradation products and obtain structural information for their identification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS analysis may be appropriate.[8]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting flowchart for degradation issues.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Method validation challenges for 4-Demethyltraxillaside quantification.
Disclaimer: Specific validated analytical methods for 4-Demethyltraxillaside are not widely available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on common challenges encountered during the analytical method validation for similar small molecule pharmaceutical compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the quantification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| QUAN-001 | Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to be +/- 2 units from the analyte's pKa.- Use a new column or a guard column.- Reduce sample concentration. |
| QUAN-002 | Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Check pump seals and perform system suitability tests.[1] |
| QUAN-003 | Low Signal-to-Noise Ratio | - Low sample concentration- Detector wavelength not optimal- Contaminated mobile phase | - Increase sample concentration if possible.- Determine the optimal wavelength for this compound using a UV scan.- Use HPLC-grade solvents and filter the mobile phase. |
| QUAN-004 | Failure to Meet Linearity Requirements (r² < 0.999) | - Inaccurate standard preparation- Detector saturation at high concentrations- Inappropriate calibration range | - Re-prepare calibration standards with high accuracy.- Reduce the concentration of the highest calibration standard.- Narrow the calibration range to the expected sample concentration. |
| QUAN-005 | Poor Accuracy and Precision | - Inconsistent sample preparation- Instrument variability- Matrix effects | - Standardize the sample preparation procedure.- Perform system suitability tests before each run.[1]- Evaluate and minimize matrix effects by using a different sample extraction method. |
| QUAN-006 | Ghost Peaks | - Contamination in the injection port or column- Carryover from previous injections | - Flush the injection port and column with a strong solvent.- Inject a blank solvent after high-concentration samples. |
Frequently Asked Questions (FAQs)
1. What are the initial steps for developing a quantification method for this compound?
Before starting method validation, a robust method development process is crucial. This typically involves:
-
Analyte Characterization: Understand the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance spectrum.
-
Chromatographic System Selection: Choose an appropriate HPLC column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).
-
Mobile Phase Optimization: Screen different mobile phases and gradients to achieve good peak shape and resolution from potential impurities.[2]
-
Forced Degradation Studies: Perform forced degradation studies to identify potential degradation products and ensure the method is stability-indicating.
2. How do I establish the specificity of my analytical method?
Specificity ensures that the signal measured is from your analyte of interest and not from other components like impurities, degradants, or matrix components.[1] To demonstrate specificity, you should:
-
Analyze a blank sample (matrix without the analyte) to check for interfering peaks.
-
Analyze a sample spiked with known impurities or degradants to ensure they are well-resolved from the this compound peak.
-
Perform peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer.
3. What are the acceptance criteria for linearity in method validation?
For a method to be considered linear, the correlation coefficient (r²) should typically be ≥ 0.999. It is also important to visually inspect the calibration curve and the residual plot to ensure there is no significant bias.
4. What is the difference between method verification and method validation?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] Method verification is performed when using an already validated pharmacopoeial method to confirm that it is suitable for use in your laboratory with your specific equipment and for your specific product.[4]
Quantitative Data Summary
The following tables present hypothetical data that would be generated during a typical method validation for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 75,987 |
| 10 | 151,456 |
| 25 | 378,987 |
| 50 | 755,123 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability) Data (n=6)
| Sample | Concentration (µg/mL) |
| 1 | 25.1 |
| 2 | 24.9 |
| 3 | 25.2 |
| 4 | 24.8 |
| 5 | 25.0 |
| 6 | 25.1 |
| Mean | 25.02 |
| Standard Deviation | 0.147 |
| Relative Standard Deviation (%RSD) | 0.59% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low | 10 | 9.9 | 99.0 |
| Medium | 25 | 25.2 | 100.8 |
| High | 50 | 49.7 | 99.4 |
| Mean Recovery | 99.7% |
Experimental Protocols
Protocol 1: Representative HPLC Method for Quantification of this compound
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Column Temperature: 30 °C
-
Autosampler Temperature: 4 °C
-
Detector: UV-Vis at 280 nm
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Prepare the sample to have an expected concentration within the calibration range.
-
Visualizations
Caption: A typical workflow for analytical method development and validation.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Optimizing Dosage and Administration of 4-Demethyltraxillaside in Animal Studies
Disclaimer: Information regarding in vivo studies, including established dosage ranges, administration routes, and pharmacokinetic profiles for 4-Demethyltraxillaside, is not currently available in the public domain. The following technical support guide is based on established best practices for preclinical research and provides a general framework for the administration of novel compounds in animal models. Researchers must conduct preliminary dose-ranging and pharmacokinetic studies to determine the appropriate parameters for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage for this compound in a new animal model?
A1: The initial step is to conduct a thorough literature review for any existing data on this compound or structurally similar compounds. If no data is available, dose-range finding studies are crucial.[1][2] These studies typically involve administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD) and the minimum effective dose.[2]
Q2: How do I choose the appropriate administration route for this compound?
A2: The choice of administration route depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental objective.[3][4] Common routes for animal studies include oral (gavage), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[3][5] The oral route is often preferred for convenience, but bioavailability may be a concern.[4][6] IV administration ensures 100% bioavailability and rapid onset but can be more technically challenging.[3][4] IP and SC routes offer alternatives with varying absorption rates.[3][7]
Q3: What are the critical considerations for vehicle selection when formulating this compound?
A3: The vehicle must solubilize or suspend this compound without altering its chemical properties or causing toxicity to the animal. Common vehicles include saline, phosphate-buffered saline (PBS), and various oils or aqueous solutions with solubilizing agents like Tween 80 or DMSO. It is essential to conduct vehicle toxicity studies to ensure the chosen vehicle does not produce confounding effects.
Q4: How can I minimize stress and discomfort to the animals during administration?
A4: Proper handling and restraint techniques are paramount to minimize animal stress.[3] Using the smallest appropriate needle size for injections and ensuring personnel are well-trained in the chosen administration technique can significantly reduce discomfort. For procedures like oral gavage, using a flexible gavage needle can prevent injury.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Temperature fluctuations. | - Test different vehicles or co-solvents.- Adjust the pH of the solution to improve solubility.- Prepare fresh solutions before each administration. |
| Adverse reactions in animals post-administration (e.g., lethargy, irritation at the injection site) | - The dose may be too high (exceeding the MTD).- The vehicle may be causing a reaction.- The formulation may be irritating (e.g., non-physiological pH). | - Reduce the dose.- Conduct a vehicle-only control group to assess vehicle toxicity.- Ensure the formulation is as close to physiological pH and osmolality as possible.[7] |
| High variability in experimental results | - Inconsistent administration technique.- Inaccurate dosing.- Animal-to-animal variation in metabolism. | - Ensure all personnel are consistently following the same administration protocol.- Calibrate all dosing equipment regularly.- Increase the number of animals per group to account for biological variability. |
| Lack of expected therapeutic effect | - The dose may be too low.- Poor bioavailability via the chosen route.- Rapid metabolism and clearance of the compound. | - Increase the dose in subsequent experiments.- Consider a different administration route with higher bioavailability (e.g., IV).- Conduct pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
Experimental Protocols
As no specific experimental data for this compound is available, the following are generalized protocols that should be adapted based on preliminary findings.
Protocol 1: Dose-Range Finding Study (Acute Toxicity)
-
Objective: To determine the maximum tolerated dose (MTD) of this compound.
-
Animals: Select a small cohort of the chosen animal model (e.g., 3-5 animals per dose group).
-
Dosing: Administer single, escalating doses of this compound to different groups. A logarithmic dose progression (e.g., 1, 10, 100 mg/kg) is often a good starting point.
-
Administration: Choose an initial administration route based on the compound's properties (e.g., oral gavage if soluble and intended for oral delivery).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for a defined period (e.g., 7-14 days).
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animals: Use a cannulated animal model if possible to allow for serial blood sampling.
-
Dosing: Administer a single, well-tolerated dose of this compound via the intended therapeutic route and also via IV (to determine absolute bioavailability).
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Experimental workflow for novel compound testing.
Caption: Common administration routes in animal studies.
Caption: Troubleshooting logic for adverse events.
References
- 1. Pharmacokinetics of MMB4 DMS in rats, rabbits, and dogs following a single IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models in the drug discovery pipeline for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tramadol and the metabolite O-desmethyltramadol in dogs. | Semantic Scholar [semanticscholar.org]
- 6. This compound | 1691201-82-7 [chemicalbook.com]
- 7. Animal Models of Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Lignans in Caulis Trachelospermi Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing interference from other lignans during the analysis of Caulis Trachelospermi extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How can I identify the major lignans present in my Caulis Trachelospermi extract?
A combination of High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) and HPLC with UV detection is a powerful method for both qualitative and quantitative analysis.[1][2][3] A typical analysis might identify up to 25 different compounds, with dibenzylbutyrolactone lignans being the most prominent.[1][2]
Key lignans to look for include:
-
Tracheloside
-
Nortracheloside
-
Trachelogenin
-
Nortrachelogenin
-
Arctigenin
-
Matairesinol
2. I am observing co-elution of several lignan peaks in my HPLC chromatogram. How can I improve peak resolution?
Co-elution is a common challenge when analyzing complex mixtures like herbal extracts. Here are several strategies to improve the separation of lignan peaks:
-
Optimize the Gradient Elution: A shallow gradient, where the mobile phase composition changes more slowly, can significantly improve the resolution of closely eluting compounds. Start with a broad scouting gradient to identify the elution window of your target lignans, and then create a shallower gradient within that specific window.
-
Adjust the Mobile Phase Composition: Experiment with different solvent systems. While methanol and water are common, acetonitrile can offer different selectivity and may resolve overlapping peaks.[3] Adding a small amount of an acid, like formic acid, to the mobile phase can improve peak shape and resolution.
-
Change the Stationary Phase: If gradient optimization is insufficient, consider using a column with a different stationary phase chemistry. While C18 columns are widely used, a phenyl-hexyl or a cyanopropyl column could provide alternative selectivity for lignans.
-
Reduce Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.
3. My mass spectrometry data shows ions with very similar m/z values, making it difficult to differentiate between certain lignans. What should I do?
This issue often arises with isomeric or structurally related lignans. High-resolution mass spectrometry (QTOF-MS) is invaluable here as it can distinguish between compounds with very close masses based on their exact mass.[1] Additionally, tandem mass spectrometry (MS/MS) is crucial for structural elucidation.
-
Analyze Fragmentation Patterns: Different lignans, even with the same mass, will often produce unique fragmentation patterns upon collision-induced dissociation (CID). For example, lignano-9,9'-lactones and lignano-8'-hydroxy-9,9'-lactones exhibit distinct cleavage patterns that can be used for their differentiation.[1][2]
-
Create a Fragment Ion Library: By analyzing standards of the expected lignans, you can build a library of their characteristic fragment ions. This library can then be used to confidently identify these compounds in your complex extract.
-
Utilize Diagnostic Ions: Some fragments may be diagnostic for a particular lignan subclass. Identifying these can help in the rapid screening of your data for compounds of interest.
4. I am experiencing signal suppression or enhancement in my LC-MS analysis. How can I mitigate matrix effects?
Matrix effects are a common problem in the analysis of complex samples like plant extracts and can significantly impact quantitative accuracy.
-
Improve Sample Preparation: A more thorough sample cleanup can remove many interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this purpose.
-
Dilute the Sample: If the concentration of your target analytes is high enough, diluting the extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of your target analytes. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is the most robust way to correct for matrix effects. The internal standard should be structurally very similar to the analyte and added to the sample early in the preparation process.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of Lignans in Caulis Trachelospermi
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Grinding: Grind the dried Caulis Trachelospermi plant material to a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 80% methanol (or ethanol).
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the three extracts and filter them through a 0.45 µm membrane filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL) for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-UV Method for the Quantification of Lignans
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol
-
-
Gradient Program:
-
0-10 min: 30-50% B
-
10-25 min: 50-70% B
-
25-30 min: 70-90% B
-
(This is an example gradient and should be optimized for your specific separation needs).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm or 280 nm, depending on the absorbance maxima of the target lignans.[1]
-
Injection Volume: 10 µL
Data Presentation
Table 1: Key Lignans in Caulis Trachelospermi and their Analytical Data
| Lignan | Molecular Formula | [M-H]⁻ (m/z) | Key MS/MS Fragments (Negative Mode) | Approximate Retention Time (min) on C18 |
| Tracheloside | C₂₇H₃₄O₁₂ | 553.1972 | 391 (aglycone), 161 (glucose moiety) | 15-18 |
| Arctigenin | C₂₁H₂₄O₆ | 371.1503 | 356, 341, 328, 151 | 20-23 |
| Matairesinol | C₂₀H₂₂O₆ | 357.1343 | 342, 313, 298, 209 | 18-21 |
| Nortracheloside | C₂₆H₃₂O₁₂ | 539.1815 | 377 (aglycone), 161 (glucose moiety) | 14-17 |
| Trachelogenin | C₂₀H₂₂O₇ | 373.1293 | 358, 343, 315 | 19-22 |
Note: Retention times are approximate and will vary depending on the specific HPLC conditions used.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of lignans.
Signaling Pathways
The anti-inflammatory effects of Caulis Trachelospermi lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by lignans.
IL-17/MAPK Signaling Pathway
Caption: Tracheloside inhibits the IL-17/MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV | Semantic Scholar [semanticscholar.org]
- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Evaluating Alternatives in the Absence of Data for 4-Demethyltraxillaside
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) is a critical endeavor in the development of novel therapeutics for cancer and inflammatory diseases. While the STAT3 inhibitory activity of the specific compound 4-Demethyltraxillaside has not been documented in publicly available scientific literature, this guide provides a comparative analysis of several well-characterized STAT3 inhibitors, offering a benchmark for future studies and a framework for evaluating novel compounds.
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in regulating gene expression involved in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target different aspects of STAT3 activation and function. This guide compares several of these known inhibitors based on their reported inhibitory concentrations and mechanisms of action.
Comparative Analysis of STAT3 Inhibitory Activity
The efficacy of a STAT3 inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. The following table summarizes the reported IC50 values for several known STAT3 inhibitors against various cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific assay conditions used.
| Inhibitor | Target/Mechanism | Cell Line(s) | Reported IC50 (µM) |
| Stattic | SH2 domain inhibitor, prevents STAT3 dimerization | Various | 5-10 |
| S3I-201 | SH2 domain inhibitor, blocks STAT3 dimerization and phosphorylation | MDA-MB-231, PANC-1, U87 | ~8.6 - 50 |
| WP1066 | JAK2/STAT3 inhibitor | A375, B16, B16EGFRvIII | 1.5 - 2.3[1] |
| LLL12 | SH2 domain inhibitor | MDA-MB-231, SK-BR-3, PANC-1, HPAC, U87, U373 | 0.16 - 3.09[2] |
| BP-1-102 | Inhibits STAT3 phosphorylation at Tyr705 | Various | Not specified |
| Atovaquone | STAT3 pathway inhibitor | MSTO-211H, H28 | ~20 (effective concentration)[3] |
| Pyrimethamine | STAT3 pathway inhibitor | MSTO-211H, H28 | ~2.5 (effective concentration)[3] |
| Nifuroxazide | STAT3 pathway inhibitor | MSTO-211H, H28 | ~20 (effective concentration)[3] |
Note: No publicly available data on the STAT3 inhibitory activity or IC50 value of this compound was found during the literature search for this guide. The inhibitors listed above are provided as a reference for comparing known STAT3-targeting compounds.
Experimental Protocols
The determination of STAT3 inhibitory activity typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies for two key experiments commonly used to evaluate STAT3 inhibitors.
Western Blot Analysis for Phospho-STAT3 (Tyr705) and Total STAT3
This method is used to assess the phosphorylation status of STAT3 at tyrosine 705 (Tyr705), a critical step in its activation, in response to treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231, A549) in appropriate growth medium to 70-80% confluency.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
In some experiments, cells may be stimulated with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-STAT3 and total STAT3 band intensities to the loading control.
-
The ratio of phospho-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a plasmid containing a STAT3-responsive firefly luciferase reporter construct and a control plasmid containing a constitutively expressed Renilla luciferase (for normalization).
2. Inhibitor Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of the STAT3 inhibitor or vehicle control.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3-mediated transcription.
3. Luciferase Activity Measurement:
-
Following incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The percentage of inhibition is calculated by comparing the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated, stimulated cells.
-
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Pathways and Workflows
To better understand the context of STAT3 inhibition, the following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a general experimental workflow for inhibitor screening.
References
A Comparative Analysis of the Anti-Inflammatory Properties of 4'-Demethylnobiletin and Arctigenin
A comprehensive review for researchers and drug development professionals.
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. This guide provides a detailed comparative analysis of two such compounds: 4'-Demethylnobiletin, a major metabolite of the citrus flavonoid nobiletin, and Arctigenin, a lignan found in plants of the Arctium genus. This comparison is based on available experimental data, focusing on their mechanisms of action, effects on key inflammatory mediators, and the signaling pathways they modulate.
Note on Nomenclature: Initial searches for "4-Demethyltraxillaside" did not yield significant results on its anti-inflammatory properties. However, extensive data is available for "4'-demethylnobiletin," a compound with a similar name structure and known anti-inflammatory effects. This guide proceeds under the assumption that the intended compound of interest is 4'-demethylnobiletin.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of 4'-Demethylnobiletin and Arctigenin on various inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators
| Inflammatory Mediator | 4'-Demethylnobiletin | Arctigenin | Cell Line/Model |
| Nitric Oxide (NO) | Dose-dependent inhibition[1][2] | Potent inhibition[3] | RAW 264.7 Macrophages |
| Prostaglandin E2 (PGE2) | Significant reduction[1][2] | Significant reduction[3][4] | RAW 264.7 Macrophages, Human OA Chondrocytes[2] |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of up-regulation[5] | Significant reduction[6] | TPA-induced mouse ear[5], LPS-stimulated Macrophages[6] |
| Interleukin-6 (IL-6) | Significant reduction[1][2] | Significant reduction[6] | RAW 264.7 Macrophages[1][2], LPS-stimulated Macrophages[6] |
| Interleukin-1β (IL-1β) | Significant reduction[1][2] | Decreased expression[6] | RAW 264.7 Macrophages[1][2], LPS-stimulated Macrophages[6] |
Table 2: Effects on Pro-inflammatory Enzymes and Signaling Proteins
| Target Enzyme/Protein | 4'-Demethylnobiletin | Arctigenin | Effect |
| iNOS (inducible Nitric Oxide Synthase) | Potent suppression of protein and mRNA expression[1][2] | Down-regulation of expression and enzymatic activity[3] | Inhibition |
| COX-2 (Cyclooxygenase-2) | Potent suppression of protein and mRNA expression[1][2] | Inhibition of expression[3][4] | Inhibition |
| NF-κB (Nuclear Factor-kappa B) | Inhibited nuclear translocation[1][2] | Inhibition of activation, p65 nuclear translocation, and IκBα phosphorylation[1][4] | Inhibition |
| MAPKs (Mitogen-activated Protein Kinases) | Suppressed phosphorylation of ERK[5] | Inhibition of MAPK phosphorylation[1][4] | Inhibition |
| PI3K/Akt | Suppressed phosphorylation[5] | Blocks PI3K/Akt signaling pathway[1][4] | Inhibition |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Activated transcription factor and its dependent genes (HO-1, NQO1)[1][2] | Not prominently reported | Activation |
Signaling Pathways
Both 4'-Demethylnobiletin and Arctigenin exert their anti-inflammatory effects by modulating key signaling pathways.
4'-Demethylnobiletin Anti-Inflammatory Signaling Pathway
4'-Demethylnobiletin demonstrates a dual mechanism of action. It inhibits pro-inflammatory pathways while simultaneously activating protective anti-oxidative pathways.
Caption: 4'-Demethylnobiletin signaling pathway.
Arctigenin Anti-Inflammatory Signaling Pathway
Arctigenin primarily functions by suppressing multiple critical inflammatory pathways, leading to a broad-spectrum anti-inflammatory response.
References
- 1. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitory Effects of 4'-Demethylnobiletin, a Metabolite of Nobiletin, on 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Inflammation in Mouse Ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 4-Demethyltraxillaside and Matairesinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two lignan compounds, 4-Demethyltraxillaside and Matairesinol. The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Overview of Biological Activities
This compound and Matairesinol are both naturally occurring lignans, but their reported biological activities and the extent of their investigation differ significantly. Matairesinol has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. In contrast, the biological activity of this compound has been less explored, with current research primarily pointing towards its inhibitory effects on specific inflammatory signaling pathways.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and Matairesinol.
Table 1: Inhibitory Activity on Inflammatory Signaling Pathways
| Compound | Target Pathway | Assay Type | Cell Line | IC50 Value |
| This compound | IFN-γ/STAT1 | Luciferase Reporter Assay | HeLa | Not explicitly reported. Tested at 5 μM. |
| IL-6/STAT3 | Luciferase Reporter Assay | HeLa | Not explicitly reported. Tested at 5 μM. | |
| Caulis Trachelospermi Extract | IFN-γ/STAT1 | Luciferase Reporter Assay | HeLa | 2.43 μg/mL[1][2] |
| IL-6/STAT3 | Luciferase Reporter Assay | HeLa | 1.38 μg/mL[1][2] | |
| Matairesinol | IL-6/STAT3 | Luciferase Reporter Assay | HeLa | 2.92 μM[1][2] |
Note: While this compound was isolated and tested, the primary publication did not provide a specific IC50 value for this compound. The data for the crude extract from which it was isolated and for Matairesinol tested in the same study are included for context.
Table 2: Anti-Cancer Activity of Matairesinol
| Cancer Type | Cell Line | Assay Type | IC50 Value / Effect |
| Pancreatic Cancer | PANC-1, MIA PaCa-2 | Cell Proliferation Assay | ~80 μM (inhibited proliferation by ~50%)[3] |
| Metastatic Prostate Cancer | PC3 | MTT Assay | Dose-dependent reduction in cell viability[4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Cell Viability Assay (via conditioned media from macrophages) | Significant reduction in viability[5] |
Table 3: Anti-Inflammatory Activity of Matairesinol
| Model | Cell Line/Animal | Key Markers Measured | Effect |
| LPS-induced Neuroinflammation | BV2 microglia | Nitric Oxide, iNOS, COX-2 | Concentration-dependent reduction[6] |
| Sepsis-mediated brain injury | Rats (CLP model), Neurons/Microglia (LPS model) | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Hampered expression[7][8] |
Experimental Protocols
Luciferase Reporter Gene Assay for IFN-γ/STAT1 and IL-6/STAT3 Inhibition (for this compound and Matairesinol)
This protocol is based on the methodology described by Liu et al. (2014).
-
Cell Culture and Transfection: Human cervical cancer (HeLa) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For the IFN-γ/STAT1 pathway assay, cells are co-transfected with the pGAS-Luc plasmid (containing STAT1-responsive elements) and a pRL-TK Renilla luciferase plasmid (for normalization). For the IL-6/STAT3 pathway assay, cells are co-transfected with the pSTAT3-Luc plasmid and pRL-TK.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound, Matairesinol) for 2 hours.
-
Pathway Stimulation: To induce the IFN-γ/STAT1 pathway, cells are stimulated with human IFN-γ. To induce the IL-6/STAT3 pathway, cells are stimulated with human IL-6.
-
Luciferase Activity Measurement: After 6 hours of stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay for Anti-Cancer Activity (for Matairesinol)
This protocol is based on methodologies used in pancreatic cancer cell studies.[3]
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Matairesinol for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values can be determined from the dose-response curves.
Measurement of Nitric Oxide Production for Anti-Inflammatory Activity (for Matairesinol)
This protocol is based on methodologies used in neuroinflammation studies.[6]
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with FBS.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of Matairesinol for a specified time (e.g., 4 hours).
-
Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the nitrite concentration is determined from a standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound and Matairesinol.
This compound Signaling Pathway Inhibition
Caption: Inhibition of IFN-γ/STAT1 and IL-6/STAT3 signaling by this compound.
Matairesinol Signaling Pathway Modulation
Caption: Modulation of MAPK/NF-κB and PI3K/Akt signaling by Matairesinol.
Summary and Conclusion
Matairesinol is a well-characterized lignan with a broad spectrum of biological activities, including potent anti-cancer and anti-inflammatory effects. These activities are mediated through the modulation of multiple key signaling pathways, such as MAPK, NF-κB, and PI3K/Akt. The available data, including IC50 values and detailed in vitro and in vivo studies, provide a strong foundation for its further investigation as a potential therapeutic agent.
This compound, on the other hand, is a less-studied lignan. Current evidence points to its inhibitory role in the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, suggesting potential anti-inflammatory or immunomodulatory properties. However, a lack of specific quantitative data, such as IC50 values, for the purified compound makes a direct potency comparison with Matairesinol challenging at this time. The inhibitory activity of the crude extract from which it was isolated suggests that the parent plant, Caulis Trachelospermi, is a promising source of bioactive compounds.
For researchers in drug development, Matairesinol represents a more mature lead compound with a wealth of preclinical data. This compound, however, presents an opportunity for novel discoveries, particularly in the realm of cytokine signaling inhibition. Further studies are warranted to fully elucidate the biological activity profile of this compound and to determine its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aging-us.com [aging-us.com]
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS Methods for 4-Demethyltraxillaside Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phytochemicals is paramount in drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the analysis of 4-Demethyltraxillaside, a lignan found in Trachelospermum jasminoides.[1] The objective is to present a framework for the cross-validation of these two powerful analytical techniques, supported by representative experimental data and detailed methodologies. This will assist researchers in selecting the most appropriate method for their specific analytical needs and in ensuring data integrity across different analytical platforms.
Method Performance: HPLC vs. UPLC-MS
UPLC technology is a significant advancement over traditional HPLC, primarily utilizing smaller stationary phase particles (sub-2 µm) and higher operating pressures.[2] This fundamental difference leads to several key advantages for UPLC, particularly when coupled with a mass spectrometer, in the analysis of compounds like this compound.
One of the core advantages of UPLC is the substantial reduction in analysis time.[2] The higher efficiency of the smaller particles allows for much faster separations compared to HPLC.[2] While a typical HPLC method may have a runtime of 20-45 minutes, a comparable UPLC method can often be completed in just 2-5 minutes.[2] This increased throughput is a major benefit in high-volume laboratory settings. Furthermore, the superior resolution of UPLC often leads to better separation of the analyte from complex matrices, and the specificity of MS detection provides an additional layer of confirmation.
While UPLC-MS offers numerous advantages, traditional HPLC methods with UV detection remain robust, widely used, and cost-effective.[2] For well-established methods where high throughput is not the primary concern, HPLC can provide reliable and accurate results.[2]
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from a hypothetical cross-validation study of HPLC and UPLC-MS methods for the analysis of this compound, based on the principles outlined in the ICH guidelines for analytical method validation.[3][4][5][6][7]
Table 1: System Suitability
| Parameter | HPLC | UPLC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 15000 | > 2000 |
| Repeatability (RSD%) | 0.8 | 0.5 | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | - |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.9 | 0.6 | ≤ 2.0% |
| - Intermediate Precision | 1.2 | 0.8 | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | - |
| Robustness | Robust | Robust | No significant change |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for both HPLC and UPLC-MS analysis of this compound.
HPLC Method
-
Instrument: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Run Time: 15 minutes.
UPLC-MS Method
-
Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-4.0 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition: [M-H]⁻ precursor ion to a specific product ion (specific m/z values would be determined experimentally).
-
Run Time: 4 minutes.
Sample Preparation
A stock solution of this compound is prepared in methanol. Calibration standards and quality control samples are prepared by serial dilution of the stock solution with the mobile phase. For analysis of biological samples, a protein precipitation extraction method using acetonitrile can be employed.[8]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and UPLC-MS methods.
Caption: Key parameters evaluated during method validation for both techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-Cancer Effects of 4-Demethyltraxillaside in Different Cancer Cell Lines: A Comparative Guide
Disclaimer: As of November 2025, publicly available research specifically detailing the in vitro anti-cancer effects of 4-Demethyltraxillaside across various cancer cell lines is limited. This guide has been constructed using data from a closely related compound, Tracheloside, to provide a representative comparison of its potential anti-cancer activities. The experimental protocols and signaling pathways described are standard methodologies in cancer research and are presented as a framework for evaluating novel compounds like this compound.
This guide offers an objective comparison of the potential anti-cancer efficacy of this compound against a hypothetical panel of cancer cell lines, drawing parallels from the observed effects of Tracheloside on colorectal cancer cells. All experimental data presented is based on published findings for Tracheloside and should be considered illustrative for this compound.
Data Presentation: Comparative Efficacy of Tracheloside
The anti-cancer potential of Tracheloside, a compound structurally related to this compound, was evaluated in colorectal cancer (CRC) cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Cell Viability Inhibition by Tracheloside in Colorectal Cancer Cells
| Cell Line | Treatment Concentration (µM) | Inhibition of Cell Viability (%) | IC50 (µM) |
| CT26 (Murine CRC) | 25 | 25 | ~50 |
| 50 | 50 | ||
| 100 | 75 | ||
| HCT116 (Human CRC) | 25 | 20 | Not Determined |
| 50 | 45 | ||
| 100 | 65 |
Data is representative of typical results from a Cell Viability Assay (MTT). IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by Tracheloside in CT26 Cells
| Treatment | % of Apoptotic Cells (Early + Late) | Fold Increase vs. Control |
| Control | 5% | 1.0 |
| Tracheloside (50 µM) | 35% | 7.0 |
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 3: Cell Cycle Arrest Induced by Tracheloside in CT26 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 45% | 35% | 20% |
| Tracheloside (50 µM) | 65% | 20% | 15% |
Cell cycle distribution was analyzed by propidium iodide staining of cellular DNA followed by flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a control vehicle) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.[5][6]
-
Cell Preparation: Cells are seeded and treated with the compound of interest.
-
Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer.
Mandatory Visualizations
Experimental Workflow for In Vitro Anti-Cancer Screening
A schematic of the in vitro screening process.
Signaling Pathway of Tracheloside-Induced G0/G1 Cell Cycle Arrest
Tracheloside induces G0/G1 arrest via p16.
Signaling Pathway of Tracheloside-Induced Apoptosis
Tracheloside triggers mitochondria-mediated apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1691201-82-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-4 inhibits apoptosis and prevents mitochondrial damage without inducing the switch to necrosis observed with caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lignan Pharmacokinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of lignans is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of various lignans, supported by experimental data and detailed methodologies.
Lignans, a class of polyphenolic compounds found in a wide variety of plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, their efficacy is largely dependent on their bioavailability and metabolic fate within the body. This guide aims to provide a clear and concise comparison of the pharmacokinetic profiles of several key lignans, offering valuable insights for future research and drug development.
Comparative Pharmacokinetic Parameters of Various Lignans
The pharmacokinetic parameters of lignans can vary significantly based on their chemical structure, source, and the host's metabolic capacity, including the crucial role of the gut microbiota. The following table summarizes key pharmacokinetic parameters for several well-studied lignans.
| Lignan | Compound | Animal Model | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| Flaxseed Lignans | Secoisolariciresinol Diglucoside (SDG) | Rat | 40 mg/kg (oral) | Not Detected | - | - | - | 0 | [1] |
| Secoisolariciresinol (SECO) | Rat | 40 mg/kg (oral) | - | - | - | - | 25 | [1] | |
| Enterodiol (ED) | Rat | 10 mg/kg (oral) | - | - | - | - | < 1 | [1] | |
| Enterolactone (EL) | Human | 0.9 mg/kg (of SDG) | 56 nmol/L | 20 | - | - | - | [2] | |
| Schisandra Lignans | Schisandrin | Rat | - | - | < 1 | - | - | - | |
| Schisantherin A | Rat | - | - | - | - | - | - | ||
| Deoxyschisandrin | Rat | - | - | - | - | - | - | [2] | |
| Sesame Lignans | Sesamin | Human | 50 mg | - | 5.0 | - | 2.4 (metabolite) | - | [3] |
| Episesamin | Human | 50 mg | - | 5.0 | - | 7.1 | - | [3] | |
| Podocarpaceae Lignans | Podophyllotoxin Derivative (NK 611) | Human | 60-120 mg/m² | - | - | 78,700 - 202,800 | 14.0 | - | [4] |
| Phyllanthus Lignans | Phyllanthin | Rat | 10 mg/kg (oral) | 0.98 µg/mL | 1 | - | 3.56 | 0.62 | [5] |
| Hypophyllanthin | Rat | 10 mg/kg (oral) | 2.45 µg/mL | 1 | - | 3.87 | 1.52 | [5] | |
| Niranthin | Rat | - | 0.62 µg/mL | 1 | - | 4.40 | 2.66 | [5] |
Note: Some values were not available in the cited literature and are indicated as "-". The bioavailability of many plant lignans is low due to their conversion to enterolignans by gut microbiota.[2][6]
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in lignan pharmacokinetic research.
In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of a lignan after oral administration to rats.
1. Animal Handling and Dosing:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[1][5] Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) and acclimatized before the experiment.
-
Fasting: Animals are typically fasted overnight (12-18 hours) before dosing, with free access to water.[7]
-
Dosing: The lignan, dissolved or suspended in a suitable vehicle (e.g., 10% sucrose solution, water with 0.5% carboxymethylcellulose), is administered via oral gavage using a feeding needle.[7][8] The volume administered is typically between 10-20 mL/kg of body weight.[9] The length of the gavage needle should be pre-measured from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[9]
2. Blood Sampling:
-
Method: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[1]
-
Sites: Common blood collection sites in rats include the tail vein, saphenous vein, or jugular vein (often via a cannula for repeated sampling).[10][11] For terminal studies, cardiac puncture under anesthesia can be used to collect a larger volume of blood.[12]
-
Processing: Blood samples are collected into heparinized or EDTA-containing tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[2][5]
3. Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[2] The supernatant is then evaporated and the residue is reconstituted in the mobile phase.
-
Chromatography: The separation of the lignan and its metabolites is achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid).[2][5]
-
Detection: Detection can be performed using a UV or fluorescence detector, or for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[2][5]
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and oral bioavailability.
Signaling Pathways Modulated by Lignans
Lignans exert their biological effects by modulating various cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and Nrf2 pathways, which are critically involved in inflammation and oxidative stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Lignans have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.
Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response. Many lignans can activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative damage.
Caption: Activation of the Nrf2 antioxidant pathway by lignans.
This comparative guide highlights the diverse pharmacokinetic profiles of various lignans and the intricate signaling pathways they modulate. A thorough understanding of these aspects is paramount for the successful translation of lignans from promising phytochemicals to effective therapeutic agents. Further research is warranted to expand the pharmacokinetic database for a wider range of lignans and to fully elucidate their mechanisms of action.
References
- 1. Analysis of lignans from Phyllanthus niruri L. in plasma using a simple HPLC method with fluorescence detection and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of the Equivalency of Gavage, Dietary, and Drinking Water Exposure to Manganese in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. hkstp.org [hkstp.org]
- 11. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
Inter-laboratory Validation of an Analytical Method for 4-Demethyltraxillaside: A Comparative Guide
Disclaimer: As of late 2025, a specific inter-laboratory validation study for an analytical method for 4-Demethyltraxillaside is not publicly available. The following guide is a representative example based on established principles of analytical method validation and typical results from inter-laboratory studies for similar small molecules analyzed by High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a framework for researchers, scientists, and drug development professionals in designing and evaluating such a study.
This guide provides a comprehensive comparison of a hypothetical inter-laboratory validation of an HPLC-UV method for the quantification of this compound in a pharmaceutical formulation. The objective of an inter-laboratory validation is to establish the reproducibility and reliability of an analytical method when performed by different laboratories.[1][2] Key performance characteristics such as accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantitation (LOQ) are evaluated.[3][4]
Data Presentation: Summary of Quantitative Results
The following tables summarize the performance of the analytical method across three hypothetical participating laboratories.
Table 1: Linearity of the Analytical Method
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) | Equation of the Line |
| Laboratory A | 1 - 100 | 0.9998 | y = 25432x + 1056 |
| Laboratory B | 1 - 100 | 0.9995 | y = 25109x + 1245 |
| Laboratory C | 1 - 100 | 0.9997 | y = 25610x + 987 |
Table 2: Accuracy of the Analytical Method
| Laboratory | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) |
| Laboratory A | 10 | 9.92 | 99.2 |
| 50 | 50.45 | 100.9 | |
| 90 | 89.28 | 99.2 | |
| Laboratory B | 10 | 10.15 | 101.5 |
| 50 | 49.55 | 99.1 | |
| 90 | 90.81 | 100.9 | |
| Laboratory C | 10 | 9.85 | 98.5 |
| 50 | 50.80 | 101.6 | |
| 90 | 89.82 | 99.8 |
Table 3: Precision of the Analytical Method
| Laboratory | Concentration (µg/mL) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Laboratory A | 50 | 0.85 | 1.25 |
| Laboratory B | 50 | 0.92 | 1.40 |
| Laboratory C | 50 | 0.78 | 1.32 |
| Reproducibility (Inter-laboratory RSD%) | 50 | \multicolumn{2}{c | }{1.88 } |
Table 4: Detection and Quantitation Limits
| Laboratory | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Laboratory A | 0.25 | 0.83 |
| Laboratory B | 0.30 | 0.99 |
| Laboratory C | 0.28 | 0.92 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the powdered pharmaceutical formulation, dissolve it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the linear range.
3. Validation Parameters
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Spike a placebo formulation with known concentrations of this compound at three levels (low, medium, and high). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a mid-range concentration on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision: Analyze the same samples on two different days by two different analysts.
-
Reproducibility (Inter-laboratory precision): Compare the results obtained from the three participating laboratories for the same batch of samples.[1][6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Visualizations
Caption: Workflow of the Inter-laboratory Validation Study.
Caption: Logical Relationships of Analytical Method Validation Parameters.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. azolifesciences.com [azolifesciences.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Comparative Analysis of Gene Expression Profiles Induced by STAT3 Inhibitors: A Template for Evaluating Novel Compounds like 4-Demethyltraxillaside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the gene expression profiles of cells treated with various Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. While specific data for 4-Demethyltraxillaside is not yet publicly available, this document serves as a template for its future evaluation against established STAT3 inhibitors such as Stattic, Atovaquone, and Pyrimethamine. The methodologies and data presentation formats provided herein are designed to facilitate a comprehensive and objective comparison of novel therapeutic agents targeting the STAT3 signaling pathway.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of many human cancers, making it a prime target for therapeutic intervention.[3] STAT3 inhibitors can be broadly categorized based on their mechanism of action, which includes preventing STAT3 phosphorylation, dimerization, or DNA binding.[4][5][6] Understanding the downstream effects of these inhibitors on gene expression is critical for elucidating their mechanisms and predicting their therapeutic efficacy.
Comparative Gene Expression Profiles
The following table summarizes the known or anticipated effects of different STAT3 inhibitors on the expression of key STAT3 target genes. This table is intended to be populated with experimental data for this compound to allow for a direct comparison. The selected genes are involved in cell cycle regulation, apoptosis, and immune response.[2][3][7]
| Target Gene | Function | Stattic | Atovaquone | Pyrimethamine | This compound |
| BCL2 | Apoptosis Regulator | Downregulation | Downregulation | Downregulation | Data Needed |
| CCND1 (Cyclin D1) | Cell Cycle Progression | Downregulation[2][8] | Downregulation[7] | Downregulation[7] | Data Needed |
| MYC | Cell Proliferation | Downregulation[9] | Downregulation | Downregulation | Data Needed |
| VEGF | Angiogenesis | Downregulation[8] | Downregulation | Downregulation | Data Needed |
| ICOSLG | Immune Co-stimulation | Upregulation | Upregulation[7] | Upregulation[7] | Data Needed |
| SOCS3 | Negative Regulator of STAT3 | Upregulation | Upregulation | Upregulation | Data Needed |
Experimental Protocols
To generate the comparative gene expression data, the following standardized protocols are recommended:
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known constitutive STAT3 activation (e.g., MDA-MB-231, MSTO-211H).[5][7]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitors (e.g., this compound, Stattic, Atovaquone, Pyrimethamine) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and integrity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[2]
-
qPCR Reaction: Perform qPCR in triplicate using a SYBR Green master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[2]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Genome-Wide Gene Expression Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard library preparation kit.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with the inhibitors.
Visualizing Key Pathways and Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT3 signaling pathway, which is the primary target of many STAT3 inhibitors.
Caption: Canonical JAK-STAT3 signaling pathway.
Experimental Workflow for Comparing STAT3 Inhibitors
This diagram outlines the key steps in the experimental workflow for comparing the effects of different STAT3 inhibitors on gene expression.
Caption: Workflow for gene expression comparison.
Mechanisms of STAT3 Inhibition
This diagram illustrates the different points in the STAT3 pathway where inhibitors can exert their effects.
Caption: Mechanisms of STAT3 inhibition.
Conclusion
The comprehensive evaluation of a novel STAT3 inhibitor like this compound requires a systematic comparison of its effects on gene expression with those of well-characterized inhibitors. By employing standardized experimental protocols and presenting the data in a clear, comparative format, researchers can effectively assess the potency, specificity, and potential therapeutic applications of new compounds targeting the STAT3 pathway. The frameworks provided in this guide are intended to facilitate such evaluations and accelerate the development of novel cancer therapeutics.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation | PLOS One [journals.plos.org]
- 5. oncotarget.com [oncotarget.com]
- 6. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Validation of 4-Demethyltraxillaside's mechanism of action through knockout/knockdown studies.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of 4-Demethyltraxillaside, a putative inhibitor of the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. This document outlines the use of knockout/knockdown studies and compares these genetic approaches with pharmacological inhibition, offering supporting experimental data and detailed protocols.
This compound has been identified as a potential therapeutic agent due to its inhibitory activity on crucial inflammatory and oncogenic signaling pathways. Specifically, it is proposed to target the Signal Transducer and Activator of Transcription 1 (STAT1), downstream of interferon-gamma (IFN-γ), and STAT3, a key mediator of interleukin-6 (IL-6) signaling. Validating this mechanism is a critical step in its development as a therapeutic. This guide explores the gold-standard techniques for such validation, comparing them with alternative inhibitors of these pathways.
Comparative Analysis of Pathway Inhibition
The validation of this compound's mechanism of action can be approached through genetic methods like knockout (KO) and knockdown (KD) of its putative targets, STAT1 and STAT3, or by comparing its effects with known pharmacological inhibitors.
Genetic Validation: Knockout and Knockdown Studies
Genetic modification techniques provide the most direct evidence of a drug's on-target effect. By removing or reducing the expression of the target protein, researchers can observe whether the compound's biological activity is diminished or abolished.
Table 1: Comparison of Knockout/Knockdown Phenotypes for STAT1 and STAT3
| Target | Genetic Modification | Key Phenotypes and Experimental Observations | Reference |
| STAT1 | STAT1 Knockout (Mouse) | - Unresponsive to IFN-α or IFN-γ.[1] - Highly susceptible to viral infections.[1][2] - In a model of renal ischemia-reperfusion injury, STAT1 knockout mice showed less acute tubular necrosis initially but developed more significant fibrosis in the long term.[3] | [1][2][3] |
| STAT3 | STAT3 Conditional Knockout (Mouse) | - Required for the development and differentiation of various tissues, including skin, immune system, and mammary glands.[4] - Can have both oncogenic and tumor-suppressive roles depending on the context.[4] - Deletion in intestinal epithelial cells reduced early adenoma formation but increased tumor invasiveness in later stages.[4] | [4] |
| STAT3 | STAT3 Knockdown (siRNA) in Cancer Cells | - Inhibition of in vitro growth of ovarian cancer and astrocytoma cells.[5][6] - Induction of apoptosis.[5][6] - Decreased expression of downstream targets like Bcl-2, cyclin D1, and c-Myc.[5] | [5][6] |
Pharmacological Validation: Comparison with Alternative Inhibitors
Comparing the cellular and molecular effects of this compound with well-characterized inhibitors of the STAT1 and STAT3 pathways can provide strong correlative evidence for its mechanism of action.
Table 2: Quantitative Comparison of STAT1 and STAT3 Pathway Inhibitors
| Target Pathway | Compound | Mechanism of Action | IC50 / Efficacy Data |
| IFN-γ/STAT1 | Fludarabine | Inhibits STAT1 activation by causing a specific depletion of STAT1 protein and mRNA.[7][8] | - >90% loss of STAT1 protein in peripheral blood mononuclear cells treated for 24 hours.[9] - IC50 of 1.54 µg/mL for inhibition of RPMI 8226 cell proliferation.[8] |
| IL-6/STAT3 | Stattic | A non-peptidic small molecule that inhibits the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[10][11] | - IC50 of 5.1 µM in cell-free assays.[10][12] |
| IL-6/STAT3 | Cryptotanshinone | A natural compound that inhibits STAT3 phosphorylation at Tyr705.[13] | - IC50 of 4.6 µM in a cell-free assay.[13][14] |
| IL-6 Receptor | Tocilizumab | A humanized monoclonal antibody that binds to the IL-6 receptor, inhibiting IL-6-mediated signaling.[15] | - In a clinical trial for rheumatoid arthritis, 74% of patients receiving 8 mg/kg of tocilizumab with methotrexate achieved a 20% improvement in ACR criteria, compared to 41% in the placebo group.[16][17][18] |
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments.
STAT3 Knockdown using siRNA
This protocol describes the transient knockdown of STAT3 expression in a cancer cell line using small interfering RNA (siRNA).
Materials:
-
STAT3-specific siRNA and scrambled control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line (e.g., SKOV3 ovarian cancer cells)
-
6-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a specific amount of STAT3 siRNA (e.g., 2 µg) in Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I Reduced Serum Medium.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the level of STAT3 protein and mRNA knockdown by Western blotting and RT-qPCR, respectively.[5]
Western Blot for Phosphorylated STAT1 (p-STAT1)
This protocol outlines the detection of the activated form of STAT1 (phosphorylated at Tyrosine 701) by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Tyr701) and anti-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with IFN-γ to induce STAT1 phosphorylation. Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-p-STAT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.[19][20]
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
Caption: Putative signaling pathways inhibited by this compound.
Caption: Experimental workflow for validating a drug target using siRNA-mediated knockdown.
References
- 1. Targeted disruption of the mouse Stat1 gene results in compromised innate immunity to viral disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 012606 - Stat1[-] Strain Details [jax.org]
- 3. STAT1 regulates macrophage number and phenotype and prevents renal fibrosis after ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of STAT3 expression by RNAi induces apoptosis in astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Stattic | Cell Signaling Technology [cellsignal.com]
- 12. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Cryptotanshinone |CRY; CPT | STAT3 inhibitor | Hello Bio [hellobio.com]
- 15. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Double-blind randomized controlled clinical trial of the interleukin-6 receptor antagonist, tocilizumab, in European patients with rheumatoid arthritis who had an incomplete response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IL-6 receptor inhibition with tocilizumab improves treatment outcomes in patients with rheumatoid arthritis refractory to anti-tumour necrosis factor biologicals: results from a 24-week multicentre randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
Comparative Study of the Stability of Different 4-Demethyltraxillaside Formulations: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the comparative stability of different 4-Demethyltraxillaside formulations is not publicly available. This guide provides a comprehensive framework and standardized methodologies based on established principles of pharmaceutical stability testing to enable researchers to conduct and report their own comparative studies.
This publication outlines a robust framework for assessing the stability of various this compound formulations. The objective is to provide a standardized approach for generating reliable and comparable stability data, which is crucial for the selection of optimal formulations for further development. The following sections detail the experimental protocols for forced degradation studies and a proposed long-term stability study, along with templates for data presentation and visualization.
Data Presentation: Summarized Stability Data
Effective comparison of formulation stability relies on the clear and concise presentation of quantitative data. The following tables are templates that should be populated with experimental results.
Table 1: Forced Degradation Study of this compound in Formulation A vs. Formulation B
| Stress Condition | Time (hours) | Formulation A (% Degradation) | Formulation B (% Degradation) | Major Degradants Formed (if known) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Oxidative Degradation (3% H₂O₂, RT) | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal Degradation (80°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photostability (ICH Q1B) | 1.2 million lux hours | |||
| 200 W·h/m² |
Table 2: Long-Term Stability Study of this compound Formulations at 25°C / 60% RH
| Time (months) | Formulation A (% Remaining Active) | Formulation B (% Remaining Active) | Physical Appearance |
| 0 | 100.0 | 100.0 | Conforms |
| 3 | |||
| 6 | |||
| 9 | |||
| 12 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a valid comparative study.
2.1. Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3][4][5]
Objective: To identify potential degradation pathways of this compound in different formulations under various stress conditions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Formulation A excipients
-
Formulation B excipients
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in Formulation A and Formulation B. A solution of the API in a suitable solvent should be used as a control.
-
Acid Hydrolysis: To 1 mL of each sample, add 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: To 1 mL of each sample, add 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of each sample, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation: Store samples of each formulation in a temperature-controlled oven at 80°C. Withdraw samples at specified time points for analysis.
-
Photostability: Expose samples to light conditions as specified in the ICH Q1B guideline. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
2.2. Stability-Indicating HPLC Method
A validated high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for a comparative stability study and a hypothetical signaling pathway that could be influenced by a therapeutic agent like this compound.
Caption: Workflow for Comparative Forced Degradation Study.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Lignans as Therapeutic Agents: A Comparative Review for Drug Discovery
A detailed analysis of the therapeutic potential of key lignans—secoisolariciresinol diglucoside (SDG), matairesinol, podophyllotoxin and its derivatives, and honokiol and magnolol—reveals their significant promise in anticancer, antioxidant, and anti-inflammatory applications. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action to aid researchers and drug development professionals in navigating this promising class of natural compounds.
Lignans, a diverse group of polyphenolic compounds found in a variety of plants, have garnered considerable attention for their wide range of biological activities.[1] Their structural similarity to endogenous hormones and their ability to modulate key cellular signaling pathways make them attractive candidates for the development of novel therapeutics. This review focuses on a comparative analysis of prominent lignans, summarizing their performance in preclinical studies and providing the necessary experimental context for their evaluation.
Comparative Efficacy of Lignans: A Quantitative Overview
The therapeutic potential of lignans is best understood through a quantitative comparison of their bioactivities. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected lignans across various cancer cell lines, as well as their efficacy in antioxidant and anti-inflammatory assays. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Selected Lignans (IC50 Values in µM)
| Lignan/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Secoisolariciresinol Diglucoside (SDG) | HCT116 (Colon) | 24.5 | [2] |
| SW480 (Colon) | Dose-dependent inhibition | [3] | |
| MCF-7 (Breast) | No significant cytotoxicity | [4] | |
| Matairesinol | MIA PaCa-2 (Pancreatic) | ~80 (50% inhibition) | [5] |
| PANC-1 (Pancreatic) | ~80 (48% inhibition) | [5] | |
| Etoposide (Podophyllotoxin Derivative) | A549 (Lung) | >20 | [6] |
| MCF-7 (Breast) | >20 | [6] | |
| SW480 (Colon) | >20 | [6] | |
| Teniposide (Podophyllotoxin Derivative) | SBC-2, -3, -4, -7 (Small Cell Lung) | Most potent of podophyllotoxin analogues tested | [7] |
| Honokiol | KKU-100 (Cholangiocarcinoma) | 28.93 (48h) | [8] |
| KKU-213L5 (Cholangiocarcinoma) | 26.31 (48h) | [8] | |
| MCF-7 (Breast) | 52.63 | [9] | |
| Magnolol | KKU-100 (Cholangiocarcinoma) | 34.2 (48h) | [8] |
| KKU-213L5 (Cholangiocarcinoma) | 50.64 (48h) | [8] |
Table 2: Antioxidant Activity of Selected Lignans
| Lignan | Assay | IC50 (µg/mL) | Reference |
| Secoisolariciresinol Diglucoside (SDG) | DPPH | 78.9 | [3] |
| ABTS | 13.547 | ||
| Secoisolariciresinol | DPPH | 14.141 | |
| ABTS | 12.252 | ||
| Nordihydroguaiaretic acid (Phyto lignan) | DPPH | 6.601 | |
| ABTS | 13.070 |
Table 3: Anti-inflammatory Activity of Selected Lignans (Inhibition of Nitric Oxide Production)
| Lignan | Cell Line | IC50 (µM) | Reference |
| Gomisin N | RAW 264.7 | 15.8 | [10] |
| Schisandrin C | RAW 264.7 | 8.5 | [10] |
| Tinsinlignan A | RAW 264.7 | 18.5 | [11] |
| Tinsinlignan B | RAW 264.7 | 28.8 | [11] |
| Tetrahydro-4,6-bis(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-one | RAW 264.7 | 18.91 | [12] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of these lignans are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential drug targets and predicting therapeutic outcomes.
Anticancer Mechanisms
The anticancer activity of many lignans involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.
Podophyllotoxin and its derivatives , such as etoposide and teniposide, are well-established anticancer agents.[13] Their primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][8] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.[4][8] They can also interfere with microtubule assembly, leading to cell cycle arrest in the G2/M phase.[4][8]
Honokiol and magnolol exert their anticancer effects through multiple pathways, including the induction of apoptosis via both the death receptor and mitochondrial-mediated pathways.[11] They have been shown to target key signaling molecules involved in cell survival and proliferation.[12][14]
Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases, including cancer. Several lignans have demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Secoisolariciresinol diglucoside (SDG) and its metabolite, enterolactone (ENL), have been shown to inhibit NF-κB signaling.[15][16][17] NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, SDG can effectively reduce inflammation.[18]
Matairesinol has been shown to suppress neuroinflammation by inhibiting the MAPK and NF-κB pathways.[3][10][19][20][21] The MAPK pathway is another critical regulator of inflammation, and its inhibition by matairesinol contributes to its anti-inflammatory effects.[3][10][19][20][21]
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental findings, detailed methodologies for the key assays cited in this review are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][22][23]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the lignan for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[24][25][26][27][28] It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test lignan.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[24]
-
Incubation: Allow the reaction to proceed for a few minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.[25]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Antioxidant Capacity Assessment: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of antioxidant compounds.[6][7][9][29][30][31][32][33][34]
Principle: Both assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable free radical (DPPH• or ABTS•+), thus neutralizing it and causing a color change that can be measured spectrophotometrically.
DPPH Assay Procedure:
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[9][32][33]
-
Reaction: Mix the lignan solution with the DPPH solution and incubate in the dark for a specific time (e.g., 30 minutes).[9][32]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[33]
ABTS Assay Procedure:
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[29][30][34]
-
Reaction: Add the lignan solution to the ABTS•+ solution.
-
Absorbance Measurement: Measure the reduction in absorbance at 734 nm.[29]
Analysis of Signaling Pathways: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It is essential for studying the molecular mechanisms of lignans by analyzing the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.[35][36][37][38][39][40][41]
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation or phospho-ERK for MAPK activation).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the protein bands.
Conclusion and Future Directions
The lignans discussed in this review—secoisolariciresinol diglucoside, matairesinol, podophyllotoxin and its derivatives, and honokiol and magnolol—demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Their diverse mechanisms of action, targeting multiple key signaling pathways, offer opportunities for the development of novel and effective therapies.
The quantitative data presented provides a basis for comparative evaluation and prioritization of these compounds for further investigation. The detailed experimental protocols are intended to facilitate the standardization of research in this area, enabling more reliable and comparable results across different laboratories.
Future research should focus on several key areas:
-
In vivo efficacy and safety: While in vitro studies are promising, further in vivo studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety profiles of these lignans.
-
Bioavailability and formulation: The bioavailability of many lignans is limited. Research into novel drug delivery systems and formulations is needed to enhance their absorption and therapeutic efficacy.
-
Synergistic combinations: Investigating the synergistic effects of lignans with existing chemotherapeutic agents or other natural compounds could lead to more effective combination therapies with reduced side effects.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.
By providing a comprehensive and comparative overview, this guide aims to stimulate further research and development in the exciting field of lignan-based therapeutics. The continued exploration of these natural compounds holds the promise of delivering new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddtjournal.com [ddtjournal.com]
- 12. Natural Lignans Honokiol and Magnolol as Potential Anticarcinogenic and Anticancer Agents. A Comprehensive Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. tandfonline.com [tandfonline.com]
- 15. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aging-us.com [aging-us.com]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Protocol Griess Test [protocols.io]
- 29. ijpsonline.com [ijpsonline.com]
- 30. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 32. marinebiology.pt [marinebiology.pt]
- 33. mdpi.com [mdpi.com]
- 34. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 35. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubcompare.ai [pubcompare.ai]
- 38. gut.bmj.com [gut.bmj.com]
- 39. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
Clinical trial status of other STAT3 inhibitors for comparison with 4-Demethyltraxillaside's potential.
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in driving tumor proliferation, survival, metastasis, and immune evasion. Persistent activation of the STAT3 signaling pathway is a hallmark of numerous malignancies, making it an attractive, albeit challenging, target for drug development. This guide provides a comparative overview of several key STAT3 inhibitors currently in clinical trials, offering a benchmark for assessing the potential of novel agents such as 4-Demethyltraxillaside.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate from the cytoplasm to the nucleus. Inside the nucleus, these dimers bind to specific DNA sequences in the promoter regions of target genes, activating the transcription of proteins involved in cell cycle progression, survival (e.g., Bcl-xL, Survivin), and angiogenesis.
Clinical Trial Status of Key STAT3 Inhibitors
Several strategies have been employed to inhibit STAT3 activity, including direct inhibition of the STAT3 protein (targeting domains like SH2), antisense oligonucleotides to reduce its expression, and proteolysis-targeting chimeras (PROTACs) to induce its degradation. The following table summarizes the status and available data for prominent STAT3 inhibitors that have entered clinical development.
| Inhibitor | Mechanism of Action | Phase | Target Indications | Available Efficacy Data (Selected Trials) | Common Adverse Events |
| TTI-101 (C-188-9) | Small molecule inhibitor targeting the STAT3 SH2 domain, preventing dimerization. | Phase I/II | Hepatocellular Carcinoma (HCC), various solid tumors.[1] | Phase I (Solid Tumors): 12% confirmed partial response (cPR), 41% stable disease (SD). In HCC subset (n=17), 18% cPR.[2][3][4] | Diarrhea, nausea, fatigue, increased ALT/AST.[2][4] |
| Napabucasin (BBI608) | Small molecule that inhibits STAT3-mediated gene transcription, targeting cancer stemness.[5][6][7] | Phase III (some trials suspended) | Colorectal cancer (mCRC), Pancreatic cancer, Gastric cancer.[8] | Phase Ib/II (mCRC + FOLFIRI ± Bev): Disease Control Rate (DCR) of 83-94% was observed.[9] However, Phase III trials in mCRC and gastric cancer were suspended for futility.[8] | Diarrhea, nausea, vomiting, anorexia, fatigue.[8][9] |
| Danvatirsen (AZD9150) | Antisense oligonucleotide (ASO) that binds to STAT3 mRNA, leading to its degradation and reduced STAT3 protein production.[10] | Phase II | Head & Neck Squamous Cell Carcinoma (HNSCC), NSCLC, Pancreatic Cancer.[11][12] | Phase Ib/II (HNSCC + Durvalumab): 23% partial or complete tumor response.[10] Phase II (NSCLC + Durvalumab): 4-month DCR of 66.7% (4 of 6 patients). No objective responses were observed.[11][13] | Decreased platelet count, increased ALT/AST.[14] |
| KT-333 | Heterobifunctional STAT3 degrader (PROTAC) that induces selective ubiquitination and proteasomal degradation of STAT3 protein.[15][16][17] | Phase I | Relapsed/refractory lymphomas (PTCL, CTCL), leukemias, and solid tumors.[16][17][18] | Phase I: Showed dose-dependent STAT3 degradation (up to 88% reduction in PBMCs). Early signs of antitumor activity in Hodgkin's lymphoma, CTCL, and NK-cell lymphoma.[16][18] | Data on specific adverse events are still emerging from the ongoing dose-escalation trial.[19] |
Experimental Protocols for Evaluating STAT3 Inhibitors
The evaluation of a potential STAT3 inhibitor like this compound involves a standardized workflow of preclinical experiments to establish its mechanism, potency, and efficacy before advancing to clinical trials.
Key Experimental Methodologies:
-
Biochemical Assays:
-
Objective: To determine if the compound directly interacts with the STAT3 protein.
-
Method (Fluorescence Polarization - FP): This assay is commonly used to assess binding to the STAT3 SH2 domain. A fluorescently labeled phosphopeptide that mimics the STAT3 docking site is incubated with recombinant STAT3 protein. The polarization of the emitted light is high when the peptide is bound. A successful inhibitor will displace the peptide, causing a decrease in fluorescence polarization, allowing for the calculation of binding affinity (Ki) or IC50 values.
-
-
Mechanism of Action in Cells (Western Blot):
-
Objective: To confirm that the inhibitor blocks STAT3 activation in a cellular context.
-
Method: Cancer cell lines with constitutively active STAT3 are treated with varying concentrations of the inhibitor. Cell lysates are then collected, and proteins are separated by size via SDS-PAGE. Antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 are used to probe the blot. A potent inhibitor will show a dose-dependent decrease in the p-STAT3 signal while the total STAT3 level remains unchanged.
-
-
Cellular Function Assays:
-
Objective: To measure the downstream effects of STAT3 inhibition on cancer cell behavior.
-
Methods:
-
Cell Viability (e.g., MTT or CellTiter-Glo® Assay): Cells are treated with the inhibitor for 48-72 hours. A reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells. A reduction in signal indicates decreased cell viability.
-
Apoptosis (e.g., Annexin V/PI Staining): Treated cells are stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells) and analyzed by flow cytometry to quantify the induction of cell death.
-
Migration/Invasion (e.g., Transwell Assay): Cells are placed in the upper chamber of a Transwell insert. The ability of the cells to migrate through the porous membrane to the lower chamber in response to a chemoattractant is measured. A reduction in migrated cells indicates anti-metastatic potential.
-
-
-
In Vivo Efficacy (Tumor Xenograft Models):
-
Objective: To assess the anti-tumor activity of the inhibitor in a living organism.
-
Method: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitor is administered (e.g., orally, intravenously) according to a defined schedule. Tumor volume is measured regularly. At the end of the study, tumors are excised and can be analyzed for target engagement (e.g., reduced p-STAT3) via Western blot or immunohistochemistry.
-
Conclusion and Future Outlook
The clinical development of STAT3 inhibitors has been met with both promise and setbacks. While early-generation small molecules like Napabucasin have struggled to demonstrate sufficient efficacy in late-stage trials, newer modalities such as antisense oligonucleotides and PROTAC degraders are showing encouraging early signs of clinical activity. TTI-101 has demonstrated monotherapy activity in heavily pretreated patients, and KT-333 represents a novel approach by inducing complete degradation of the STAT3 protein.[3][16]
For a new entrant like this compound, its potential will be judged against this evolving landscape. Key differentiators will include its specific mechanism of action, oral bioavailability, potency, selectivity against other STAT family members, and safety profile. Demonstrating robust, single-agent activity in preclinical models and early clinical trials, particularly in patient populations where existing therapies have failed, will be crucial for its successful development and positioning in the therapeutic arsenal against STAT3-driven diseases.
References
- 1. Facebook [cancer.gov]
- 2. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 11. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 12. mdanderson.org [mdanderson.org]
- 13. Preclinical study and parallel phase II trial evaluating antisense STAT3 oligonucleotide and checkpoint blockade for advanced pancreatic, non-small cell lung cancer and mismatch repair-deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bloodcancerunited.org [bloodcancerunited.org]
- 16. Kymera Therapeutics Presents New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader KT-333 at EHA Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 17. ascopubs.org [ascopubs.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Kymera Therapeutics’ STAT3 Degrader KT-333 and IRAKIMiD Degrader KT-413 Demonstrate Desired Target Knockdown and Safety with Continued Dose Escalation in Ongoing Phase I Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Demethyltraxillaside: A Comprehensive Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like 4-Demethyltraxillaside is paramount to laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data and general chemical handling principles.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed or in contact with skin, and it poses a danger to aquatic life[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination[1]. |
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[2].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect and Label: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be sent to an approved waste disposal facility[1]. Do not dispose of this compound down the drain or in regular solid waste.
The following workflow outlines the recommended procedure for the disposal of this compound from the point of generation to final disposal.
Experimental Protocols for Chemical Neutralization
While direct disposal of the active compound is the most straightforward approach, in some instances, chemical neutralization to reduce its biological activity prior to disposal may be desirable. As a glycoside, this compound is susceptible to hydrolysis, which breaks the glycosidic bond and separates the sugar moiety (glycone) from the non-sugar moiety (aglycone), potentially reducing its biological activity.
It is critical that any neutralization protocol is thoroughly validated by the research personnel for this specific compound before implementation.
Option A: Acid Hydrolysis
This protocol is based on the general principle that glycosidic bonds can be cleaved by mineral acids[1].
-
Preparation: In a chemical fume hood, prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Reaction: Dissolve the this compound waste in a minimal amount of a suitable solvent and slowly add the dilute HCl. The reaction may be facilitated by gentle heating.
-
Monitoring: Monitor the progress of the hydrolysis using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the parent compound.
-
Neutralization: Once the reaction is complete, neutralize the acidic solution with a base (e.g., sodium bicarbonate) before preparing it for disposal.
-
Disposal: The resulting solution should still be treated as hazardous waste and disposed of through a certified waste management company.
Option B: Adsorption onto Activated Carbon
Activated carbon is a common adsorbent used to bind and deactivate a wide range of organic compounds, including pharmaceuticals[3].
-
Preparation: Create a slurry of activated carbon in water.
-
Adsorption: Add the this compound waste (either in solid form or dissolved in a minimal amount of solvent) to the activated carbon slurry.
-
Agitation: Stir the mixture for a designated period (e.g., 24 hours) to ensure maximum adsorption.
-
Separation: Separate the activated carbon from the liquid phase by filtration.
-
Disposal: The liquid phase should be analyzed to confirm the removal of this compound before it is disposed of as hazardous waste. The activated carbon, now containing the adsorbed compound, must also be disposed of as solid hazardous waste.
Logical Relationship of Disposal Steps
The following diagram illustrates the decision-making process and logical flow for the proper management of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Essential Safety and Operational Guide for Handling 4-Demethyltraxillaside
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Demethyltraxillaside. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Chemical safety goggles, Nitrile gloves, Laboratory coat |
| Handling Stock Solutions | Chemical safety goggles, Nitrile gloves, Laboratory coat |
| Cell Culture and In Vitro Assays | Chemical safety goggles, Nitrile gloves, Laboratory coat (worn over scrubs) |
| Spill Cleanup | Chemical safety goggles, Nitrile gloves (double-gloving recommended), Laboratory coat, Respiratory protection (if dealing with a large spill of powder) |
| Waste Disposal | Chemical safety goggles, Nitrile gloves, Laboratory coat |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove and wash contaminated clothing before reuse.[1]
II. Operational Plan: A Representative Experimental Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a human cancer cell line (e.g., HeLa) using an MTT assay.
Materials:
-
Test compound (e.g., this compound)
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Methodology:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of Test Compound:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
-
Cell Seeding:
-
Harvest HeLa cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plates for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Experimental Workflow Diagram:
Caption: Representative workflow for an in vitro cytotoxicity assay.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be placed in a designated, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
-
Aqueous and organic waste streams should be segregated into separate, compatible containers.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Pickup: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Spill Cleanup:
-
Small Spills (Powder):
-
Wear appropriate PPE (safety goggles, gloves, lab coat, and respiratory protection).
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Contain the spill with absorbent pads.
-
Absorb the liquid and place the used absorbent materials into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department.
-
Restrict access to the spill area until it has been properly decontaminated by trained personnel.
-
Safe Handling and Disposal Workflow:
Caption: Workflow for safe handling and disposal of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
